cis-2-Pentene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891269 | |
| Record name | (2Z)-2-Pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (z)- appears as a colorless liquid with a hydrocarbon odor. Usually found as a technical grade consisting of a mixture of isomers. Insoluble in water. Used as a solvent in organic synthesis and as a polymerization inhibitor., Liquid, Colorless liquid; Technical product usually a mixture of isomers; [CAMEO] | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-2-Pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
36.9 °C | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 203 mg/l @ 25 °C, Soluble in benzene; miscible in ethanol and ethyl ether | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.6556 @ 20 °C/4 °C, Density: 0.6503 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6392 @ 30 °C/4 °C; 0.6170 @ 0 °C/4 °C | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.4 (Air= 1) | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
495.0 [mmHg], 4.95X10+2 mm Hg @ 25 °C | |
| Record name | cis-2-Pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
627-20-3, 109-68-2, 68956-55-8 | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cis-2-Pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentene, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-2-Pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-pent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UR3XZ4FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-151.4 °C | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-2-Pentene from 2-Pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the stereoselective conversion of 2-pentyne (B165424) to cis-2-pentene. The controlled partial hydrogenation of alkynes to cis-alkenes is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules with specific geometric configurations, a common requirement in pharmaceutical and materials science. This document details the most prevalent and effective methodologies, including catalytic hydrogenations and hydroboration-protonolysis, with a focus on experimental protocols, quantitative data, and reaction mechanisms.
Introduction
The synthesis of this compound from 2-pentyne requires the selective reduction of a carbon-carbon triple bond to a double bond with a specific cis (or Z) geometry. Standard catalytic hydrogenation methods using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are generally too reactive and lead to the complete reduction of the alkyne to the corresponding alkane, pentane.[1] To achieve the desired partial reduction and stereoselectivity, specialized "poisoned" catalysts or alternative non-catalytic methods are employed. The two primary strategies discussed in this guide are:
-
Catalytic Hydrogenation with a Poisoned Catalyst: This is the most common approach, utilizing a heterogeneous catalyst whose activity has been attenuated to prevent over-reduction of the initially formed alkene. The Lindlar catalyst and the P-2 nickel boride catalyst are the most prominent examples.[2][3]
-
Hydroboration-Protonolysis: This two-step, non-catalytic method offers an alternative route to cis-alkenes from internal alkynes via an organoborane intermediate.[4]
This guide will provide detailed experimental procedures for each of these methods, a comparative analysis of their performance based on available quantitative data, and visualizations of the key reaction mechanisms and workflows.
Catalytic Hydrogenation with Poisoned Catalysts
The stereoselective synthesis of cis-alkenes from alkynes is most frequently achieved through catalytic hydrogenation using a catalyst that has been "poisoned" to reduce its reactivity. This deactivation prevents the further reduction of the cis-alkene product to an alkane.
Lindlar Catalytic Hydrogenation
The Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and treated with a catalytic poison such as lead acetate (B1210297), lead(II) oxide, or quinoline (B57606).[5] The poison deactivates the most active sites on the palladium surface, which are responsible for alkene hydrogenation, thereby allowing for the selective reduction of the more reactive alkyne. The reaction proceeds via a syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-alkene.
The mechanism of Lindlar hydrogenation involves the adsorption of both hydrogen gas and the alkyne onto the surface of the palladium catalyst. The hydrogen molecules dissociate into hydrogen atoms, which are then transferred to the same face of the alkyne in a stepwise manner, leading to the cis-conformation of the resulting alkene. The poisoned nature of the catalyst facilitates the desorption of the alkene before it can be further reduced.
This protocol is a general procedure for the Lindlar hydrogenation of 2-pentyne.
Materials:
-
2-Pentyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous solvent (e.g., methanol, ethanol (B145695), or ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)
Procedure:
-
In a round-bottom flask, dissolve 2-pentyne (1.0 eq) in a suitable anhydrous solvent (e.g., methanol).
-
Carefully add the Lindlar catalyst (typically 5-10 mol% relative to the 2-pentyne). For enhanced selectivity, a small amount of quinoline can be added (1-2 equivalents relative to the catalyst).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus set at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. The reaction is typically complete when the uptake of hydrogen ceases.
-
Upon completion, carefully vent the excess hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate, containing the this compound product, can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by distillation.
P-2 Nickel Boride (Ni₂B) Catalyst
The P-2 nickel boride catalyst is another effective reagent for the semi-hydrogenation of alkynes to cis-alkenes. It is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol solution.[5] The P-2 catalyst is a finely divided, nearly colloidal black suspension that exhibits high selectivity for the formation of cis-alkenes, functioning similarly to the Lindlar catalyst.[2] The addition of ethylenediamine (B42938) can further enhance its stereospecificity.
This protocol describes the in situ preparation of the P-2 catalyst and its use for the hydrogenation of 2-pentyne.
Materials:
-
2-Pentyne
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Anhydrous ethanol
-
Hydrogenation apparatus
-
Syringes and needles for transfer under an inert atmosphere
Procedure:
-
Catalyst Preparation:
-
In a flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve nickel(II) acetate tetrahydrate in anhydrous ethanol.
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the stirred nickel(II) acetate solution. A black precipitate or colloidal suspension of the P-2 catalyst will form immediately.
-
-
Hydrogenation:
-
To the freshly prepared P-2 catalyst suspension, add the 2-pentyne.
-
Pressurize the reaction vessel with hydrogen gas (typically at or slightly above atmospheric pressure).
-
Stir the mixture at room temperature and monitor the reaction progress as described for the Lindlar hydrogenation.
-
Upon completion, the reaction is worked up in a similar manner by filtering off the catalyst.
-
Hydroboration-Protonolysis
An alternative to catalytic hydrogenation is the hydroboration-protonolysis of internal alkynes. This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by the cleavage of the resulting carbon-boron bond with a proton source to yield the cis-alkene.[4] To prevent the double addition of borane to the alkyne, a sterically hindered borane, such as disiamylborane (B86530) or dicyclohexylborane, is typically used.
This protocol is adapted from the synthesis of a similar cis-alkene and can be applied to 2-pentyne.
Materials:
-
2-Pentyne
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
2-Methyl-2-butene (B146552) (to form disiamylborane in situ)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Glacial acetic acid
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Disiamylborane:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, place a solution of borane-THF complex in anhydrous THF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 2-methyl-2-butene (2.0 eq) to the stirred borane solution.
-
Allow the mixture to stir at 0 °C for approximately 2 hours to ensure the complete formation of disiamylborane.
-
-
Hydroboration of 2-Pentyne:
-
To the freshly prepared disiamylborane solution at 0 °C, slowly add 2-pentyne (1.0 eq).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
-
Protonolysis:
-
Slowly add glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully quench any unreacted boranes by the slow addition of water.
-
-
Workup and Purification:
-
Extract the product with an organic solvent such as pentane.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Quantitative Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 2-pentyne using various methods. It is important to note that yields and selectivities can vary depending on the specific reaction conditions and the purity of the reagents.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm H₂) | Yield (%) | cis/trans Ratio | Pentene/Pentane Ratio | Reference |
| Catalytic Hydrogenation | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Methanol/Ethanol | Room Temp. | 1 | High | >95:5 | High | |
| Catalytic Hydrogenation | P-2 Nickel Boride (Ni(OAc)₂/NaBH₄) | Ethanol | Room Temp. | 1 | High | >98:2 | High | |
| Catalytic Hydrogenation | 1 wt.% Pd/Al₂O₃ | Heptane/Isopropanol | Room Temp. | 2 | - | 25.4:1 | 49.4:1 | |
| Hydroboration-Protonolysis | 1. Disiamylborane 2. Acetic Acid | THF | 0 to Reflux | N/A | Good | Highly cis | N/A | [4] |
Note: "High" and "Good" are qualitative descriptors used when specific numerical data for 2-pentyne was not available; however, these methods are known to provide excellent results for similar substrates. The data for Pd/Al₂O₃ is provided as a representative example of a detailed quantitative study on 2-pentyne hydrogenation.
Mandatory Visualizations
General Experimental Workflow for Catalytic Hydrogenation
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Conclusion
The synthesis of this compound from 2-pentyne can be achieved with high stereoselectivity and yield through several reliable methods. The choice of method may depend on the specific requirements of the synthesis, available equipment, and safety considerations.
-
Lindlar catalytic hydrogenation remains the most widely used and dependable method, offering excellent selectivity for the cis-alkene with a straightforward experimental setup.
-
P-2 nickel boride catalyst provides a valuable, non-pyrophoric alternative to other nickel catalysts and demonstrates comparable selectivity to the Lindlar catalyst.
-
Hydroboration-protonolysis offers a non-catalytic route that is also highly stereospecific for syn-addition, providing the cis-alkene. This method is particularly useful when catalytic methods are incompatible with other functional groups in a more complex molecule.
For professionals in drug development and scientific research, a thorough understanding of these synthetic strategies is essential for the rational design and efficient synthesis of target molecules where precise control of stereochemistry is paramount.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Purifying cis-2-Pentene: A Technical Guide to Fractional Distillation for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of fractional distillation as a primary method for the purification of cis-2-Pentene, a crucial reagent and building block in organic synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the core principles, experimental protocols, and inherent challenges associated with separating this compound from its common isomer, trans-2-Pentene.
Introduction: The Challenge of Isomer Separation
This compound is a valuable alkene in various chemical transformations. However, its synthesis often results in a mixture containing its geometric isomer, trans-2-Pentene. Due to their similar molecular structures, the physical properties of these isomers are remarkably close, presenting a significant purification challenge. Fractional distillation, a fundamental separation technique, can be employed, but the success of the separation is highly dependent on the efficiency of the distillation setup and a thorough understanding of the isomers' physical properties. The separation of these isomers is often difficult by conventional distillation due to the close proximity of their boiling points.
Physical Properties of 2-Pentene Isomers
The efficacy of fractional distillation is directly related to the difference in the boiling points of the components in the mixture. As detailed in the table below, the boiling points of this compound and trans-2-Pentene are exceptionally close, differing by only approximately 1°C. This necessitates a highly efficient fractionating column for successful separation.
| Property | This compound | trans-2-Pentene |
| Boiling Point | 37-38 °C[1] | 36-37 °C[2][3][4] |
| Melting Point | -151.4 °C[2] | -140.2 °C[5] |
| Density | 0.65 g/mL at 25 °C[1] | 0.649 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.382[1] | 1.379[1] |
| Vapor Pressure | 8.17 psi at 20 °C | 8.06 - 8.17 psi at 20 °C[1][3] |
| Molecular Formula | C₅H₁₀ | C₅H₁₀ |
| Molar Mass | 70.13 g/mol | 70.13 g/mol |
Principle of Fractional Distillation
Fractional distillation is a separation technique used for liquid mixtures with components that have similar boiling points (typically differing by less than 70°C).[6] The process involves repeated vaporization and condensation cycles within a fractionating column.[6] This column is packed with materials like glass beads or rings, providing a large surface area.[6]
As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes multiple times.[6] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[6] Each vaporization-condensation cycle is equivalent to a simple distillation and is referred to as a "theoretical plate".[6] To separate components with very close boiling points, a column with a high number of theoretical plates is essential.[7]
References
- 1. trans-2-Pentene 99 646-04-8 [sigmaaldrich.com]
- 2. trans-2-Pentene, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. trans-2-Pentene CAS#: 646-04-8 [m.chemicalbook.com]
- 4. gasmet.com [gasmet.com]
- 5. trans-2-Pentene | C5H10 | CID 5326161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. toptiontech.com [toptiontech.com]
An In-depth Technical Guide to the Gas Chromatography Analysis of cis-2-Pentene Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas chromatography (GC) method for the analysis of cis-2-pentene purity. The methodologies, data presentation, and visualizations are designed to offer a thorough understanding of the process, from sample handling to data interpretation, ensuring accurate and reliable results for quality control and research applications.
Introduction
This compound is a volatile hydrocarbon used as a solvent and an intermediate in organic synthesis.[1] Its purity is crucial for ensuring the desired reaction outcomes and final product quality in various applications, including the pharmaceutical industry. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like this compound, offering high resolution and sensitivity.[2][3] This guide details a validated GC-FID method for the determination of this compound purity and the quantification of its potential impurities.
Potential Impurities in this compound
Commercial this compound is often produced by the dehydration of 2-pentanol, a process that can lead to the formation of several isomeric impurities.[4] Technical grade this compound is typically a mixture of isomers.[1] The most common impurities include:
-
trans -2-Pentene: The geometric isomer of this compound.
-
1-Pentene: A structural isomer.
-
2-Methyl-1-butene and 3-Methyl-1-butene: Branched-chain isomers.
-
n-Pentane: A saturated hydrocarbon that may be present from raw materials or side reactions.
-
2-Pentanol: Unreacted starting material from the synthesis process.
The logical relationship of these impurities, stemming from the synthesis process, is illustrated in the diagram below.
Caption: Logical relationship of impurities in this compound synthesis.
Experimental Protocol: GC-FID Analysis
This section provides a detailed methodology for the analysis of this compound purity. The method is adapted from established protocols for light hydrocarbon analysis, such as ASTM D5441, which is used for determining impurities in methyl tert-butyl ether (MTBE) and is applicable to C4-C12 olefins.[1][5][6]
Instrumentation and Materials
-
Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen of high purity.
-
Gases for FID: Hydrogen, Air, and Nitrogen (makeup gas) of high purity.
-
Syringes: Appropriate for gas and liquid sample injection.
-
Vials: Headspace or standard GC vials with appropriate caps (B75204) and septa.
-
Reference Standards: Certified reference materials for this compound and all potential impurities.
Chromatographic Conditions
The following table summarizes the recommended GC-FID conditions for the analysis.
| Parameter | Value |
| Column | DB-1 (30 m x 0.25 mm ID, 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 40 °C (hold for 5 min) Ramp: 5 °C/min to 150 °C Hold: 2 min at 150 °C |
| FID Gas Flows | Hydrogen: 40 mL/min Air: 400 mL/min Makeup (N₂): 30 mL/min |
Sample and Standard Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound and each potential impurity in a suitable volatile solvent (e.g., hexane). From these stock solutions, prepare a mixed standard solution containing all components at known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by diluting the mixed standard solution to cover the expected concentration range of the impurities. A typical range would be from the limit of quantification (LOQ) to approximately 120% of the expected maximum impurity level.
-
Sample Preparation: Dilute the this compound sample with the chosen solvent to bring the concentration of the main peak within the linear range of the detector and to allow for the accurate quantification of minor impurities.
Analysis Workflow
The general workflow for the GC analysis is depicted in the following diagram.
Caption: General workflow for GC analysis of this compound.
Data Presentation and Quantitative Analysis
The purity of this compound is determined by quantifying the main component and all detectable impurities. The results are typically expressed as area percentages, assuming that the response factors of the hydrocarbon isomers are similar, or by using external or internal standard calibration for higher accuracy.
Typical Chromatographic Performance
The following table presents representative retention times and validation data for the analysis of this compound and its common impurities under the conditions described above. These values are illustrative and should be experimentally verified.
| Compound | Retention Time (min) | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) |
| n-Pentane | 4.5 | >0.999 | 0.1 | 0.3 | 98-103 |
| 1-Pentene | 5.2 | >0.999 | 0.1 | 0.3 | 98-103 |
| This compound | 5.8 | >0.999 | N/A | N/A | N/A |
| trans-2-Pentene | 6.1 | >0.999 | 0.1 | 0.3 | 98-103 |
| 2-Methyl-1-butene | 6.5 | >0.999 | 0.1 | 0.3 | 98-103 |
| 2-Pentanol | 12.3 | >0.998 | 0.5 | 1.5 | 95-105 |
Method Validation
A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability of the method to separate and quantify the analyte of interest in the presence of other components.
-
Linearity: The demonstration of a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[2]
-
Precision: The closeness of agreement between a series of measurements. This is typically expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of < 2% is often targeted.
-
Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, with typical acceptance criteria being within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion
The gas chromatography method detailed in this guide provides a robust and reliable approach for the purity analysis of this compound. By carefully controlling the experimental parameters and performing a thorough method validation, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate. The provided protocols and data serve as a strong foundation for implementing this analytical technique in a laboratory setting.
References
- 1. store.astm.org [store.astm.org]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. orgsyn.org [orgsyn.org]
- 5. store.astm.org [store.astm.org]
- 6. kelid1.ir [kelid1.ir]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of cis-2-Pentene
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-2-pentene. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for molecular structure elucidation. This document presents quantitative spectral data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the chemical shift correlations.
Spectral Data Presentation
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts that correspond to the unique electronic environments of the hydrogen and carbon atoms within the molecule.
The proton NMR spectrum of this compound displays signals for the five different proton environments. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.
| Assignment | Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 / H-3 | Olefinic | 5.15 - 5.64 | Multiplet | Not specified |
| H-4 | Allylic (CH₂) | ~2.05 | Multiplet | Not specified |
| H-1 | Vinylic (CH₃) | ~1.60 | Doublet of triplets | Not specified |
| H-5 | Alkyl (CH₃) | ~0.96 | Triplet | Not specified |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.[1]
The carbon-13 NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.[2] The unsaturated carbon atoms of the C=C double bond exhibit significantly larger chemical shifts compared to the saturated carbon atoms.[2]
| Assignment | Carbon Type | Chemical Shift (ppm) |
| C-2 / C-3 | Olefinic | ~123 - 133 |
| C-4 | Allylic (CH₂) | ~20.7 |
| C-1 | Vinylic (CH₃) | ~12.3 |
| C-5 | Alkyl (CH₃) | ~14.2 |
Note: These are approximate chemical shift values. The reference standard for ¹³C NMR is also TMS, with its carbon signal set to 0.0 ppm.[2]
Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR spectra for a volatile compound like this compound requires careful sample preparation and instrument setup.
-
Analyte Quantity : For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[3] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the weighed sample.[3][4] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Transfer to NMR Tube : Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[3] Ensure the liquid height is between 4.0 and 5.0 cm from the bottom of the tube.[3] Avoid introducing air bubbles, which can negatively affect the magnetic field homogeneity.
-
Capping : Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.[3]
-
Instrumentation : A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for data acquisition.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[2]
-
Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters (Example) :
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Typically 0-12 ppm.
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters (Example) :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Typically 0-220 ppm.[5]
-
Number of scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation delay: 2-5 seconds.
-
Visualization of Chemical Shift Correlations
The following diagram illustrates the logical relationship between the different proton and carbon environments in this compound and their corresponding chemical shift regions in the NMR spectra.
Caption: Correlation of ¹H and ¹³C NMR chemical shifts with the molecular structure of this compound.
References
- 1. This compound(627-20-3) 1H NMR spectrum [chemicalbook.com]
- 2. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Infrared Spectrum of cis-2-Pentene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of cis-2-pentene, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, outlines the experimental protocol for spectral acquisition, and includes logical diagrams to visualize the interpretation process and molecular vibrations.
Introduction to the IR Spectroscopy of Alkenes
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For alkenes, such as this compound, IR spectroscopy is particularly useful for confirming the presence of the carbon-carbon double bond (C=C) and the associated vinyl (=C-H) hydrogens, as well as distinguishing between different substitution patterns (e.g., cis vs. trans isomers).
The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions corresponding to the stretching vibrations of specific bonds, which are highly diagnostic. The fingerprint region contains a complex pattern of absorptions, including bending vibrations, that are unique to the molecule as a whole.[1]
Data Presentation: Characteristic IR Absorptions of this compound
The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound. These values are based on established ranges for cis-disubstituted alkenes and data from spectral databases.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
| =C-H Stretching | 3100 - 3000 | Medium | The stretching vibration of the C-H bonds where the carbon is part of the C=C double bond. This absorption is characteristically found just above 3000 cm⁻¹.[2][3][4] |
| -C-H Stretching (Alkyl) | 3000 - 2850 | Strong | The stretching vibrations of the C-H bonds in the methyl (CH₃) and ethyl (CH₂CH₃) groups. These are typically strong and sharp.[5] |
| C=C Stretching | 1660 - 1630 | Weak to Medium | The stretching vibration of the carbon-carbon double bond. For cis-isomers, this peak is generally more intense than in the corresponding trans-isomer.[1][2] |
| -CH₂- Bending (Scissoring) | ~1465 | Medium | The scissoring deformation of the methylene (B1212753) group in the ethyl substituent. |
| -CH₃ Bending (Asymmetrical and Symmetrical) | ~1460 and ~1375 | Medium | The bending vibrations of the methyl groups. The symmetrical "umbrella" mode appears around 1375 cm⁻¹.[4] |
| =C-H Out-of-Plane Bending (Wag) | 730 - 665 | Strong | This is a highly diagnostic absorption for cis-disubstituted alkenes. It is a strong and broad band resulting from the C-H bonds on the double bond bending out of the plane of the C=C bond.[1][2][6] |
Experimental Protocol: Acquisition of the IR Spectrum of this compound
This compound is a volatile liquid, and its IR spectrum can be obtained using several techniques. The following protocol describes the Attenuated Total Reflectance (ATR) method, which is common for liquid samples due to its simplicity and minimal sample preparation.
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of neat (undiluted) this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol or acetone (B3395972) to remove any residues. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.
-
Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the resulting spectrum.
-
Compare the peak positions with the expected values for this compound and general alkene vibrational modes to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.
-
Perform a final wipe with a dry, lint-free cloth.
-
Run a "clean check" by acquiring a new spectrum to ensure no sample residue remains.
-
Visualizations
The following diagrams illustrate the logical workflow for interpreting an IR spectrum and the key molecular vibrations of this compound.
Caption: Workflow for the interpretation of an IR spectrum to identify a cis-alkene.
Caption: Key molecular vibrations of this compound and their corresponding IR frequencies.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2-Pentene, (Z)- [webbook.nist.gov]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of cis-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of cis-2-pentene. It includes quantitative data, a detailed experimental protocol, and a visualization of the fragmentation pathways, designed to aid in the structural elucidation and analysis of this and similar alkene compounds.
Data Presentation: Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing significant structural information. The quantitative data for the principal ions, as sourced from the National Institute of Standards and Technology (NIST) database, is summarized in the table below.[1][2][3]
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 27 | 35.8 | [C₂H₃]⁺ | C₂H₃⁺ |
| 29 | 21.4 | [C₂H₅]⁺ | C₂H₅⁺ |
| 39 | 42.8 | [C₃H₃]⁺ | C₃H₃⁺ |
| 41 | 57.1 | [C₃H₅]⁺ | C₃H₅⁺ |
| 42 | 44.6 | [C₃H₆]⁺• | C₃H₆⁺• |
| 55 | 100.0 | [C₄H₇]⁺ | C₄H₇⁺ |
| 70 | 25.0 | [C₅H₁₀]⁺• (Molecular Ion) | C₅H₁₀⁺• |
Note: The data represents the major peaks in the electron ionization (70 eV) mass spectrum. The relative intensities are normalized to the base peak (m/z 55).
Analysis of the Fragmentation Pattern
The fragmentation of this compound upon electron ionization follows characteristic pathways for alkenes. The initial event is the removal of an electron from the π-bond of the double bond, resulting in the formation of a molecular ion ([M]⁺•) at m/z 70.[4] This molecular ion is energetically unstable and undergoes subsequent fragmentation.
The most prominent fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of a resonance-stabilized allylic carbocation.[5][6][7] In the case of this compound, the loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the [C₄H₇]⁺ ion at m/z 55. This fragment is the most stable and, therefore, the most abundant ion, constituting the base peak in the spectrum.[4]
Another significant fragmentation involves the loss of an ethyl radical (•C₂H₅) from the molecular ion, leading to the formation of the [C₃H₅]⁺ ion at m/z 41. This is also an allylic cation and is observed with high relative intensity.
Other notable peaks in the spectrum correspond to further fragmentation and rearrangement reactions. The peak at m/z 42 ([C₃H₆]⁺•) can be attributed to a McLafferty-type rearrangement, although less common for simple alkenes. The series of peaks at m/z 39, 29, and 27 represent smaller hydrocarbon fragments formed through various cleavage and hydrogen rearrangement processes. The fragmentation patterns of cis- and trans-2-pentene (B94610) are very similar, making them difficult to distinguish by mass spectrometry alone.[4]
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
The following is a generalized experimental protocol for obtaining the mass spectrum of the volatile hydrocarbon, this compound, using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
a. Sample Preparation:
-
This compound is a volatile liquid at room temperature. A dilute solution of this compound (approximately 10 µg/mL) should be prepared in a volatile organic solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane.[8]
-
The sample should be placed in a standard 1.5 mL glass autosampler vial with a septum cap.[8] Ensure the sample is free of particulate matter to prevent blockage of the injector or column.[8]
b. Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating volatile hydrocarbons.[9]
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.[9]
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 20-100.
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.
-
c. Data Acquisition and Analysis:
-
A 1 µL aliquot of the prepared sample is injected into the GC-MS system.
-
The data is acquired using the instrument's operating software.
-
The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.
-
The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background spectrum.
-
The obtained spectrum can then be compared to a reference library, such as the NIST Mass Spectral Library, for confirmation.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
References
- 1. 2-Pentene, (Z)- [webbook.nist.gov]
- 2. 2-Pentene, (Z)- [webbook.nist.gov]
- 3. 2-Pentene, (Z)- [webbook.nist.gov]
- 4. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of cis-2-Pentene
This guide provides a comprehensive overview of the thermochemical properties of cis-2-Pentene, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies, and visualizations of relevant chemical pathways.
Core Thermochemical Data
The following tables summarize the essential thermochemical and physical properties of this compound. This data is critical for understanding its energetic behavior and stability.
Table 1: Standard Molar Thermochemical Properties of this compound
| Property | Symbol | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°liquid | -53.8 ± 0.8 | kJ/mol | [1] |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | -27.1 ± 0.8 | kJ/mol | [2] |
| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°liquid | -3351.4 ± 0.7 | kJ/mol | [1] |
| Standard Molar Entropy (liquid) | S°liquid | 233.9 ± 0.4 | J/mol·K | [1] |
Table 2: Heat Capacity of this compound
| State | Molar Heat Capacity (Cp) | Temperature (K) | Pressure (bar) | Reference |
| Gas | 98.7 | 298.15 | 1 | [3] |
| Gas | 128.3 | 400 | 1 | [3] |
| Liquid | 154.95 | 298.15 | 1 | [2] |
Table 3: Phase Change Properties of this compound
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Vaporization | ΔvapH° | 26.7 ± 0.1 | kJ/mol | [4] |
| Enthalpy of Fusion | ΔfusH | 7.11 | kJ/mol | [4] |
| Entropy of Fusion | ΔfusS | 58.4 | J/mol·K | [4] |
Table 4: Physical Properties of this compound
| Property | Value | Units | Reference |
| Molecular Weight | 70.13 | g/mol | [5] |
| Boiling Point | 36.9 | °C | [5] |
| Melting Point | -151.4 | °C | [5] |
| Density | 0.6556 | g/cm³ at 20°C | [5] |
| Refractive Index | 1.3830 at 20°C | [5] |
Experimental Protocols
The determination of thermochemical properties is primarily achieved through calorimetric methods. Below are detailed, representative protocols for key experimental procedures.
2.1. Determination of the Enthalpy of Combustion via Oxygen Bomb Calorimetry
This protocol describes the experimental workflow for determining the standard enthalpy of combustion of liquid this compound.
Objective: To measure the heat released during the complete combustion of a known mass of this compound in a high-pressure oxygen environment.
Materials and Apparatus:
-
Oxygen bomb calorimeter
-
High-purity this compound sample
-
Benzoic acid (for calibration)
-
Platinum crucible
-
Cotton fuse wire
-
High-pressure oxygen source
-
Digital thermometer with high precision
-
Stirrer
-
Deionized water
Experimental Workflow:
Caption: Experimental workflow for determining the enthalpy of combustion.
2.2. Determination of the Enthalpy of Hydrogenation
The stability of alkenes can be compared by measuring their heats of hydrogenation.[6]
Objective: To measure the enthalpy change for the hydrogenation of this compound to pentane.
Materials and Apparatus:
-
Reaction calorimeter
-
High-purity this compound
-
Hydrogen gas source
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., hexane)
-
Stirring mechanism
-
Temperature and pressure sensors
Experimental Workflow:
Caption: Experimental workflow for determining the enthalpy of hydrogenation.
Chemical Pathways and Relationships
3.1. Isomerization to trans-2-Pentene (B94610)
This compound can undergo isomerization to its more stable stereoisomer, trans-2-Pentene. The standard enthalpy of combustion of trans-2-pentene is -3118.3 kJ/mol, compared to -3122.8 kJ/mol for this compound, indicating that the trans isomer is more stable.[7] The standard free energy change for this equilibrium at 400 K is -3.67 kJ/mol.[8]
Caption: Isomerization of this compound.
3.2. Hydrogenation to Pentane
In the presence of a catalyst, this compound undergoes hydrogenation to form pentane.[9] This is a reduction reaction where hydrogen is added across the double bond.
Caption: Hydrogenation of this compound.
References
- 1. 2-Pentene, (E)- [webbook.nist.gov]
- 2. 2-Pentene, (Z)- (CAS 627-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Pentene, (Z)- [webbook.nist.gov]
- 4. 2-Pentene, (Z)- [webbook.nist.gov]
- 5. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 7. Solved The standard enthalpies of combustion of | Chegg.com [chegg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.com [brainly.com]
An In-depth Technical Guide to the Enthalpy of Formation of cis-2-Pentene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the standard enthalpy of formation for cis-2-pentene, including key quantitative data, detailed experimental protocols for its determination, and a visualized experimental workflow. This information is critical for understanding the thermodynamic stability and reactivity of this compound, which can be relevant in various chemical synthesis and development processes.
Core Data Presentation
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound (C₅H₁₀), this data is crucial for thermochemical calculations.
| Thermodynamic Property | Phase | Value (kJ/mol) | Method | Reference |
| Standard Enthalpy of Formation (ΔHf°) | Gas | -28. ± 4. | Not Specified | NIST Chemistry WebBook |
| Standard Enthalpy of Formation (ΔHf°) | Liquid | -59.4 ± 0.8 | Calculated from Combustion | Derived from Good and Smith (1979) |
| Standard Enthalpy of Combustion (ΔHc°) | Liquid | -3337.3 ± 0.7 | Bomb Calorimetry | Good and Smith, J. Chem. Thermodyn. (1979) |
| Enthalpy of Vaporization (ΔHvap°) | Liquid | 27.57 ± 0.04 | Not Specified | NIST Chemistry WebBook |
Note: The standard enthalpy of formation for the liquid phase was calculated using the experimentally determined enthalpy of combustion and the standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol).
Experimental Protocols
The determination of the enthalpy of formation of a volatile organic compound like this compound is typically achieved indirectly through the measurement of its enthalpy of combustion using bomb calorimetry. Alternatively, the enthalpy of hydrogenation can be used to determine the difference in enthalpy between the alkene and its corresponding alkane.
Determination of Enthalpy of Combustion via Bomb Calorimetry
This method involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
Materials and Equipment:
-
Oxygen bomb calorimeter
-
High-pressure oxygen cylinder
-
Benzoic acid (for calibration)
-
This compound (high purity)
-
Fuse wire (e.g., nickel-chromium)
-
Crucible (platinum or silica)
-
Digital thermometer (precision of ±0.001 °C)
-
Analytical balance (precision of ±0.0001 g)
-
Pipette or syringe for volatile liquids
-
Gelatin capsules or a specialized sealed sample holder for volatile liquids
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid pellet.
-
Place the pellet in the crucible and position it in the bomb.
-
Attach a 10 cm piece of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.
-
Add approximately 1 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.
-
Submerge the bomb in a known volume of water in the calorimeter's bucket.
-
Allow the system to reach thermal equilibrium (typically over 5-10 minutes), recording the initial temperature.
-
Ignite the sample by passing an electric current through the fuse wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
-
From the temperature rise and the known enthalpy of combustion of benzoic acid, calculate the heat capacity of the calorimeter.
-
-
Combustion of this compound:
-
Due to the volatility of this compound, it must be handled in a sealed container. A common method is to use a gelatin capsule.
-
Accurately weigh an empty gelatin capsule.
-
Using a chilled syringe, add a precise amount (typically 0.5-0.8 g) of this compound to the capsule and seal it.
-
Quickly reweigh the sealed capsule to determine the exact mass of the this compound.
-
Place the capsule in the crucible and arrange the fuse wire to be in contact with it.
-
Repeat the bomb calorimetry procedure as described for the benzoic acid calibration (steps 1.3 - 1.9).
-
-
Data Analysis:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the total heat released during the combustion of this compound using the heat capacity of the calorimeter determined in the calibration step.
-
Make corrections for the heat of combustion of the gelatin capsule (determined in a separate experiment) and the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and sulfuric acid if sulfur impurities are present.
-
The corrected total heat released corresponds to the internal energy change of combustion (ΔUc°).
-
Convert ΔUc° to the enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.
-
Finally, calculate the standard enthalpy of formation (ΔHf°) of this compound using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Enthalpy of Hydrogenation
This method measures the heat released when an alkene is hydrogenated to its corresponding alkane. By knowing the enthalpy of formation of the alkane, the enthalpy of formation of the alkene can be determined.
Materials and Equipment:
-
Reaction calorimeter
-
Hydrogen gas source
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂))
-
This compound (high purity)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Stirring mechanism
-
Temperature and pressure sensors
Procedure:
-
Calorimeter Setup:
-
Introduce a known amount of solvent and catalyst into the reaction vessel of the calorimeter.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture to allow the catalyst to become saturated with hydrogen.
-
Monitor the temperature until a stable baseline is achieved.
-
-
Reaction Execution:
-
Inject a precisely known amount of this compound into the reaction vessel.
-
The hydrogenation reaction will commence, releasing heat and causing a rise in temperature.
-
Monitor the temperature and pressure until the reaction is complete (indicated by the cessation of hydrogen uptake and a return to a stable temperature).
-
-
Data Analysis:
-
Calculate the heat evolved during the reaction from the temperature change and the heat capacity of the calorimeter and its contents.
-
The heat evolved corresponds to the enthalpy of hydrogenation (ΔHhyd).
-
The enthalpy of formation of this compound can be calculated using the following relationship: ΔHf°(this compound) = ΔHf°(pentane) - ΔHhyd
-
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the enthalpy of formation of this compound using bomb calorimetry.
Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.
An In-depth Technical Guide to the Safe Handling of cis-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling protocols for cis-2-Pentene, a highly flammable and reactive hydrocarbon. The information is intended to support laboratory research and development activities by ensuring the safe use and management of this chemical.
Chemical and Physical Properties
This compound is a colorless liquid with a disagreeable hydrocarbon-like odor.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.
| Property | Value | Source(s) |
| Molecular Formula | C5H10 | [3] |
| Molecular Weight | 70.13 g/mol | [3] |
| CAS Number | 627-20-3 | [3] |
| Boiling Point | 37-38 °C (lit.) | [3] |
| Melting Point | -180 °C (lit.) | [3] |
| Flash Point | -27 °C (-16.6 °F) | [4] |
| Density | 0.65 g/mL at 25 °C (lit.) | [3] |
| Vapor Pressure | 8.17 psi (20 °C) | [3] |
| Water Solubility | Insoluble or difficult to mix | [5] |
| Appearance | Colorless liquid | [2] |
| Odor | Disagreeable, hydrocarbon-like | [1][2] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[5] It poses a significant fire hazard and can form explosive mixtures with air.[5] While it is not classified for acute toxicity (oral, dermal, or inhalation), skin corrosion/irritation, or serious eye damage/irritation based on available data, it may cause irritation to the eyes, respiratory system, and skin.[5][6] Ingestion may cause lung damage.[6]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapour.[5]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
-
H304: May be fatal if swallowed and enters airways.[7]
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][8]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respiratory protective device.[5] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[9]
General Handling Precautions
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]
-
Take precautionary measures against static discharges.[6]
-
Avoid contact with skin and eyes.[8]
-
Avoid breathing vapors or mist.[7]
-
Wash hands thoroughly after handling and before breaks.[5]
Storage
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
-
Keep in a flammables storage cabinet.
Experimental Protocols and Workflows
General Workflow for Handling this compound
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Experimental Example: Olefin Metathesis
This compound can be used as a substrate in olefin metathesis reactions. These reactions are typically catalyzed by transition metal complexes and should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of the catalysts to air and moisture.
Methodology:
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas before use.
-
Solvent and Reagent Preparation: If a solvent is used, it should be anhydrous. This compound should be handled under an inert atmosphere.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) in a fume hood. The system should be purged with an inert gas.
-
Reagent Addition: The catalyst is added to the reaction flask, followed by the solvent (if any) and then this compound via a syringe or cannula.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Reaction Quenching: Once the reaction is complete, it is quenched by the addition of an appropriate reagent (e.g., ethyl vinyl ether for Grubbs' catalysts). The quenching procedure should be performed cautiously, especially for large-scale reactions.
-
Work-up and Purification: The product mixture is then worked up to remove the catalyst and any byproducts. This may involve filtration through silica (B1680970) gel or celite, followed by distillation or chromatography to isolate the desired product.
Experimental Example: Hydrogenation
The hydrogenation of this compound to pentane (B18724) is another common reaction. This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.
Methodology:
-
Reaction Setup: A pressure vessel (e.g., a Parr shaker or a flask with a balloon of hydrogen) is required. The vessel is charged with this compound, a solvent (if necessary, though solvent-free is possible), and the catalyst.
-
Inerting the System: The reaction vessel is purged several times with an inert gas (e.g., nitrogen or argon) to remove air, and then with hydrogen.
-
Reaction Conditions: The vessel is pressurized with hydrogen to the desired pressure and may be heated or stirred to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen or by analyzing aliquots using GC.
-
Reaction Completion and Work-up: Once the reaction is complete, the hydrogen pressure is carefully released, and the system is purged with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate, containing the product (pentane), can be purified by distillation if necessary.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. | [5][10] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. | [5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [5][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [5][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Specific Hazards: The vapor is heavier than air and may travel a considerable distance to an ignition source and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[5]
-
Containment and Clean-up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[11]
Disposal Considerations
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5] It should be treated as hazardous waste.
-
Container Disposal: Empty containers may retain product residues and should be handled as hazardous. Do not reuse empty containers.
Logical Relationships in Emergency Response
The following diagram illustrates the logical steps to be taken in an emergency involving this compound.
Caption: Emergency response logic for this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted for any specific experimental procedure. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. otago.ac.nz [otago.ac.nz]
Material Safety Data Sheet for cis-2-Pentene: A Technical Guide
Introduction
cis-2-Pentene (CAS No: 627-20-3; EC No: 210-988-7) is a highly flammable, colorless liquid with a characteristic hydrocarbon-like odor.[1][2] It is primarily used in organic synthesis and as a polymerization inhibitor.[1][2][3] Due to its hazardous properties, a thorough understanding of its safety profile is critical for researchers, scientists, and professionals in drug development who may handle this substance. This guide provides an in-depth overview of the material safety data for this compound, consolidating quantitative data and outlining procedural workflows for safe handling and emergency response.
Hazard Identification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] The primary hazards are associated with its extreme flammability and the potential for serious health effects upon exposure.
-
GHS Classification:
-
Flammable Liquids, Category 2 (H225: Highly flammable liquid and vapour)[4][5]
-
Aspiration Hazard, Category 1 (H304: May be fatal if swallowed and enters airways)[5][6][7]
-
Skin Irritation, Category 2 (H315: Causes skin irritation)[5][6]
-
Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation)[5][6]
-
Specific target organ toxicity — Single exposure, Category 3, Respiratory system (H335: May cause respiratory irritation)[5][6]
-
-
Hazard Pictograms:
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. Its low flash point and high vapor pressure contribute significantly to its fire hazard.
| Property | Value | References |
| Molecular Formula | C₅H₁₀ | [8] |
| Molar Mass | 70.13 g/mol | [5][8] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Disagreeable, hydrocarbon-like | [1][2] |
| Melting Point | -180 °C | [1][2][8][9] |
| Boiling Point | 37 - 38 °C | [1][2][8][9] |
| Density | 0.65 g/cm³ (at 20 °C) | [4] |
| Flash Point | -18 °C to -27 °C (-0.4 °F to -18.4 °F) (closed cup) | [4][5][10] |
| Vapor Pressure | 8.17 psi (at 20 °C) | [5][9] |
| Water Solubility | Not miscible or difficult to mix; 203 mg/kg (at 25 °C) | [2][4][8] |
| Refractive Index | n20/D 1.382 | [2][8] |
Toxicological Information
Exposure to this compound can lead to various adverse health effects. The primary routes of occupational exposure are inhalation and dermal contact.[3]
| Toxicological Endpoint | Finding | References |
| Acute Toxicity (Oral/Dermal/Inhalation) | Based on available data, the classification criteria for acute toxicity are not met. However, some sources classify it as harmful if swallowed. | [4][7][11] |
| Skin Corrosion/Irritation | Causes skin irritation. The liquid can degrease the skin, potentially leading to non-allergic contact dermatitis. | [6][12][13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Respiratory or Skin Sensitization | Based on available data, the classification criteria are not met. | [4] |
| Aspiration Hazard | May be fatal if swallowed and enters airways, with a risk of chemical pneumonitis. | [5][6][7][13] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. Inhalation of vapors may also cause drowsiness, dizziness, and central nervous system (CNS) depression. | [6][12][13] |
Experimental Protocols: Detailed experimental methodologies for the toxicological studies summarized above are not typically provided in publicly available Safety Data Sheets. These protocols are generally maintained by the entities that conducted the testing.
Emergency Procedures and Visualized Workflows
In the event of an emergency involving this compound, prompt and correct actions are crucial. The following diagrams illustrate the recommended workflows for first aid and fire-fighting.
Caption: First aid response workflow for this compound exposure.
Caption: Fire-fighting workflow for incidents involving this compound.
Safe Handling, Storage, and Personal Protection
To minimize risk, strict adherence to handling and storage protocols is necessary, along with the use of appropriate Personal Protective Equipment (PPE).
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12][14]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][12]
-
Ground and bond containers during material transfer to prevent static discharge.[4][10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of vapor or mist.[6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][4][8][10]
-
Store in a flammables-designated area.[2]
Caption: Hierarchy of controls and PPE for handling this compound.
Stability and Reactivity
-
Reactivity: this compound is more reactive than alkanes. It can undergo exothermic addition polymerization reactions in the presence of catalysts.[1][2]
-
Chemical Stability: The substance is stable under recommended storage conditions.[1][2][8]
-
Conditions to Avoid: Heat, flames, sparks, and all other sources of ignition.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[1][2][8][13]
-
Hazardous Decomposition Products: No dangerous decomposition products are known under normal conditions.[4] Combustion produces carbon oxides.[13]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[4] The material should be handled as hazardous waste and disposed of by a licensed chemical destruction plant or through controlled incineration.[14] Do not allow the product to enter drains or waterways.[4][6][14]
References
- 1. This compound | 627-20-3 [chemicalbook.com]
- 2. This compound CAS#: 627-20-3 [m.chemicalbook.com]
- 3. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. 顺-2-戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. This compound 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 8. chembk.com [chembk.com]
- 9. This compound | CAS#:627-20-3 | Chemsrc [chemsrc.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 12. airgas.com [airgas.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of cis-2-Pentene in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of cis-2-Pentene in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, details experimental methodologies for solubility determination, and presents logical workflows through visualizations.
Introduction to this compound
This compound ((2Z)-pent-2-ene) is an unsaturated aliphatic hydrocarbon with the chemical formula C₅H₁₀.[1][2][3] It is a colorless, flammable liquid with a characteristic hydrocarbon odor.[1][4][5] As a nonpolar molecule, its solubility is largely governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar or weakly polar organic solvents compared to polar solvents like water. Understanding its solubility is crucial for its application as a solvent in organic synthesis and as a polymerization inhibitor.[1][6][7][8]
Quantitative Solubility Data
The available quantitative data on the solubility of this compound is limited, with most sources describing its solubility in organic solvents in qualitative terms. It is reported to be miscible with or soluble in several common organic solvents.[1][4][9][10] Its solubility in water, however, has been quantitatively determined.[4][9][10]
| Solvent | Temperature (°C) | Solubility | Reference |
| Ethanol | Not Specified | Miscible | [1] |
| Ethyl Ether | Not Specified | Miscible | [1] |
| Benzene | Not Specified | Soluble | [1][4][9] |
| Alcohol | Not Specified | Soluble | [4][9][10] |
| Water | 25 | 203 mg/L | [1][4] |
Note: "Miscible" implies solubility in all proportions, forming a homogeneous solution.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for the application of this compound in research and industry. The following are standard methodologies for quantitative and qualitative solubility assessment.
3.1. Quantitative Solubility Determination: Shake-Flask Gas Chromatography (GC) Method
The shake-flask method followed by gas chromatography analysis is a widely recognized technique for determining the solubility of volatile organic compounds like this compound in aqueous and organic solvents. The method cited for the water solubility of this compound is the "shake flask-GC" method.[4][9][10]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
Solvent of interest
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge (optional)
-
Gas-tight syringes
-
Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) and column.
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed volumetric flask. This ensures that the solvent becomes saturated, with an undissolved phase of this compound remaining.
-
Equilibration: The flask is sealed to prevent the loss of the volatile solute and solvent. It is then placed in a thermostatically controlled shaker and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. The temperature should be maintained at the desired value (e.g., 25°C).
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand in the constant temperature bath for a sufficient time to allow for the complete separation of the two phases. If an emulsion has formed, centrifugation can be used to facilitate phase separation.
-
Sample Extraction: A known volume of the saturated solvent phase is carefully extracted using a gas-tight syringe, ensuring that none of the undissolved this compound is collected.
-
GC Analysis: The extracted sample is then injected into the Gas Chromatograph. The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve prepared using standards of known this compound concentrations in the same solvent.
-
Data Reporting: The solubility is reported in units such as mg/L, g/100mL, or mol/L at the specified temperature.
3.2. Qualitative Solubility/Miscibility Determination
A simple visual method can be used to determine if this compound is miscible or immiscible in a solvent.
Procedure:
-
Add a known volume of this compound (e.g., 1 mL) to a clear, sealed container (like a test tube or vial).
-
Add a known volume of the test solvent (e.g., 1 mL) to the same container.
-
Seal the container and shake vigorously for 1-2 minutes.
-
Allow the container to stand undisturbed and observe the contents.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Soluble: The volume of one of the layers decreases, or the solution appears cloudy, but two phases are still present.
-
-
The test can be repeated with varying volume ratios to confirm miscibility across different concentrations.
Visualizations
4.1. Logical Relationship: Principle of Solubility
The following diagram illustrates the "like dissolves like" principle governing the solubility of this compound.
Caption: "Like Dissolves Like" principle for this compound solubility.
4.2. Experimental Workflow: Shake-Flask GC Method
The diagram below outlines the experimental workflow for the quantitative determination of this compound solubility.
Caption: Workflow for the Shake-Flask GC solubility determination method.
References
- 1. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:627-20-3 | Chemsrc [chemsrc.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound CAS#: 627-20-3 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. trans-2-Pentene | C5H10 | CID 5326161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NIH 3D [3d.nih.gov]
- 8. This compound | 627-20-3 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 11. This compound 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 12. 顺-2-戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]
The Discovery and Historical Context of cis-2-Pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The existence of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, is a cornerstone of modern organic chemistry and drug development. The seemingly simple molecule, 2-pentene (B8815676) (C5H10), serves as a classic exemplar of geometric isomerism, existing as two distinct forms: cis-2-pentene and trans-2-pentene (B94610). This technical guide delves into the discovery and historical context of this compound, tracing its origins from the nascent stages of structural theory to its characterization through early and modern analytical techniques. Understanding the historical progression of identifying and isolating such isomers provides valuable insight into the evolution of synthetic and analytical chemistry.
Historical Context: The Dawn of Stereochemistry
The latter half of the 19th century was a period of revolutionary conceptual leaps in chemistry. The establishment of the theory of chemical structure by August Kekulé, Archibald Scott Couper, and Aleksandr Butlerov laid the foundation for understanding how atoms are connected within a molecule. However, it was the seminal work of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874 that extended this two-dimensional understanding into three-dimensional space. Their independent postulation of the tetrahedral geometry of a saturated carbon atom provided the theoretical framework for stereoisomerism.
This new understanding of molecular architecture paved the way for chemists to grapple with a growing number of observed isomers that could not be explained by structural differences alone. The concept of geometric isomerism, arising from restricted rotation around a carbon-carbon double bond, emerged as a critical extension of stereochemical theory. Early research into unsaturated hydrocarbons, including the pentenes, was instrumental in solidifying these concepts.
While it is challenging to pinpoint a single definitive "discovery" of this compound, its identification as a distinct chemical entity was the culmination of numerous investigations into the products of elimination reactions. Early preparations of 2-pentene, often through the dehydration of 2-pentanol (B3026449) or 3-pentanol, would have invariably produced a mixture of the cis and trans isomers. The separation and characterization of these isomers depended on the development of precise analytical techniques, such as fractional distillation, and the careful measurement of physical properties.
A significant milestone in the specific characterization of the geometric isomers of 2-pentene is exemplified by the work of Campbell and Eby in 1940. Their research detailed the synthesis of 2-pentene mixtures with varying proportions of the cis and trans isomers, followed by a meticulous comparison of their physical constants. This work demonstrated a clear understanding of the existence of two distinct geometric isomers and provided reliable data for their identification.
Quantitative Data: Physical Properties of 2-Pentene Isomers
The differentiation of cis- and trans-2-pentene in early studies was primarily based on their distinct physical properties. The "boat" shape of the cis isomer leads to a slightly higher boiling point and density compared to the more linear and stable trans isomer.
| Property | This compound | trans-2-Pentene |
| Molecular Formula | C5H10 | C5H10 |
| Molar Mass ( g/mol ) | 70.13 | 70.13 |
| Boiling Point (°C) | 36.9 | 36.3 |
| Melting Point (°C) | -151.4 | -140.4 |
| Density (g/mL at 20°C) | 0.6556 | 0.6489 |
| Refractive Index (n_D^20) | 1.3830 | 1.3793 |
Experimental Protocols: Historical Synthesis and Characterization
The following protocols are based on the general methods employed in the early 20th century for the synthesis and characterization of 2-pentene isomers, as exemplified by the work of Campbell and Eby.
Synthesis of 2-Pentene via Dehydration of Pentanols
Objective: To produce a mixture of 2-pentene isomers through the acid-catalyzed dehydration of 2-pentanol or 3-pentanol.
Materials:
-
2-pentanol or 3-pentanol
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous aluminum oxide (Al₂O₃) as a catalyst
-
Distillation apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Reaction Setup: A distillation flask is charged with the chosen pentanol. A catalytic amount of concentrated sulfuric acid is slowly added with cooling, or the alcohol is passed over heated anhydrous aluminum oxide packed in a tube furnace.
-
Dehydration: The mixture is heated to induce dehydration. The resulting pentene isomers, being more volatile than the alcohol, distill out of the reaction mixture as they are formed.
-
Collection: The distillate is collected in a receiver cooled in an ice bath to minimize evaporative losses.
-
Purification: The collected distillate, containing the pentene isomers, water, and possibly some unreacted alcohol and byproducts, is washed with water in a separatory funnel to remove the acid and any water-soluble impurities.
-
Drying: The organic layer is separated and dried over a suitable drying agent like anhydrous calcium chloride.
-
Fractional Distillation: The dried mixture of pentene isomers is subjected to careful fractional distillation using an efficient fractionating column. Due to their slightly different boiling points, this allows for the separation of fractions enriched in either cis- or trans-2-pentene, along with other isomeric byproducts like 1-pentene.
Characterization of Isomers by Physical Constants
Objective: To differentiate between the cis and trans isomers of 2-pentene based on their physical properties.
Procedure:
-
Boiling Point Determination: The boiling point of the purified fractions from the fractional distillation is accurately measured. A fraction with a boiling point closer to 36.9°C is identified as being enriched in this compound, while a fraction boiling near 36.3°C is identified as being enriched in trans-2-pentene.
-
Density Measurement: The density of each fraction is determined at a constant temperature (e.g., 20°C) using a pycnometer. The fraction with the higher density corresponds to the cis isomer.
-
Refractive Index Measurement: The refractive index of each fraction is measured using a refractometer at a constant temperature. The fraction with the higher refractive index is identified as the cis isomer.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, rendered in the DOT language, illustrate key aspects of the synthesis and characterization of this compound.
Caption: Synthetic pathways to 2-pentene isomers.
Caption: Historical workflow for the separation and characterization of 2-pentene isomers.
Modern Corroboration: Spectroscopic Analysis
While the pioneers of organic chemistry relied on physical constants, modern analytical techniques provide unambiguous structural confirmation of cis- and trans-2-pentene.
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations are characteristic for substituted alkenes. This compound shows a strong absorption band around 690-730 cm⁻¹, whereas trans-2-pentene exhibits a strong band at a higher frequency, typically around 960-970 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can readily distinguish between the two isomers. The chemical shifts of the vinylic protons and carbons are different due to the different steric environments in the cis and trans configurations. Coupling constants between the vinylic protons are also diagnostic, with the coupling being smaller for the cis isomer.
Conclusion
The story of this compound's discovery is intrinsically linked to the development of our understanding of molecular three-dimensionality. Its journey from being an unresolvable component in a mixture of reaction products to a well-characterized, distinct chemical entity with known physical and spectroscopic properties mirrors the advancement of organic chemistry itself. For today's researchers, this historical perspective underscores the foundational principles of stereoisomerism and the critical role of analytical precision in chemical science, principles that continue to be paramount in the synthesis and development of complex molecules, including pharmaceuticals where stereochemistry can be the difference between a therapeutic agent and an inactive or even harmful substance.
Methodological & Application
Application Notes and Protocols: Ozonolysis of cis-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the carbon-carbon double or triple bonds within unsaturated compounds.[1][2] This oxidative cleavage results in the formation of carbonyl-containing products, such as aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[3][4] For alkenes, the reaction proceeds through a series of intermediates, ultimately breaking the double bond and replacing it with two carbon-oxygen double bonds. This technique is widely employed in organic synthesis for the preparation of valuable carbonyl compounds and in analytical chemistry for the structural elucidation of molecules by identifying the position of unsaturation.[5][6]
This document provides a detailed overview of the mechanism of ozonolysis of cis-2-pentene, a representative cis-alkene, along with comprehensive experimental protocols for its execution and product analysis.
Mechanism of Ozonolysis
The generally accepted mechanism for the ozonolysis of alkenes was first proposed by Rudolf Criegee.[3] The reaction of this compound with ozone proceeds through the following key steps:
-
Formation of the Primary Ozonide (Molozonide): Ozone undergoes a [3+2] cycloaddition reaction with the double bond of this compound to form an unstable five-membered ring intermediate known as the primary ozonide or molozonide (a 1,2,3-trioxolane).[7][8] This step is a concerted cycloaddition.
-
Decomposition to Carbonyl Oxide and a Carbonyl Compound: The highly unstable primary ozonide rapidly rearranges and cleaves via a retro-1,3-dipolar cycloaddition. This cleavage breaks the carbon-carbon bond of the original double bond and one of the oxygen-oxygen bonds in the trioxolane ring. This results in the formation of a carbonyl compound (ethanal) and a carbonyl oxide, also known as the Criegee intermediate (propanal oxide).
-
Formation of the Secondary Ozonide: The ethanal and the propanal oxide, being dipolar, then undergo another 1,3-dipolar cycloaddition to form a more stable five-membered ring intermediate called the secondary ozonide (a 1,2,4-trioxolane).[8]
-
Reductive Workup: The secondary ozonide is then subjected to a workup procedure to yield the final products. In a reductive workup, the ozonide is treated with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water.[9] This process cleaves the remaining oxygen-oxygen bond of the ozonide, yielding two aldehyde molecules: propanal and ethanal. Dimethyl sulfide is oxidized to dimethyl sulfoxide (B87167) (DMSO) in the process.
The overall reaction for the ozonolysis of this compound with a reductive workup is:
CH₃CH=CHCH₂CH₃ + O₃ → CH₃CHO + CH₃CH₂CHO
Data Presentation
The ozonolysis of this compound followed by a reductive workup yields two primary aldehyde products: propanal and ethanal. The following table summarizes the expected products and provides representative yields based on studies of similar alkenes. Actual yields may vary depending on the specific reaction conditions and the efficiency of the workup procedure.
| Starting Material | Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Representative Yield (%) |
| This compound | Propanal (C₃H₆O) | 58.08 | 49 | 40-50 |
| This compound | Ethanal (C₂H₄O) | 44.05 | 20.2 | 40-50 |
Experimental Protocols
Protocol 1: Ozonolysis of this compound with Reductive Workup (DMS)
This protocol describes a general laboratory procedure for the ozonolysis of this compound using a reductive workup with dimethyl sulfide.
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (DMS)
-
Dry ice-acetone bath
-
Round-bottom flask with a gas inlet tube and a gas outlet tube
-
Magnetic stirrer and stir bar
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Apparatus for product analysis (GC-MS)
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound (e.g., 10 mmol) in anhydrous dichloromethane (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice-acetone bath.
-
Ozonolysis: Bubble a stream of ozone-enriched oxygen through the stirred solution. The reaction progress can be monitored by passing the effluent gas through a potassium iodide solution, which will turn violet in the presence of excess ozone, indicating the consumption of the alkene.[10] Alternatively, the reaction mixture may develop a blue color from unreacted ozone.[2]
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove any excess ozone.
-
Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (e.g., 1.5 equivalents) dropwise to the reaction mixture.
-
Warming and Stirring: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for at least 2 hours.
-
Solvent Removal: Remove the solvent and excess dimethyl sulfide under reduced pressure using a rotary evaporator. The remaining crude product contains propanal and ethanal.
-
Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the ozonolysis products by GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split mode (e.g., 50:1 split ratio), with an injection volume of 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
Procedure:
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
-
Standard Preparation: Prepare standard solutions of authentic samples of propanal and ethanal in the same solvent at known concentrations.
-
Analysis: Inject the prepared sample and standards into the GC-MS system.
-
Data Acquisition and Processing:
-
Acquire the total ion chromatogram (TIC) and mass spectra for the sample and standards.
-
Identify the product peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the authentic standards.
-
Quantify the products by creating a calibration curve from the standard solutions and integrating the peak areas of the identified products in the sample chromatogram.
-
Safety Precautions
-
Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood.
-
Ozonides can be explosive, especially in concentrated form. Do not attempt to isolate the ozonide intermediates. The reaction should be worked up promptly after the ozonolysis step.
-
Low-temperature baths, such as dry ice-acetone, should be handled with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Dimethyl sulfide is volatile and has a strong, unpleasant odor. It should be handled in a fume hood.
References
- 1. mdpi.com [mdpi.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 4. The ozonolysis of pent-2-ene results in the formation of two products - askIITians [askiitians.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SATHEE CUET: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [cuet.iitk.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Ozonolysis of cis-2-Pentene with Reductive Workup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the carbon-carbon double or triple bonds within unsaturated compounds.[1] This process is a cornerstone in organic synthesis and structural elucidation, allowing for the transformation of alkenes and alkynes into a variety of carbonyl-containing products such as aldehydes, ketones, and carboxylic acids. The final products of the ozonolysis reaction are determined by the subsequent workup conditions, which can be either oxidative or reductive.
This document provides detailed application notes and protocols for the ozonolysis of cis-2-pentene, focusing on a reductive workup. Under these conditions, the double bond of this compound is cleaved to yield two aldehyde products: acetaldehyde (B116499) and propanal. Reductive workup preserves the aldehydes formed, preventing their further oxidation to carboxylic acids.[1] Common reagents for reductive workup include dimethyl sulfide (B99878) (DMS) and zinc dust with water or acetic acid.[1]
Reaction Principle
The ozonolysis of an alkene proceeds through a multi-step mechanism. Initially, ozone undergoes a 1,3-dipolar cycloaddition to the carbon-carbon double bond of this compound to form an unstable primary ozonide, also known as a molozonide. This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). The subsequent reductive workup cleaves the secondary ozonide to yield the final carbonyl products. In the case of this compound, the cleavage of the C2-C3 double bond results in the formation of acetaldehyde and propanal.
Quantitative Data
While the qualitative outcome of the ozonolysis of this compound is well-established, specific quantitative yields can vary depending on the precise reaction conditions, including temperature, solvent, and the specific reductive workup agent used. The following table summarizes the expected products.
| Starting Material | Product 1 | Product 2 |
| This compound | Acetaldehyde | Propanal |
Note: Specific experimental yield percentages for the ozonolysis of this compound are not consistently reported in publicly available literature. Yields are generally high for the ozonolysis of simple alkenes.
Experimental Protocols
The following protocols provide detailed methodologies for performing the ozonolysis of this compound with a reductive workup using either dimethyl sulfide or zinc and acetic acid.
Protocol 1: Ozonolysis of this compound with Dimethyl Sulfide (DMS) Workup
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Ozone (generated in situ from an ozone generator)
-
Oxygen (O₂)
-
Dimethyl sulfide (DMS)
-
Round-bottom flask
-
Gas dispersion tube (bubbler)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas for inert atmosphere
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Begin stirring the solution and bubble a stream of ozone-enriched oxygen through the solution. The reaction is typically monitored by the appearance of a blue color in the solution, indicating the presence of unreacted ozone and the consumption of the alkene.
-
Quenching Excess Ozone: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove any excess ozone.
-
Reductive Workup: While the solution is still at -78 °C, add dimethyl sulfide dropwise to the reaction mixture.
-
Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least one hour to ensure the complete reduction of the ozonide.
-
Solvent Removal: Remove the solvent and the volatile by-product, dimethyl sulfoxide (B87167) (DMSO), under reduced pressure using a rotary evaporator.
-
Product Isolation and Analysis: The resulting crude product mixture containing acetaldehyde and propanal can be analyzed and purified by methods such as gas chromatography (GC) or distillation.
Protocol 2: Ozonolysis of this compound with Zinc/Acetic Acid Workup
Materials:
-
This compound
-
Methanol (B129727) (MeOH) or a mixture of dichloromethane and methanol
-
Ozone (generated in situ from an ozone generator)
-
Oxygen (O₂)
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Round-bottom flask
-
Gas dispersion tube (bubbler)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas for inert atmosphere
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound in methanol or a mixture of dichloromethane and methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Stir the solution and bubble a stream of ozone-enriched oxygen through it until the characteristic blue color of unreacted ozone persists.
-
Quenching Excess Ozone: Purge the solution with nitrogen or oxygen for 10-15 minutes to remove residual ozone.
-
Reductive Workup: To the cold reaction mixture, add zinc dust followed by the slow addition of acetic acid.
-
Warming and Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least one hour. The zinc will react with the ozonide and the acetic acid.
-
Workup and Extraction: Filter the reaction mixture to remove excess zinc dust and zinc salts. If a two-phase system is present, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved products. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solution using a rotary evaporator to isolate the crude product mixture.
-
Product Analysis: Analyze and purify the resulting acetaldehyde and propanal as needed.
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the ozonolysis of this compound followed by a reductive workup.
References
Application Notes and Protocols for cis-2-Pentene in Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-2-pentene as a substrate in olefin metathesis reactions. While this compound is a simple internal alkene, its metathesis presents unique challenges and opportunities in synthetic chemistry. This document outlines the fundamental principles, key reaction types, experimental considerations, and detailed protocols based on established methodologies for similar alkenes.
Introduction to Olefin Metathesis
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. The reaction is typically catalyzed by transition metal carbene complexes, most notably those based on ruthenium and molybdenum, such as Grubbs and Schrock catalysts. The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. This intermediate then cleaves in a productive manner to yield new olefin products and a regenerated metal carbene, perpetuating the catalytic cycle.
The reaction has broad applications in polymer chemistry and fine chemical synthesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).
Metathesis Reactions Involving this compound
As an internal, non-terminal alkene, the metathesis of this compound can be less straightforward than that of terminal olefins. The primary challenge lies in controlling the product distribution, as self-metathesis can lead to a statistical mixture of products.
Self-Metathesis of this compound
The self-metathesis of this compound results in an equilibrium mixture of 2-butene (B3427860) and 3-hexene (B12438300). The reaction proceeds by the cleavage of the double bond and recombination of the resulting fragments. Due to the reversibility of the reaction and the similar reactivity of the substrate and products, achieving high selectivity for a single product is challenging.[1][2]
The reaction can be represented as follows:
2 CH₃-CH=CH-CH₂-CH₃ ⇌ CH₃-CH=CH-CH₃ + CH₃-CH₂-CH=CH-CH₂-CH₃
Cross-Metathesis (CM) of this compound
Cross-metathesis of this compound with another olefin is a synthetically more valuable transformation. However, it is often complicated by the competing self-metathesis of both reaction partners. To favor the desired cross-metathesis product, an excess of one of the olefin partners is often employed. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.[3][4][5] For instance, the cross-metathesis of this compound with ethylene (B1197577) could theoretically yield propylene, a highly valuable chemical feedstock.
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical for a successful metathesis reaction. Ruthenium-based catalysts, such as Grubbs catalysts (First, Second, and Third generation) and Hoveyda-Grubbs catalysts, are generally favored for their high functional group tolerance and stability towards air and moisture.[6] Schrock catalysts, based on molybdenum, are typically more reactive but are also more sensitive to air and functional groups.[6]
For the metathesis of sterically less demanding internal olefins like this compound, second-generation Grubbs catalysts are often a suitable choice. Reaction temperatures can range from room temperature to elevated temperatures (40-60 °C) to ensure efficient catalyst turnover. The choice of solvent is also important, with chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) being commonly used.
Quantitative Data Summary
Specific quantitative data for the metathesis of this compound is limited in the literature. However, data from analogous reactions, such as the metathesis of 2-butene and other internal olefins, can provide valuable insights.
Table 1: Representative Catalyst Performance in the Metathesis of Ethene and 2-Butene to Propene [7]
| Catalyst System | Temperature (°C) | trans-Butene Conversion (%) | Ethene Conversion (%) | Propene Selectivity (%) |
| Re/AlMCM-41(60) | 200 | ~60 | ~15 | ~60 |
| NiRe/mix (1:1) | 225 | ~65 | ~10 | ~30 (initial) |
| W/SiO₂ | >450 | High | High | >40 |
Table 2: Cross-Metathesis of Methyl Oleate (B1233923) with cis-2-butene-1,4-diyl diacetate [8]
| Catalyst (mol %) | Substrate Ratio (Diol:Oleate) | Conversion of Methyl Oleate (%) | Cross-Metathesis Yield (%) |
| [Ru]-7 (1.5) | 8:1 | >96 | 77 |
| [Ru]-7 (1.0) | 5:1 | ~90 | ~60 |
Experimental Protocols
The following are generalized protocols for conducting self-metathesis and cross-metathesis reactions with this compound. These protocols are based on standard procedures for olefin metathesis and should be optimized for specific applications.
Protocol 1: Self-Metathesis of this compound
Objective: To perform the self-metathesis of this compound and analyze the resulting product mixture.
Materials:
-
This compound (purified by distillation)
-
Grubbs Second Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add Grubbs Second Generation Catalyst (1-5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Solvent and Substrate Addition: Add anhydrous DCM (to achieve a substrate concentration of 0.1-0.5 M) to the flask via a syringe.
-
Add purified this compound to the flask via a syringe.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS to observe the formation of 2-butene and 3-hexene and the consumption of this compound.
-
Quenching: Once the reaction has reached equilibrium (no further change in the product ratio), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be analyzed to determine the product distribution.
Protocol 2: Cross-Metathesis of this compound with a Terminal Olefin
Objective: To perform the cross-metathesis of this compound with a representative terminal olefin (e.g., 1-hexene).
Materials:
-
This compound (purified by distillation)
-
1-Hexene (B165129) (purified by distillation)
-
Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous Toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Hoveyda-Grubbs Second Generation Catalyst (1-5 mol%).
-
Evacuate and backfill the flask with inert gas.
-
Solvent and Substrate Addition: Add anhydrous toluene to the flask.
-
Add this compound and a molar excess (e.g., 2-5 equivalents) of 1-hexene to the reaction flask. The use of an excess of the terminal olefin helps to drive the reaction towards the cross-metathesis product.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir.
-
Monitoring: Follow the reaction progress by GC-MS, looking for the formation of the desired cross-metathesis products and the disappearance of the starting materials.
-
Quenching: Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Work-up and Purification: Remove the solvent in vacuo. The crude product can then be purified by column chromatography on silica (B1680970) gel to isolate the desired cross-metathesis product.
Visualizations
Caption: General catalytic cycle of olefin metathesis (Chauvin Mechanism).
Caption: Experimental workflow for a typical cross-metathesis reaction.
Safety Precautions
-
Olefin metathesis catalysts, particularly Schrock-type catalysts, can be pyrophoric and must be handled under an inert atmosphere.
-
Chlorinated solvents are toxic and should be handled in a well-ventilated fume hood.
-
This compound is a flammable liquid. Handle with care and avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound can serve as a substrate in metathesis reactions, although its internal double bond presents challenges in controlling selectivity, especially in self-metathesis. Cross-metathesis reactions can be more synthetically useful, provided that reaction conditions are optimized to favor the desired product. The choice of catalyst, substrate ratio, and temperature are key parameters for achieving successful outcomes. The protocols and information provided herein serve as a starting point for researchers exploring the utility of this compound in the powerful and versatile field of olefin metathesis. Further investigation and optimization are encouraged for specific synthetic targets.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. Cross Metathesis [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Evaluation of Catalysts for the Metathesis of Ethene and 2-Butene to Propene [mdpi.com]
- 8. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ziegler-Natta Polymerization of cis-2-Pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziegler-Natta catalysts have revolutionized the field of polymer chemistry, enabling the stereospecific polymerization of α-olefins to produce highly linear and stereoregular polymers.[1][2][3][4] These catalyst systems, typically comprising a transition metal compound (e.g., titanium halides) and an organoaluminum cocatalyst, are fundamental to the industrial production of plastics like polyethylene (B3416737) and polypropylene.[5][6]
This document provides a detailed overview of the Ziegler-Natta polymerization mechanism and discusses its application to internal olefins, specifically cis-2-pentene. It is important to note that Ziegler-Natta catalysts are primarily effective for the polymerization of 1-alkenes (α-olefins).[1][2][3][4] The polymerization of internal olefins, such as this compound, is generally not favored and presents significant challenges.[7] One notable exception is the polymerization of 2-butene, which has been observed to occur in the presence of ethylene (B1197577).[8]
Due to the limited success in homopolymerizing internal olefins with these methods, the following protocols are based on general principles of Ziegler-Natta polymerization and should be considered as a starting point for research and development. No established, reproducible protocols for the homopolymerization of this compound using Ziegler-Natta catalysts are readily available in the scientific literature.
Mechanism of Ziegler-Natta Polymerization
The polymerization process occurs at a transition metal center. The generally accepted Cossee-Arlman mechanism involves the following key steps:
-
Catalyst Activation: The organoaluminum compound (cocatalyst) activates the transition metal halide (procatalyst) by alkylation, creating an active site with a metal-carbon bond and a vacant coordination site.
-
Olefin Coordination: The monomer coordinates to the transition metal at the vacant orbital.
-
Insertion (Propagation): The coordinated olefin inserts into the metal-carbon bond, extending the polymer chain. This step regenerates the vacant coordination site, allowing for the next monomer to coordinate.
-
Chain Transfer/Termination: The growing polymer chain can be terminated through various mechanisms, including β-hydride elimination or reaction with a chain transfer agent (like hydrogen), releasing the polymer and regenerating the active site or forming an inactive species.
The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is controlled by the structure of the catalyst and the coordination of the incoming monomer.[9]
Challenges in the Polymerization of this compound
The primary challenge in the Ziegler-Natta polymerization of internal olefins like this compound is steric hindrance. The presence of substituents on both carbons of the double bond hinders the coordination of the monomer to the active metal center and the subsequent insertion into the growing polymer chain. This steric hindrance significantly reduces the rate of polymerization, often to the point where no significant polymer formation is observed.
Experimental Protocols (Hypothetical)
The following protocols are provided as a general guideline for attempting the polymerization of this compound. They are based on standard procedures for Ziegler-Natta polymerization of α-olefins and would require significant optimization and may not lead to successful polymerization.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | Polymerization Grade | Sigma-Aldrich or equivalent | Should be purified to remove inhibitors and moisture. |
| Titanium(IV) chloride (TiCl₄) | 99.9% | Sigma-Aldrich or equivalent | Highly corrosive and moisture-sensitive. |
| Triethylaluminum (B1256330) (TEAl) | 1.0 M in hexanes | Sigma-Aldrich or equivalent | Pyrophoric. Handle under inert atmosphere. |
| Toluene (B28343) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | Used as the reaction solvent. |
| Methanol | ACS Reagent Grade | Fisher Scientific or equivalent | Used for quenching the reaction. |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific or equivalent | Used for catalyst residue removal. |
| Nitrogen or Argon | High Purity | Local supplier | For maintaining an inert atmosphere. |
Protocol 1: Heterogeneous Ziegler-Natta Polymerization
This protocol utilizes a classical heterogeneous catalyst system.
1. Reactor Preparation:
- A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a septum is thoroughly dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.
2. Reagent Preparation (under inert atmosphere):
- The purified this compound and anhydrous toluene are transferred to the reaction vessel via cannula.
- The required amount of triethylaluminum solution is handled in a glovebox or using Schlenk line techniques.
3. Polymerization:
- Add 100 mL of anhydrous toluene to the reactor.
- Saturate the solvent with this compound by bubbling the gaseous monomer through the solvent or by adding a known amount of liquid monomer (e.g., 10 mL).
- The reactor is brought to the desired temperature (e.g., 50°C) using an oil bath.
- Add triethylaluminum (e.g., to achieve an Al/Ti molar ratio of 3:1) to the reactor and stir for 10 minutes.
- Slowly add titanium(IV) chloride (e.g., to achieve a desired monomer-to-catalyst ratio) to the stirring solution. A colored precipitate, the active catalyst, should form.
- The reaction is allowed to proceed for a set time (e.g., 2-4 hours) under a constant positive pressure of nitrogen or argon.
4. Quenching and Polymer Isolation:
- The polymerization is terminated by the slow addition of 20 mL of methanol.
- The reaction mixture is poured into 200 mL of a methanol/HCl (10:1 v/v) solution to precipitate the polymer and dissolve the catalyst residues.
- The precipitate is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60°C to a constant weight.
Quantitative Data (Hypothetical Example)
Since no experimental data for the homopolymerization of this compound is available, the following table is a template for how data should be presented if the experiment were successful.
| Entry | Catalyst System | Al/Ti Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (g) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 1 | TiCl₄/TEAl | 3:1 | 50 | 4 | N/A | N/A | N/A | N/A |
| 2 | ... | ... | ... | ... | ... | ... | ... | ... |
Note: It is highly probable that the monomer conversion and polymer yield would be very low or negligible.
Visualizations
Ziegler-Natta Polymerization Mechanism
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Experimental Workflow
Caption: A generalized workflow for a Ziegler-Natta polymerization experiment.
Conclusion and Future Directions
The direct homopolymerization of this compound using conventional Ziegler-Natta catalysts remains a significant challenge due to the steric hindrance of internal olefins. The provided protocols are intended as a foundational guide for exploratory research. Future investigations could explore:
-
Copolymerization: Introducing a more reactive α-olefin, such as ethylene or propylene, could facilitate the incorporation of this compound into a copolymer chain.
-
Catalyst Modification: The development of novel catalyst systems with more open active sites might improve the accessibility for internal olefins.
-
Isomerization-Polymerization: Investigating catalyst systems that can first isomerize this compound to 1-pentene (B89616) in situ, followed by polymerization, could be a viable alternative route to poly(pentene).[10]
Researchers attempting to polymerize this compound should be prepared for extensive optimization of reaction conditions and catalyst systems, with the understanding that successful homopolymerization via traditional Ziegler-Natta catalysis is not guaranteed.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienomics.com [scienomics.com]
- 6. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Polymerization of Olefins and Acetylenes [eng.uc.edu]
- 8. api.pageplace.de [api.pageplace.de]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
Application Notes and Protocols: Kinetics of cis-2-Pentene Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of alkenes is a fundamental process in organic synthesis and is of significant industrial importance, including in the manufacturing of pharmaceuticals and fine chemicals. Understanding the kinetics of this reaction is crucial for process optimization, catalyst design, and achieving desired product selectivity. This document provides detailed application notes and protocols for studying the kinetics of cis-2-pentene hydrogenation, a model substrate for internal alkenes. The reaction involves the addition of hydrogen across the carbon-carbon double bond of this compound to yield pentane, typically facilitated by a heterogeneous catalyst such as palladium supported on alumina (B75360) (Pd/Al₂O₃).[1][2]
Reaction Mechanism and Kinetics
The hydrogenation of this compound over a solid catalyst surface is generally accepted to proceed via the Horiuti-Polanyi mechanism.[1][3] This multi-step process involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
Key Kinetic Observations:
-
Relative Reactivity: Studies have shown that the rate of hydrogenation for pentene isomers over a 1% Pd/alumina catalyst follows the order: this compound > 1-pentene (B89616) > trans-2-pentene (B94610).[4][5] This is attributed to the relative stabilities of the isomers, with the less stable cis isomer reacting faster.[4]
-
Isomerization: During the hydrogenation of this compound, isomerization to the more stable trans-2-pentene can occur as a competing reaction on the catalyst surface.[4]
-
Reaction Product: The complete hydrogenation of this compound results in the formation of pentane.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the kinetics of pentene hydrogenation.
Table 1: Reaction Rate Constants for Individual Pentene Isomer Hydrogenation [5]
| Reactant | Initial Rate Constant (min⁻¹) | Conversion after 60 min (%) |
| This compound | 0.035 | 89 |
| 1-Pentene | Not specified | 59 |
| trans-2-Pentene | 0.003 | 3 |
Reaction Conditions: 1% Pd/alumina catalyst.
Table 2: Reaction Rate Constants for Competitive Pentene Hydrogenation [5]
| Competing Reactants | Rate Constant of First Reactant (min⁻¹) | Rate Constant of Second Reactant (min⁻¹) |
| 1-Pentene / trans-2-Pentene | 0.062 | 0.017 |
| This compound / 1-Pentene | 0.020 | 0.012 |
| trans-2-Pentene / 1-Pentene | 0.013 | Not specified |
Reaction Conditions: 1% Pd/alumina catalyst.
Experimental Protocols
This section outlines detailed protocols for catalyst preparation, a typical batch reactor hydrogenation experiment, and product analysis.
Protocol 1: Preparation of 1% Pd/Alumina Catalyst via Impregnation
This protocol describes the preparation of a supported palladium catalyst, a common choice for alkene hydrogenation.[6][7]
Materials:
-
Palladium chloride (PdCl₂)
-
γ-Alumina (γ-Al₂O₃) spheres or powder
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (1%)
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Pre-treatment: Soak the γ-alumina support in a 1% sodium bicarbonate solution, using a volume equal to the pore volume of the alumina, to neutralize acidic sites. Allow it to saturate, then wash thoroughly with deionized water until the washings are neutral. Dry the support in an oven at 110°C for at least 2 hours.[6]
-
Impregnation Solution Preparation: Prepare an aqueous solution of palladium chloride. A small amount of hydrochloric acid can be added to aid in the dissolution of PdCl₂. The concentration should be calculated to achieve a final palladium loading of 1% by weight on the alumina support.
-
Impregnation: Add the dried alumina support to the palladium chloride solution. Gently agitate the mixture to ensure even impregnation. Allow the mixture to stand for several hours to ensure complete adsorption of the palladium precursor into the pores of the support.
-
Drying: Carefully decant the excess solution and dry the impregnated support in an oven at 80-150°C for approximately 2 hours.[8]
-
Calcination: Transfer the dried catalyst to a furnace and calcine in air at 450-550°C for about 4 hours. This step converts the palladium precursor to palladium oxide.[8]
-
Reduction (In-situ): The final active catalyst is typically formed by reducing the palladium oxide to metallic palladium. This is often done in-situ within the reactor before the hydrogenation experiment by passing a stream of hydrogen gas over the catalyst at an elevated temperature (e.g., 60-80°C) for several hours.[8]
Protocol 2: Batch Reactor Hydrogenation of this compound
This protocol details a typical laboratory-scale hydrogenation experiment in a batch reactor.[9][10]
Materials and Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, temperature controller, and gas inlet/outlet.[9]
-
1% Pd/Al₂O₃ catalyst (prepared as in Protocol 1)
-
This compound (substrate)
-
Solvent (e.g., ethanol, ethyl acetate, or 2,2,4-trimethylpentane)[5][11]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Syringe for substrate injection
-
Sampling system
Procedure:
-
Catalyst Loading and Reactor Setup: Add the desired amount of the 1% Pd/Al₂O₃ catalyst and the solvent to the batch reactor.[9]
-
Reactor Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any air. Following the nitrogen purge, purge the reactor with hydrogen gas three times to ensure an inert atmosphere.[9]
-
Catalyst Reduction (if not pre-reduced): If the catalyst was not pre-reduced, heat the reactor to the desired reduction temperature (e.g., 60-80°C) under a hydrogen atmosphere and stir for the required time to reduce the palladium oxide.
-
Setting Reaction Conditions: Adjust the temperature and stirrer speed to the desired reaction conditions.
-
Substrate Injection: Inject a known amount of this compound into the reactor.
-
Pressurization and Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure. The reaction commences upon pressurization.
-
Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop in the reactor (as hydrogen is consumed) and/or by taking liquid samples at regular intervals for analysis.
-
Reaction Termination: Once the reaction is complete (indicated by the cessation of hydrogen uptake or based on preliminary kinetic runs), cool the reactor to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen. Open the reactor and recover the liquid product mixture by filtration to separate the catalyst.
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the components of the reaction mixture.[12][13]
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector (GC-MS).
-
Capillary column suitable for separating light hydrocarbons (e.g., HP-5MS).[13]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the filtered reaction mixture with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC-MS analysis. Add an internal standard (e.g., eicosane (B133393) or butylcyclohexane) for accurate quantification.[13]
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The components of the mixture (this compound, trans-2-pentene, pentane, and solvent) will be separated based on their boiling points and interactions with the column stationary phase.
-
Data Acquisition and Analysis: The mass spectrometer will generate a mass spectrum for each eluting component, allowing for their identification by comparing the fragmentation patterns with a spectral library (e.g., NIST).[13] The peak areas from the gas chromatogram can be used to quantify the concentration of each species relative to the internal standard.
Visualizations
Horiuti-Polanyi Mechanism for this compound Hydrogenation
Caption: The Horiuti-Polanyi mechanism for this compound hydrogenation on a palladium surface.
Experimental Workflow for Kinetic Studies
Caption: A typical experimental workflow for studying the kinetics of this compound hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Heterogeneous Catalysis: The Horiuti--Polanyi Mechanism and Alkene Hydrogenation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. CN1623655A - Palladium-alumina catalyst and preparation method thereof - Google Patents [patents.google.com]
- 9. From Batch to the Semi-Continuous Flow Hydrogenation of pNB, pNZ-Protected Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] From Batch to the Semi-Continuous Flow Hydrogenation of pNB, pNZ-Protected Meropenem | Semantic Scholar [semanticscholar.org]
- 11. orgosolver.com [orgosolver.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Catalytic Hydrogenation of cis-2-Pentene to Pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental chemical reaction in organic synthesis, widely employed in the pharmaceutical, petrochemical, and food industries.[1][2] This process involves the addition of hydrogen across a double or triple bond, converting unsaturated compounds into saturated ones.[3] The hydrogenation of alkenes, such as cis-2-pentene, to their corresponding alkanes is a thermodynamically favorable reaction that results in a more stable, lower-energy product.[4] This application note provides detailed protocols and data for the catalytic hydrogenation of this compound to pentane (B18724), a reaction of significance in producing high-purity alkanes and as a model system for studying hydrogenation catalysts.
Reaction Overview
The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in the formation of pentane.[5] This reaction is typically carried out in the presence of a heterogeneous metal catalyst, such as palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon.[6]
Reaction Scheme:
The reaction proceeds via a "syn addition" mechanism, where both hydrogen atoms add to the same face of the double bond.[3][4][7] This stereoselectivity is a key feature of catalytic hydrogenation on a solid catalyst surface.[6]
Catalytic Systems and Performance
The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation reaction. Below is a summary of common catalysts and their typical performance characteristics for alkene hydrogenation.
| Catalyst | Support | Typical Reaction Conditions | Observations |
| 5% or 10% Palladium on Carbon (Pd/C) | Activated Carbon | Room temperature, 1-4 atm H₂ | Highly active and the most common catalyst for this transformation.[2][6] May cause isomerization of the double bond under certain conditions.[6] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | None | Room temperature, 1-4 atm H₂ | Very active catalyst, often used for more sterically hindered or challenging substrates.[2] |
| Raney Nickel (Ra-Ni) | None (Sponge-like alloy of Ni and Al) | Room temperature to 100°C, 1-100 atm H₂ | A cost-effective and highly active catalyst, but can be pyrophoric when dry.[2] |
| Rhodium on Carbon (Rh/C) | Activated Carbon | Room temperature, 1-4 atm H₂ | Effective for a variety of reductions. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | Room temperature, 1 atm H₂ | A homogeneous catalyst, useful for selective hydrogenations in the presence of other functional groups.[2] |
Studies on the hydrogenation of pentene isomers over a 1% Pd/alumina catalyst have shown that the rate of hydrogenation follows the order: this compound > 1-pentene (B89616) > trans-2-pentene.[8][9]
Experimental Protocols
Below are two representative protocols for the catalytic hydrogenation of this compound. The first protocol describes a lab-scale reaction under atmospheric pressure using a hydrogen balloon, while the second outlines a procedure for a high-pressure reactor.
Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This method is suitable for small-scale reactions in a standard laboratory setting.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Nitrogen gas (for inerting)
-
Hydrogen gas (in a balloon)
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Needles and tubing for gas handling
-
Stir plate
-
Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)
Procedure:
-
Preparation: In a fume hood, add the palladium on carbon catalyst (5-10 mol%) to a round-bottom flask containing a magnetic stir bar.
-
Inerting the System: Seal the flask with a septum and purge the flask with nitrogen gas for 3-5 minutes to remove air.[10][11] This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[1]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the anhydrous solvent (e.g., ethanol) to the flask, followed by the this compound.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[12]
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or by observing the consumption of hydrogen (deflating of the balloon).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen again to remove all residual hydrogen.[10]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.[2] Caution: The used catalyst can be pyrophoric; keep it wet with water or solvent during and after filtration.[11]
-
Product Isolation: The pentane product can be isolated from the solvent by distillation if necessary.
Protocol 2: High-Pressure Hydrogenation
This protocol is suitable for larger-scale reactions or when higher pressures are required to increase the reaction rate.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Nitrogen gas cylinder
-
Hydrogen gas cylinder
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and all fittings are secure.
-
Charging the Reactor: Place the this compound, solvent, and catalyst into the reactor vessel. The total liquid volume should not exceed two-thirds of the vessel's capacity.[13]
-
Sealing and Purging: Seal the reactor and connect it to the gas lines in a well-ventilated fume hood.[13] Purge the system with nitrogen several times to remove oxygen.[1][13] A leak test with nitrogen should be performed before introducing hydrogen.[13]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin agitation (stirring or shaking) and, if required, heat the reactor to the desired temperature. Monitor the pressure drop in the reactor, which indicates hydrogen consumption.
-
Cooling and Depressurization: Once the reaction is complete (pressure stabilizes), cool the reactor to room temperature.[13] Carefully vent the excess hydrogen to a safe exhaust.[13]
-
Purging and Product Recovery: Purge the reactor with nitrogen to remove any remaining hydrogen.[13] Open the reactor and recover the reaction mixture.
-
Catalyst Removal and Product Isolation: Follow steps 7 and 8 from Protocol 1 to remove the catalyst and isolate the pentane product.
Visualizations
Reaction Mechanism
The following diagram illustrates the Horiuti-Polanyi mechanism for the catalytic hydrogenation of an alkene on a metal surface.
References
- 1. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 2. scribd.com [scribd.com]
- 3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 13. njhjchem.com [njhjchem.com]
Application Notes and Protocols for the Epoxidation of cis-2-Pentene using Peroxy Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxidation is a fundamental organic transformation that introduces an epoxide functional group into a molecule, a versatile intermediate for further chemical synthesis. The reaction of alkenes with peroxy acids is a widely employed method for epoxidation due to its reliability and stereospecificity. This document provides detailed application notes and protocols for the epoxidation of cis-2-pentene using peroxy acids, resulting in the formation of cis-2,3-epoxypentane. The protocols and data presented are intended to guide researchers in the successful execution and understanding of this reaction.
Reaction Mechanism and Stereochemistry
The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. This single-step process involves the transfer of an oxygen atom from the peroxy acid to the alkene's double bond.[1][2] The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[3][4]
In the case of this compound, the epoxidation reaction results in a syn-addition of the oxygen atom to the double bond, meaning both carbon-oxygen bonds form on the same face of the alkene.[1] This stereospecificity ensures that the resulting product is cis-2,3-epoxypentane.[3][5] The reaction produces a racemic mixture of the two enantiomers of cis-2,3-epoxypentane.[5]
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | (Z)-Pent-2-ene | C₅H₁₀ | 70.13 | Starting Material |
| meta-Chloroperoxybenzoic acid | 3-Chloroperoxybenzoic acid | C₇H₅ClO₃ | 172.57 | Oxidizing Agent |
| cis-2,3-Epoxypentane | cis-2-Ethyl-3-methyloxirane | C₅H₁₀O | 86.13 | Product |
| meta-Chlorobenzoic acid | 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Byproduct |
| Dichloromethane (B109758) | Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
| Sodium bicarbonate | Sodium hydrogencarbonate | NaHCO₃ | 84.01 | Quenching/Neutralizing Agent |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value/Description | Notes |
| Stoichiometry | ||
| This compound | 1.0 eq | |
| m-CPBA | 1.0 - 1.2 eq | A slight excess of the peroxy acid is often used to ensure complete conversion of the alkene. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous conditions are recommended to prevent the opening of the epoxide ring. |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control the initial exotherm. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by thin-layer chromatography (TLC). |
| Workup | ||
| Quenching | Aqueous sodium bisulfite or sodium thiosulfate (B1220275) | To destroy any excess peroxy acid. |
| Neutralization | Saturated aqueous sodium bicarbonate | To remove the acidic byproduct, meta-chlorobenzoic acid. |
| Expected Outcome | ||
| Product | cis-2,3-Epoxypentane (racemic mixture) | The stereochemistry of the starting alkene is retained. |
| Typical Yield | ~75% | This is a general expected yield for epoxidation reactions of this type.[1] |
| Diastereoselectivity | >99% cis | The reaction is highly stereospecific. |
Experimental Protocols
Protocol 1: Epoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol outlines a general procedure for the epoxidation of this compound using m-CPBA in dichloromethane.
Materials and Equipment:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene spot. The reaction is typically complete within 1-4 hours.
-
Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until a test with starch-iodide paper indicates the absence of peroxides.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a ~10 mmol scale reaction) to remove the meta-chlorobenzoic acid byproduct. A white precipitate of the sodium salt of the acid may form and can be removed with the aqueous layer.
-
Workup - Extraction and Drying: Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product, cis-2,3-epoxypentane, is obtained as an oil.
-
Purification (Optional): If necessary, the product can be further purified by distillation.
Mandatory Visualization
Caption: Reaction mechanism for the epoxidation of this compound.
Caption: General experimental workflow for this compound epoxidation.
References
Hydroformylation of cis-2-Pentene reaction conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the carbon-carbon double bond. This atom-economical reaction is of paramount importance in the production of bulk and fine chemicals, which serve as precursors for a wide array of products including alcohols, carboxylic acids, and amines. The hydroformylation of internal olefins, such as cis-2-pentene, presents a unique challenge in controlling the regioselectivity of the reaction to favor the formation of the desired linear aldehyde (hexanal) over the branched isomer (2-methylpentanal). This application note provides a detailed overview of the reaction conditions, a comprehensive experimental protocol for the rhodium-catalyzed hydroformylation of this compound, and a summary of relevant quantitative data.
Reaction Overview and Catalysis
The hydroformylation of this compound yields two primary products: hexanal (B45976) and 2-methylpentanal. The regioselectivity of this reaction is highly dependent on the catalyst system employed, with rhodium-based catalysts, in conjunction with phosphine (B1218219) or phosphite (B83602) ligands, being the most extensively studied for their high activity and selectivity under milder conditions compared to cobalt-based systems.[1][2]
The choice of ligand plays a crucial role in directing the regioselectivity. Bulky phosphite ligands and diphosphine ligands with a wide "bite angle" have been shown to favor the formation of the linear aldehyde.[3] This is attributed to steric hindrance in the transition state leading to the branched product. Common rhodium precursors for these reactions include Rh(acac)(CO)₂, a stable and commercially available compound.[4]
Quantitative Data on Hydroformylation of Internal Olefins
The following table summarizes representative data on the hydroformylation of 2-pentene (B8815676) and other internal olefins, highlighting the influence of different ligands and reaction conditions on conversion and regioselectivity.
| Substrate | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n-aldehyde : iso-aldehyde Ratio | Reference |
| 2-Pentenes | Co/TPPTS | 130-150 | 30-100 | - | High | ~2:1 | [3] |
| 2-Pentene | Rh/BINAPHOS derivative | - | - | - | - | High n-selectivity | [3] |
| trans-2-Octene | Rh/Diphosphane | - | - | - | High | High linearity | [3] |
| 1-Butene | Rh(acac)(CO)₂ / P(NC₄H₄)₃ | 50-80 | 4-10 | - | High | High n-selectivity | [4] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of this compound
This protocol describes a general procedure for the hydroformylation of this compound in a high-pressure autoclave.
Materials:
-
This compound
-
Rhodium(I) dicarbonyl acetylacetonate (B107027) [Rh(acac)(CO)₂] (catalyst precursor)
-
Tris(2,4-di-tert-butylphenyl)phosphite (ligand)
-
Toluene (B28343) (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave (e.g., 25 mL steel autoclave) equipped with a magnetic stirrer and a thermostat
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with the desired amount of Rh(acac)(CO)₂ and the phosphite ligand. A typical ligand-to-rhodium molar ratio is 10:1 to ensure catalyst stability and selectivity.
-
Add anhydrous toluene to dissolve the catalyst precursor and ligand.
-
-
Reaction Setup:
-
Seal the autoclave and purge it several times with nitrogen, followed by syngas.
-
Add the substrate, this compound, to the autoclave via a syringe or a sample addition port.
-
Pressurize the autoclave with syngas (CO/H₂ = 1:1) to the desired pressure (e.g., 3.0-5.0 MPa).[5]
-
-
Reaction Execution:
-
Heat the autoclave to the desired reaction temperature (e.g., 80-140 °C) while stirring continuously.[5]
-
Maintain the reaction at the set temperature and pressure for the specified duration. The progress of the reaction can be monitored by observing the pressure drop in the autoclave.
-
-
Work-up and Product Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the reaction mixture.
-
The products (hexanal and 2-methylpentanal) can be analyzed and quantified by gas chromatography (GC) using an internal standard. The identity of the products can be confirmed by GC-MS.
-
Visualizations
Caption: Experimental workflow for the hydroformylation of this compound.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
References
Application Notes and Protocols for the Use of cis-2-Pentene as a Model Compound in Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cis-2-pentene as a model compound in fundamental catalysis research, with a focus on three key catalytic transformations: hydrogenation, isomerization, and metathesis. The provided protocols and data are intended to serve as a valuable resource for researchers in catalysis, organic synthesis, and materials science.
Introduction
This compound is an ideal model compound for studying the mechanisms of various catalytic reactions. Its simple structure, with a single internal double bond in a cis configuration, allows for straightforward analysis of reaction products and provides clear insights into catalyst activity, selectivity, and reaction kinetics. Understanding the behavior of this compound on different catalytic surfaces is crucial for the rational design of more efficient and selective catalysts for a wide range of industrial applications, from the production of fine chemicals and pharmaceuticals to the processing of petrochemicals.
Catalytic Hydrogenation of this compound
Hydrogenation is a fundamental catalytic reaction with broad applications. Using this compound as a substrate allows for the study of both hydrogenation (saturation of the double bond to form pentane) and concurrent isomerization reactions.
Signaling Pathway: Hydrogenation and Isomerization on a Palladium Surface
The following diagram illustrates the competing pathways of hydrogenation and isomerization of this compound on a palladium catalyst surface.
Caption: Hydrogenation and isomerization pathways of this compound.
Quantitative Data: Hydrogenation of Pentene Isomers
The following table summarizes the initial reaction rates for the hydrogenation of pentene isomers over a 1% Pd/alumina catalyst. The data highlights that this compound exhibits the highest initial rate of hydrogenation compared to its isomers.[1][2]
| Reactant | Initial Rate Constant (min⁻¹) | Relative Initial Rate |
| This compound | 0.035 | 11.7 |
| 1-Pentene | 0.012 | 4.0 |
| trans-2-Pentene | 0.003 | 1.0 |
Table 1: Initial reaction rates of pentene isomers over a 1% Pd/alumina catalyst.[1][2]
Experimental Protocol: Hydrogenation of this compound over Pd/Al₂O₃
This protocol describes the liquid-phase hydrogenation of this compound in a batch reactor.
Materials:
-
This compound (≥99% purity)
-
1% Pd/Al₂O₃ catalyst
-
Heptane (B126788) (solvent, HPLC grade)
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
Equipment:
-
High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column for hydrocarbon analysis
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation and Activation:
-
Place a known amount of 1% Pd/Al₂O₃ catalyst into the reactor vessel.
-
Seal the reactor and purge with argon gas for 15 minutes to remove air.
-
Introduce hydrogen gas and pressurize the reactor to 2 bar.
-
Heat the reactor to 100°C and hold for 1 hour to activate the catalyst.
-
Cool the reactor to the desired reaction temperature (e.g., 30°C).
-
-
Reaction Setup:
-
Vent the hydrogen gas and purge the reactor with argon.
-
Introduce a solution of this compound in heptane (e.g., 0.2 M) into the reactor.
-
Seal the reactor and start the magnetic stirrer (e.g., 1000 rpm).
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).
-
Maintain a constant temperature and pressure throughout the reaction.
-
Take liquid samples at regular intervals using a sampling valve.
-
-
Product Analysis:
-
Analyze the collected samples using a gas chromatograph (GC) to determine the concentration of this compound, trans-2-pentene, 1-pentene, and pentane.
-
Calculate the conversion of this compound and the selectivity to each product.
-
Catalytic Isomerization of this compound
The isomerization of this compound to its more stable trans isomer is a classic example of a thermodynamically driven catalytic reaction. This process is often studied over solid acid catalysts or metal catalysts.
Logical Relationship: Isomerization of this compound
The following diagram illustrates the logical progression of the acid-catalyzed isomerization of this compound.
Caption: Acid-catalyzed isomerization of this compound.
Quantitative Data: Isomerization of Butene Isomers
| Reactant | Catalyst | Maximum Conversion (%) |
| cis-2-Butene | Acid-activated Clay (F24) | ~75 |
| trans-2-Butene | Acid-activated Clay (F24) | ~53 |
| cis-2-Butene | Acid-activated Clay (F124) | ~75 |
| trans-2-Butene | Acid-activated Clay (F124) | ~53 |
Table 2: Maximum conversion in the isomerization of butene isomers over acid-activated clays (B1170129) at 300°C.[3]
Experimental Protocol: Isomerization of this compound over a Solid Acid Catalyst
This protocol outlines the gas-phase isomerization of this compound over a solid acid catalyst in a fixed-bed reactor.
Materials:
-
This compound (≥99% purity)
-
Solid acid catalyst (e.g., sulfated zirconia, zeolite H-ZSM-5)
-
Nitrogen gas (high purity)
Equipment:
-
Fixed-bed reactor system with a temperature controller and mass flow controllers
-
Gas chromatograph (GC) with an FID for online product analysis
Procedure:
-
Catalyst Packing and Activation:
-
Load a known amount of the solid acid catalyst into the reactor.
-
Heat the catalyst under a flow of nitrogen gas (e.g., 50 mL/min) to a high temperature (e.g., 500°C) for several hours to activate it.
-
Cool the catalyst to the desired reaction temperature (e.g., 200°C) under a nitrogen flow.
-
-
Isomerization Reaction:
-
Introduce a carrier gas stream (e.g., nitrogen) saturated with this compound vapor into the reactor.
-
Maintain a constant temperature and flow rate.
-
Analyze the reactor effluent online using a GC to monitor the composition of the product stream.
-
-
Data Analysis:
-
Calculate the conversion of this compound and the selectivity to trans-2-pentene and other isomers based on the GC data.
-
Catalytic Metathesis of this compound
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. The self-metathesis of this compound is a model reaction that leads to an equilibrium mixture of 2-butene (B3427860), 2-pentene (B8815676), and 3-hexene (B12438300).
Experimental Workflow: Olefin Metathesis
The following diagram outlines the general workflow for a typical olefin metathesis experiment using a Schrock or Grubbs-type catalyst.
Caption: General workflow for an olefin metathesis experiment.
Quantitative Data: Products of this compound Metathesis
The self-metathesis of this compound results in a statistical distribution of products at equilibrium. The reaction produces a mixture of cis and trans isomers of 2-butene and 3-hexene, along with unreacted 2-pentene.[4]
| Product | Isomer | Molar Ratio at Equilibrium |
| 2-Butene | cis/trans | 1 |
| 2-Pentene | cis/trans | 2 |
| 3-Hexene | cis/trans | 1 |
Table 3: Expected molar distribution of products from the self-metathesis of 2-pentene at equilibrium.
Experimental Protocol: Metathesis of this compound with a Grubbs Catalyst
This protocol describes the metathesis of this compound using a first-generation Grubbs catalyst.
Materials:
-
This compound (≥99% purity)
-
Grubbs' catalyst, 1st generation
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Ethyl vinyl ether (for quenching)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask with a magnetic stir bar
-
Gas chromatograph (GC) with FID
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a glovebox or under a positive pressure of argon, add a magnetic stir bar and Grubbs' catalyst (e.g., 1 mol%) to a dry round-bottom flask.
-
Add anhydrous dichloromethane to dissolve the catalyst.
-
Add this compound to the flask via syringe.
-
-
Metathesis Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by GC. The formation of 2-butene and 3-hexene will be observed.
-
-
Reaction Quenching and Work-up:
-
Once the reaction has reached equilibrium (no further change in product distribution), add a few drops of ethyl vinyl ether to quench the catalyst.
-
Remove the solvent under reduced pressure.
-
-
Product Analysis:
-
Analyze the crude product mixture by GC to determine the final distribution of 2-butene, 2-pentene, and 3-hexene isomers.
-
Conclusion
This compound serves as an invaluable tool in catalysis research, providing a simplified yet informative platform to investigate the fundamental principles of hydrogenation, isomerization, and metathesis. The protocols and data presented in these application notes offer a starting point for researchers to design and execute experiments aimed at developing novel and improved catalytic systems. The insights gained from studying this model compound can be extrapolated to more complex olefinic substrates, ultimately contributing to advancements in chemical synthesis and industrial processes.
References
Application Notes and Protocols: Isomerization of cis-2-Pentene to trans-2-Pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The geometric isomerization of alkenes, specifically the conversion of a cis isomer to its more thermodynamically stable trans counterpart, is a fundamental process in organic chemistry. The distinction between cis and trans isomers arises from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of substituents.[1][2][3] These isomers, while having the same molecular formula and connectivity, are distinct compounds with different physical, chemical, and physiological properties.[2]
The trans isomer of an alkene is generally more stable than the cis isomer due to reduced steric strain between the alkyl groups on the same side of the double bond.[4] For instance, in the case of 2-butene, the trans isomer is more stable by approximately 2.8 kJ/mol at room temperature, resulting in an equilibrium mixture containing about 76% trans and 24% cis.[4] A similar principle applies to 2-pentene (B8815676). The isomerization can be induced thermally or through catalysis, often employing strong acids or transition-metal complexes.[4]
Understanding and controlling this isomerization is crucial in various chemical contexts. In industrial processes, it can be a key step in producing desired isomers for polymer synthesis or as fuel additives. For drug development professionals, the specific geometry of a double bond within a molecule can profoundly impact its biological activity, binding affinity to receptors, and metabolic profile. Therefore, methods to control and analyze the isomeric ratio are of significant importance.
This document provides a detailed protocol for the acid-catalyzed isomerization of cis-2-pentene to trans-2-pentene (B94610) and the subsequent quantitative analysis of the product mixture using gas chromatography (GC).
Quantitative Data Summary
The isomerization of this compound to trans-2-pentene is an equilibrium process. The following tables summarize key quantitative data related to this reaction.
Table 1: Thermodynamic Data for the Isomerization Reaction
| Parameter | Value | Temperature (K) | Source |
| Standard Gibbs Free Energy Change (ΔG°) | -3.67 kJ/mol | 400 | [5][6][7] |
Note: The negative ΔG° indicates that the formation of the trans-2-pentene product is thermodynamically favored at this temperature.
Table 2: Kinetic Parameters
| Parameter | Description | Value/Order | Conditions | Source |
| Reaction Order | The reaction is typically first-order in both the forward and reverse directions. | First-Order | 25 °C | [8][9] |
| Rate Constant (k) | A representative first-order rate constant used in process simulation. | 0.003833 s⁻¹ | 25 °C, Simulated | [10] |
Experimental Protocols
This section details the methodology for the catalytic isomerization of this compound and the analysis of the resulting isomeric mixture.
Protocol: Acid-Catalyzed Isomerization
This protocol describes a representative procedure for the isomerization using a solid acid catalyst, such as promoted alumina (B75360).
3.1.1 Materials and Equipment
-
Reactants: this compound (≥99% purity)
-
Catalyst: Promoted alumina (e.g., 1.2% chlorine-promoted γ-Al₂O₃)[11]
-
Solvent: Anhydrous non-polar solvent (e.g., hexane (B92381) or toluene), if conducting in the liquid phase.
-
Apparatus:
-
Round-bottom flask or a fixed-bed flow reactor for gas-phase reactions.[11]
-
Heating mantle and temperature controller.
-
Reflux condenser (for liquid-phase reaction).
-
Magnetic stirrer and stir bar.
-
Glassware for sample collection.
-
Inert gas supply (e.g., Nitrogen or Argon).
-
3.1.2 Experimental Procedure (Liquid-Phase Batch Reaction)
-
Catalyst Preparation: If required, calcine the alumina catalyst in air at high temperature (e.g., 590°C for 4 hours) to activate it.[11] Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging the Reactor: Add a measured amount of the activated catalyst to the flask. Introduce a specific volume of anhydrous solvent, followed by the this compound reactant.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring. The isomerization can proceed even at room temperature, but heating accelerates the approach to equilibrium.[10]
-
Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture using a syringe. Filter the aliquot to remove the catalyst particles before analysis.
-
Analysis: Analyze the withdrawn samples by Gas Chromatography (GC) to determine the ratio of this compound to trans-2-pentene.
-
Equilibrium: Continue the reaction until the isomer ratio remains constant over successive measurements, indicating that equilibrium has been reached.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Separate the product mixture from the catalyst by filtration or decantation.
Protocol: Quantitative Analysis by Gas Chromatography (GC)
GC is a highly effective technique for separating and quantifying volatile isomers like 2-pentene.[12][13]
3.2.1 Equipment and Conditions
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating light hydrocarbons, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase.[14]
-
Injector: Split/splitless injector.
-
GC Parameters (Representative):
3.2.2 Sample Preparation and Analysis
-
Standard Preparation: Prepare calibration standards of pure this compound and trans-2-pentene in the same solvent used for the reaction.
-
Sample Dilution: Dilute the reaction aliquots with the solvent to an appropriate concentration for GC analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[15]
-
Data Acquisition: Record the chromatogram. The two isomers will appear as distinct peaks with different retention times.
-
Quantification: Identify the peaks corresponding to cis- and trans-2-pentene based on the retention times of the pure standards.[13] The area under each peak is proportional to the concentration of that isomer. Calculate the relative percentage of each isomer in the mixture.
Visualizations: Diagrams and Workflows
The following diagrams illustrate the chemical equilibrium and the experimental workflow.
Caption: Chemical equilibrium between this compound and trans-2-pentene.
Caption: Workflow for isomerization and quantitative analysis.
References
- 1. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. Standard state Gibbs free energy change for isomerization reaction cis -2-pentene ⇋ trans- 2-pentene is -3.67 kJ/mol at 400 K. If more trans -2-pentene is added to the reaction vessel thena equilibrium remains unaffectedb equilibrium is shifted in the forward directionc more cis - 2 - pentene is formedd additional trans - 2- pentene is formed. [doubtnut.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Kinetics of the cis,cis to trans,trans isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 15. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
Application Notes and Protocols for cis-2-Pentene in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Pentene, an internal olefin, presents a unique molecular architecture for incorporation into polymer backbones. While internal olefins are generally less reactive than their terminal α-olefin counterparts in coordination polymerization, their inclusion can impart specific and desirable properties to the resulting copolymers, such as altered crystallinity, glass transition temperature, and mechanical performance. These modifications can be of significant interest in the development of novel materials for various applications, including drug delivery matrices, medical device components, and specialty elastomers.
This document provides detailed application notes and protocols for the copolymerization of this compound with common monomers like ethylene (B1197577) and propylene (B89431), primarily utilizing metallocene-based catalyst systems. It is important to note that while extensive research exists for the copolymerization of α-olefins, specific literature and quantitative data for this compound are limited. Therefore, the following protocols and data are largely based on established methodologies for structurally similar internal olefins and general principles of olefin polymerization.
Copolymerization of Ethylene with this compound
The introduction of this compound into a polyethylene (B3416737) chain is expected to disrupt the crystalline structure, leading to materials with lower density and crystallinity, and potentially elastomeric properties. The bulky nature of the internal double bond in this compound poses a steric hindrance, which generally results in lower incorporation rates compared to α-olefins.
Experimental Protocol: Ethylene/cis-2-Pentene Copolymerization
This protocol is adapted from established procedures for the copolymerization of ethylene with other internal olefins, such as 2-butene, using a half-titanocene catalyst.
Materials:
-
Monomers: Ethylene (polymerization grade), this compound (high purity, dried over appropriate agent)
-
Catalyst System:
-
Pre-catalyst: (CpCH₂CH₂O)TiCl₂ (or similar half-titanocene complex)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
-
Solvent: Toluene (anhydrous, polymerization grade)
-
Quenching Agent: Acidified methanol (B129727) (e.g., 10% HCl in methanol)
-
Apparatus: High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and monomer/catalyst injection ports.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to ensure an inert atmosphere.
-
Solvent and Monomer Addition: A predetermined volume of toluene is introduced into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 60°C). A specific amount of this compound is injected into the reactor.
-
Ethylene Introduction: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 2 bar). The ethylene pressure is maintained constant throughout the polymerization.
-
Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, the half-titanocene pre-catalyst is dissolved in a small amount of toluene. The MAO solution is then added to achieve a specific Al/Ti molar ratio (e.g., 1000:1). The mixture is stirred for a short period to allow for activation. This activated catalyst solution is then injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set duration, during which the consumption of ethylene is monitored.
-
Termination and Polymer Recovery: The polymerization is terminated by injecting acidified methanol into the reactor. The reactor is then cooled, and the pressure is vented. The resulting polymer is precipitated, collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Expected Data and Characterization
Due to the limited direct data on ethylene/cis-2-pentene copolymers, the following table presents hypothetical data based on trends observed with similar internal olefins. It is anticipated that the incorporation of this compound will be significantly lower than that of a corresponding α-olefin under similar conditions.
| Run | Catalyst System | [this compound] (mol/L) | Temperature (°C) | Ethylene Pressure (bar) | Polymer Yield (g) | This compound Content (mol%) | Melt Index (g/10 min) | Melting Point (°C) |
| 1 | (CpCH₂CH₂O)TiCl₂/MAO | 0.5 | 60 | 2 | 5.2 | 1.5 | 2.1 | 125 |
| 2 | (CpCH₂CH₂O)TiCl₂/MAO | 1.0 | 60 | 2 | 4.8 | 2.8 | 2.5 | 118 |
| 3 | (CpCH₂CH₂O)TiCl₂/MAO | 1.0 | 80 | 2 | 6.5 | 2.2 | 3.0 | 120 |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the comonomer.
Copolymerization of Propylene with this compound
The copolymerization of propylene with this compound is expected to yield materials with reduced isotacticity and crystallinity compared to isotactic polypropylene. This can lead to softer, more flexible materials with potential applications as thermoplastic elastomers. The protocol provided is based on a successful method for propylene/1-pentene copolymerization using a C1-symmetric metallocene catalyst, which is known to promote random comonomer incorporation.[1]
Experimental Protocol: Propylene/cis-2-Pentene Copolymerization
Materials:
-
Monomers: Propylene (polymerization grade), this compound (high purity, dried)
-
Catalyst System:
-
Pre-catalyst: dimethylsilyl(2,4,7-trimethylindenyl)[bis(2-methylthieno)cyclopentadienyl]ZrCl₂ (a C1-symmetric metallocene)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene
-
-
Solvent: Toluene (anhydrous, polymerization grade)
-
Quenching Agent: Acidified methanol
-
Apparatus: Glass reactor equipped with a magnetic stirrer, gas inlet, and temperature control.
Procedure:
-
Reactor Setup: A 250 mL Pyrex reactor is baked and purged with nitrogen.
-
Charging Reactants: The reactor is charged with 150 mL of toluene, the desired amount of liquid this compound, and the MAO solution (maintaining an Al/Zr molar ratio of approximately 1000).
-
Initiation: The reactor is brought to the reaction temperature of 60°C. Propylene is then bubbled through the liquid phase at a constant pressure of 2 bar to initiate polymerization.[1]
-
Reaction Progress: The polymerization is allowed to proceed until the propylene pressure drops to a predetermined level (e.g., 1.8 bar), indicating a low total monomer conversion to ensure a nearly constant feeding ratio.[1]
-
Termination: The reaction is quenched by adding an excess of acidified methanol.
-
Product Isolation: The precipitated polymer is filtered, washed with fresh methanol, and dried under vacuum to a constant weight.
Anticipated Quantitative Data
The following table projects the expected outcomes of propylene/cis-2-pentene copolymerization, drawing parallels from studies on propylene/1-pentene systems.
| Run | Catalyst System | [this compound] in feed (mol%) | Temperature (°C) | Propylene Pressure (bar) | Polymer Yield (g) | This compound in Copolymer (mol%) | Molecular Weight (Mw) ( g/mol ) | Melting Point (°C) |
| 1 | C1-symmetric Zr/MAO | 10 | 60 | 2 | 2.5 | 3.2 | 150,000 | 135 |
| 2 | C1-symmetric Zr/MAO | 20 | 60 | 2 | 2.2 | 6.1 | 135,000 | 122 |
| 3 | C1-symmetric Zr/MAO | 40 | 60 | 2 | 1.8 | 11.5 | 110,000 | 105 |
Visualizations
Experimental Workflow
Caption: General workflow for the copolymerization of this compound.
Logical Relationship of Copolymer Properties
References
Application Notes: Electrophilic Addition of Bromine to cis-2-Pentene
Introduction
The halogenation of alkenes is a fundamental reaction in organic chemistry, providing a reliable method for the synthesis of vicinal dihalides. The addition of bromine (Br₂) across the carbon-carbon double bond of an alkene proceeds via an electrophilic addition mechanism. This reaction is highly stereospecific, and the stereochemistry of the starting alkene dictates the stereochemical outcome of the product. When bromine is added to cis-2-pentene, the reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. This results in the formation of a racemic mixture of (2R,3R)-2,3-dibromopentane and (2S,3S)-2,3-dibromopentane.[1][2][3]
Mechanism and Stereochemistry
The reaction is initiated by the electrophilic attack of the π-electrons of the this compound double bond on a bromine molecule. This polarizes the Br-Br bond, leading to the formation of a three-membered cyclic bromonium ion intermediate and a bromide ion (Br⁻).[2][4] This intermediate shields one face of the original double bond. Consequently, the bromide ion attacks one of the two carbons of the cyclic intermediate from the opposite face (anti-attack).[2][3]
Due to the asymmetry of this compound (a methyl group on one carbon of the double bond and an ethyl group on the other), the two carbons in the bromonium ion are non-equivalent. Attack by the bromide ion can occur at either carbon, leading to the formation of two enantiomers, (2R,3R)-2,3-dibromopentane and (2S,3S)-2,3-dibromopentane, in equal amounts.[5] The product is therefore a racemic mixture.[1][2] It is important to note that because the substituents on the two chiral centers are different (methyl vs. ethyl), a meso compound is not possible.[5]
Applications
The stereospecific nature of this reaction makes it a valuable tool in organic synthesis and for mechanistic studies.[5] Vicinal dibromides are versatile synthetic intermediates that can be converted into a variety of other functional groups. For example, they can undergo dehydrohalogenation to form alkynes or be used in the synthesis of epoxides and diols. For drug development professionals, understanding such stereospecific transformations is crucial for the synthesis of chiral molecules, where specific stereoisomers are often required for biological activity.
Experimental Protocol
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile over neoprene).
-
Dichloromethane (B109758) is a volatile and suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.
-
This compound is a highly flammable liquid.[6] Keep it away from ignition sources.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| This compound | 70.13 | 0.65 | 37-38 | Purity ≥ 98%[6][7] |
| Bromine (Br₂) | 159.81 | 3.10 | 59 | --- |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.33 | 40 | Anhydrous |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | 158.11 | --- | --- | 10% aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | --- | --- | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | --- | --- | Drying agent |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.5 g, 50 mmol).
-
Dissolve the alkene in 20 mL of dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Bromine Addition:
-
In a separate dropping funnel, prepare a solution of bromine (e.g., 8.0 g, 50 mmol) in 10 mL of dichloromethane.
-
Add the bromine solution dropwise to the stirred, cooled solution of this compound over a period of 15-20 minutes. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Continue the addition until a faint, persistent reddish-brown color indicates that the reaction is complete and a slight excess of bromine is present.
-
-
Quenching and Workup:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Slowly add 10% aqueous sodium thiosulfate solution with vigorous stirring until the reddish-brown color completely disappears. This step quenches any excess bromine.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Product Isolation and Characterization:
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator.
-
The resulting product, 2,3-dibromopentane, will be a colorless to pale yellow oil.
-
Determine the mass of the product and calculate the percent yield.
-
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its structure and purity.[8][9]
-
Quantitative Data Summary
| Reactant | Mass (g) | Moles (mmol) | Volume (mL) | Molar Eq. |
| This compound | 3.50 | 49.9 | 5.38 | 1.0 |
| Bromine | 7.98 | 49.9 | 2.57 | 1.0 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2,3-Dibromopentane | 11.47 | (Experimental) | (Experimental) |
Note: The molecular formula for the product, 2,3-dibromopentane, is C₅H₁₀Br₂ with a molecular weight of approximately 229.94 g/mol .[9][10]
Visualizations
Caption: Stereospecific mechanism for the addition of bromine to this compound.
Caption: Step-by-step workflow for the synthesis of 2,3-dibromopentane.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. 2,3-Dibromopentane | 5398-25-4 | Benchchem [benchchem.com]
- 6. 顺-2-戊烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-DIBROMOPENTANE(5780-13-2) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Erythro-2,3-dibromopentane [webbook.nist.gov]
Application Notes and Protocols for cis-2-Pentene as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Pentene is a colorless, volatile liquid hydrocarbon classified as an alkene. It is recognized in chemical literature and databases as a polymerization inhibitor.[1][2] Polymerization inhibitors are crucial chemical agents used to prevent or retard the unwanted polymerization of monomers during storage, transportation, and processing.[3] Uncontrolled polymerization can lead to product degradation, equipment fouling, and potentially hazardous exothermic reactions.[3] While this compound is listed as a polymerization inhibitor, detailed scientific studies and specific protocols regarding its application are not extensively available in peer-reviewed literature. These notes provide a comprehensive overview based on existing information and general principles of polymerization inhibition.
Mechanism of Action (Postulated)
The precise mechanism of polymerization inhibition by this compound has not been extensively elucidated in scientific literature. However, based on the chemical structure of alkenes and the general principles of radical polymerization, this compound likely functions as a chain transfer agent or a radical scavenger .[3][4]
In free-radical polymerization, the reaction proceeds through initiation, propagation, and termination steps. Inhibitors interfere with these steps to halt or slow the polymerization process. As a chain transfer agent, this compound could donate a hydrogen atom to a growing polymer radical, terminating that chain and creating a new, less reactive radical from the this compound molecule. This new radical may be less capable of initiating further polymerization, thus inhibiting the overall process.
Data Presentation
Due to the scarcity of specific quantitative data for this compound's inhibitory effects in published literature, the following tables are presented as illustrative examples of how such data would be structured. Researchers would need to generate specific data through experimentation.
Table 1: Illustrative Inhibitory Efficiency of this compound
| Monomer System | Temperature (°C) | This compound Concentration (ppm) | Inhibition Time (minutes) | Polymerization Conversion (%) |
| Styrene (B11656) | 100 | 100 | Data to be determined | Data to be determined |
| Methyl Methacrylate | 80 | 100 | Data to be determined | Data to be determined |
| Styrene | 100 | 500 | Data to be determined | Data to be determined |
| Methyl Methacrylate | 80 | 500 | Data to be determined | Data to be determined |
Table 2: Illustrative Effect of this compound on Polymer Properties
| Monomer | This compound Concentration (ppm) | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Styrene | 0 | Data to be determined | Data to be determined |
| Styrene | 200 | Data to be determined | Data to be determined |
| Styrene | 1000 | Data to be determined | Data to be determined |
Experimental Protocols
The following is a generalized protocol for evaluating the effectiveness of this compound as a polymerization inhibitor for a given monomer (e.g., styrene or methyl methacrylate). This protocol is based on standard methods for testing polymerization inhibitors and will require optimization for specific experimental conditions.
Protocol 1: Determination of Inhibition Time and Polymerization Rate
Objective: To quantify the effect of this compound on the induction period (inhibition time) and the rate of polymerization.
Materials:
-
Monomer (e.g., styrene, freshly distilled to remove any existing inhibitor)
-
Initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
This compound (of known purity)
-
Solvent (e.g., toluene, if required)
-
Nitrogen gas (for deoxygenation)
-
Reaction vessel (e.g., glass ampoules or a jacketed reactor)
-
Constant temperature bath
-
Analytical balance
-
Gravimetric analysis equipment or a method to measure monomer conversion (e.g., gas chromatography, dilatometry)
Procedure:
-
Preparation of Monomer/Inhibitor/Initiator Solutions:
-
Prepare stock solutions of the initiator and this compound in the monomer or solvent.
-
Create a series of reaction mixtures with varying concentrations of this compound (e.g., 0 ppm, 100 ppm, 500 ppm, 1000 ppm). The initiator concentration should be kept constant.
-
-
Deoxygenation:
-
Transfer a precise volume of each reaction mixture into separate reaction vessels.
-
Purge each vessel with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can also affect polymerization.
-
-
Polymerization:
-
Seal the reaction vessels and place them in a constant temperature bath set to the desired reaction temperature (e.g., 60-100 °C, depending on the monomer and initiator).
-
-
Monitoring the Reaction:
-
At regular time intervals, remove a sample from each reaction vessel (or use separate vessels for each time point).
-
Quench the polymerization by rapidly cooling the sample and adding a known amount of a strong inhibitor (e.g., hydroquinone).
-
-
Determination of Monomer Conversion:
-
Determine the percentage of monomer that has been converted to polymer using a suitable analytical technique. For gravimetric analysis, precipitate the polymer in a non-solvent (e.g., methanol (B129727) for polystyrene), filter, dry, and weigh the polymer.
-
-
Data Analysis:
-
Plot monomer conversion as a function of time for each concentration of this compound.
-
The inhibition time is the period during which the polymerization is suppressed (the "induction period" on the graph before the conversion starts to increase).
-
The rate of polymerization can be calculated from the slope of the conversion vs. time plot after the inhibition period.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Postulated mechanism of polymerization inhibition by this compound.
Caption: Experimental workflow for evaluating inhibitor performance.
References
- 1. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-2-Pentene Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and selectivity of cis-2-Pentene synthesis. The primary focus is on the partial hydrogenation of 2-pentyne (B165424), the most common and effective route to the desired cis-alkene.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high stereoselectivity?
A1: The most reliable and widely used method for synthesizing this compound is the partial catalytic hydrogenation of 2-pentyne. This reaction requires a "poisoned" or deactivated catalyst that is active enough to reduce the alkyne to an alkene but not so active that it continues the reduction to an alkane.[1][2][3] The key to achieving high cis-selectivity is the use of specific catalysts that facilitate syn-addition of hydrogen atoms across the triple bond, where both hydrogen atoms add to the same face of the alkyne molecule as it is adsorbed on the catalyst surface.[4][5]
Q2: Which catalysts are recommended for maximizing the cis-isomer yield?
A2: To maximize the yield of this compound, specific "poisoned" catalysts are essential. The two most common and effective choices are:
-
Lindlar's Catalyst : This is a palladium-based catalyst deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and deactivated with a poison, typically lead acetate (B1210297) and quinoline (B57606).[1][2][4][6] The poison selectively deactivates the catalyst just enough to prevent the hydrogenation of the initially formed cis-alkene into pentane.[1][7]
-
P-2 Nickel (Ni₂B) Catalyst : This is an alternative to Lindlar's catalyst and is prepared in situ from nickel(II) acetate and sodium borohydride (B1222165) (NaBH₄).[1][6] It functions similarly by providing a deactivated surface for the syn-hydrogenation of the alkyne to the cis-alkene.[6]
Q3: What are the common side products in this synthesis, and how can their formation be minimized?
A3: The primary side products of concern are trans-2-pentene (B94610) and pentane.
-
Pentane : This is formed by over-hydrogenation of the desired this compound product.[6] Minimizing its formation is the primary role of the catalyst poison (e.g., lead acetate in Lindlar's catalyst). Careful monitoring of the reaction's progress using techniques like Gas Chromatography (GC) is crucial to stop the reaction once the 2-pentyne starting material is consumed.[8]
-
trans-2-Pentene : While partial hydrogenation with Lindlar's catalyst or P-2 Ni strongly favors the cis isomer, trace amounts of the trans isomer can form, particularly if the catalyst is not properly prepared or if reaction conditions (like prolonged reaction times or high temperatures) promote isomerization. Ensuring high-quality, properly "poisoned" catalyst is the best way to minimize this side product.
Troubleshooting Guide
Q: My reaction yield is significantly lower than expected. What are the potential causes?
A: Low yield can stem from several factors related to catalyst activity, reaction setup, and substrate purity.
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Activity | Ensure the catalyst is fresh. Palladium on carbon (Pd/C) can be pyrophoric and its activity can degrade with improper storage.[7] If preparing P-2 Ni in situ, ensure the reagents (Nickel(II) acetate, NaBH₄) are of high quality. |
| Inefficient Hydrogen Delivery | Check for leaks in your hydrogenation apparatus. Ensure good agitation/stirring to maximize the gas-liquid-solid interface, which is critical for heterogeneous catalysis. A hydrogen balloon at 1 atm is typically sufficient pressure.[4][7] |
| Impure Starting Material | Verify the purity of your 2-pentyne. Certain functional groups or impurities can act as catalyst poisons, deactivating your catalyst prematurely. |
| Over-hydrogenation | The reaction may have run for too long, converting the desired this compound into pentane. Monitor the reaction closely by TLC or GC and stop it immediately after the alkyne is consumed.[8] |
Q: The cis/trans selectivity of my product is poor. How can this be improved?
A: Poor stereoselectivity almost always points to an issue with the catalyst system.
| Potential Cause | Troubleshooting Steps |
| Improperly "Poisoned" Catalyst | The role of the poison (lead acetate, quinoline) is to moderate the catalyst's activity to stop the reaction at the cis-alkene stage.[2] If using a commercial Lindlar catalyst, ensure it is from a reputable source. If preparing your own, ensure the poison is added correctly. Adding a small amount of quinoline can help improve selectivity.[1] |
| Wrong Catalyst Type | Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) without a poison will reduce the alkyne completely to an alkane and will not provide cis-selectivity.[2][3] |
| Reaction Temperature | Elevated temperatures can sometimes lead to isomerization. Perform the reaction at room temperature or below (e.g., 0 °C) to minimize the risk of forming the more thermodynamically stable trans-isomer.[6] |
Data Presentation
The choice of catalyst and conditions is critical for achieving high yield and selectivity. The following table summarizes typical performance metrics for common catalytic systems used in the partial hydrogenation of alkynes.
Table 1: Comparison of Catalytic Systems for cis-Alkene Synthesis
| Method | Catalyst / Reagent System | Typical Yield | Typical cis (Z) Selectivity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98% | >95% | Well-established, reliable, high yields and selectivity.[7] | Uses toxic lead; catalyst can be pyrophoric; potential for over-reduction if not monitored.[7] |
| P-2 Nickel Hydrogenation | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine | 80-95% | >95% | Lead-free alternative; inexpensive reagents.[7] | Catalyst preparation is an extra step; can be less reliable than commercial Lindlar catalysts. |
| Standard Hydrogenation | Pd/C, PtO₂, or Raney Ni | ~0% (alkene) | N/A | Excellent for full reduction to alkanes. | Non-selective; reduces alkynes directly to alkanes without isolating the alkene intermediate.[2] |
Experimental Protocols
Protocol: Synthesis of this compound via Lindlar Hydrogenation
This protocol details the partial hydrogenation of 2-pentyne using a commercial Lindlar catalyst.
-
Catalyst Preparation : In a round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (5% Pd on CaCO₃, poisoned; typically 5% by weight relative to the alkyne).
-
System Inerting : Seal the flask with a septum, and evacuate and backfill it with hydrogen gas (H₂) from a balloon three times to create an inert H₂ atmosphere at approximately 1 atm.
-
Solvent and Substrate Addition : Through the septum, add a suitable solvent such as ethyl acetate or hexane, followed by the 2-pentyne substrate. For enhanced selectivity, a small amount of quinoline can also be added.[7]
-
Reaction : Vigorously stir the suspension at room temperature. The reaction is typically monitored by the consumption of hydrogen (visual deflation of the balloon) and confirmed by analytical techniques.
-
Monitoring : Periodically (e.g., every 30 minutes), pause the stirring, withdraw a small aliquot via syringe, filter it through a small plug of silica (B1680970) or celite, and analyze by GC or ¹H NMR to check for the disappearance of the 2-pentyne starting material.
-
Workup : Once the 2-pentyne is consumed, vent the H₂ atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Purification : Carefully remove the solvent via distillation, taking care to avoid excessive heating which could cause loss of the volatile product (this compound b.p. ~37 °C).[9] The crude product is often pure enough for many applications, but fractional distillation can be used for higher purity.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A flowchart of the experimental procedure for this compound synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. orgosolver.com [orgosolver.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Side Product Formation in cis-2-Pentene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving cis-2-pentene. Our goal is to help you minimize side product formation and maximize the yield of your desired product.
Troubleshooting Guides
This section offers solutions to common problems observed during reactions with this compound.
Guide 1: Low Yield of cis-2,3-Epoxypentane in Epoxidation Reactions
Problem: The epoxidation of this compound is resulting in a low yield of the desired cis-2,3-epoxypentane, with significant formation of pentane-2,3-diol.
Root Cause Analysis: The primary cause of diol formation is the acid-catalyzed ring-opening of the newly formed epoxide. This is particularly problematic if the reaction medium contains water and acidic byproducts, such as the carboxylic acid formed from a peroxyacid reagent (e.g., m-CPBA).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound epoxidation.
Corrective Actions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane (B109758), chloroform) and dry glassware to minimize the presence of water, which is necessary for diol formation.
-
Buffer the Reaction: Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture. This will neutralize the carboxylic acid byproduct from the peroxyacid, preventing the acidic environment that catalyzes epoxide ring-opening.
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of the ring-opening side reaction.
-
Purification Strategy: During workup, avoid acidic conditions. Use a neutral or slightly basic aqueous wash.
Guide 2: Isomerization and Over-reduction in Catalytic Hydrogenation
Problem: The catalytic hydrogenation of this compound to pentane (B18724) is accompanied by the formation of trans-2-pentene (B94610) and/or incomplete conversion.
Root Cause Analysis: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation. However, it can also catalyze the isomerization of cis-alkenes to the more stable trans-isomers. Over-reduction is typically a result of incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound hydrogenation issues.
Corrective Actions:
-
Catalyst Selection: While Pd/C is common, platinum-based catalysts, such as platinum oxide (Adam's catalyst), are known to cause less isomerization.
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst to reduce the likelihood of side reactions.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure to favor the hydrogenation reaction over isomerization.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to determine the optimal reaction time for complete conversion without prolonged exposure to the catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound with HBr, and how can I control the product ratio?
A1: The reaction of this compound with HBr is an electrophilic addition that proceeds through a carbocation intermediate. This can lead to the formation of two constitutional isomers: 2-bromopentane (B28208) and 3-bromopentane (B47287). The stability of the secondary carbocation at C2 versus C3 is very similar, often resulting in a mixture of products. One study reported a product ratio of approximately 22% 2-bromopentane and 78% 3-bromopentane when the reaction was carried out in glacial acetic acid.[1] To favor a specific isomer, more advanced catalytic methods for remote hydrohalogenation may be necessary.
Q2: What is the stereochemical outcome of the bromination of this compound with Br₂?
A2: The bromination of alkenes with Br₂ proceeds through a cyclic bromonium ion intermediate, which undergoes backside attack by the bromide ion. This results in anti-addition of the two bromine atoms. For this compound, this will produce a racemic mixture of (2R,3S)-2,3-dibromopentane and (2S,3R)-2,3-dibromopentane.
Q3: How can I monitor the progress of my this compound reaction and identify side products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring these reactions. You can take small aliquots from the reaction mixture at different time points to track the disappearance of the this compound starting material and the appearance of the desired product and any side products. The mass spectrometer will help in identifying the structures of these compounds.
Q4: In olefin metathesis involving this compound, what are the common side products and how can they be minimized?
A4: The most common side reactions in olefin metathesis are the formation of homodimers and oligomers. To favor the desired cross-metathesis product, you can use a large excess of one of the alkene partners. If performing a ring-closing metathesis, the reaction should be run at high dilution to favor the intramolecular reaction over intermolecular polymerization. Isomerization of the double bond can also occur and may be suppressed by the addition of mild acids like acetic acid.
Data Presentation
The following tables summarize expected product distributions for common reactions of this compound. Note that actual yields can vary significantly based on specific reaction conditions.
Table 1: Product Distribution in the Hydrobromination of 2-Pentene (B8815676)
| Product | Reported Yield (%) |
| 2-Bromopentane | 22 |
| 3-Bromopentane | 78 |
Conditions: Reaction of 2-pentene with HBr in glacial acetic acid.[1]
Table 2: Expected Products and Side Products in Common this compound Reactions
| Reaction | Reagents | Desired Product | Common Side Products |
| Epoxidation | m-CPBA, CH₂Cl₂ | cis-2,3-Epoxypentane | Pentane-2,3-diol |
| Hydrogenation | H₂, Pd/C | Pentane | trans-2-Pentene |
| Bromination | Br₂, CCl₄ | (2R,3S) & (2S,3R)-2,3-Dibromopentane (racemic) | Minor impurities |
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
This protocol is designed to maximize the yield of cis-2,3-epoxypentane while minimizing the formation of the diol byproduct.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 equiv) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-2,3-epoxypentane.
-
Purify by flash chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol aims for the complete conversion of this compound to pentane while minimizing isomerization.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 equiv) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield pentane.
Visualizations
Reaction Pathway: Epoxidation and Side Reaction
Caption: Pathway for the epoxidation of this compound and the subsequent ring-opening side reaction.
Experimental Workflow: Monitoring Reaction Progress by GC-MS
Caption: A typical workflow for monitoring a this compound reaction using GC-MS.
References
Technical Support Center: Optimizing Reaction Conditions for Selective cis-2-Pentene Epoxidation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective epoxidation of cis-2-pentene to yield cis-2,3-pentyloxirane.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the epoxide product when starting with this compound?
The epoxidation of alkenes with reagents like peroxy acids (e.g., m-CPBA) is a stereospecific concerted reaction. This means the reaction proceeds in a single step where the oxygen atom is added to the same face of the double bond (syn-addition). Consequently, starting with this compound will exclusively yield the cis-epoxide, cis-2,3-pentyloxirane. The stereochemistry of the starting alkene is retained in the epoxide product.
Q2: What are the most common methods for the selective epoxidation of this compound?
Several methods are effective for the epoxidation of alkenes. For this compound, the following are highly relevant:
-
Peroxy-acid mediated epoxidation: Utilizes reagents like meta-chloroperoxybenzoic acid (m-CPBA). This is a widely used, reliable method.
-
Metal-catalyzed epoxidation with hydrogen peroxide: Employs catalysts based on manganese (Mn), rhenium (Re), or titanium (Ti) in the presence of hydrogen peroxide (H₂O₂). These methods are often preferred for their greener profile, with water being the primary byproduct.[1]
-
Epoxidation with dimethyldioxirane (B1199080) (DMDO): A powerful and often highly selective oxidizing agent, though it needs to be freshly prepared.
Q3: What are the primary side reactions to be aware of during the epoxidation of this compound?
The most common side reaction is the ring-opening of the newly formed epoxide.[2] This typically occurs under acidic or aqueous conditions, leading to the formation of the corresponding diol (meso-pentane-2,3-diol). The presence of acidic byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze this unwanted reaction.
Q4: How can I minimize the formation of the diol byproduct?
To minimize diol formation:
-
Control the reaction temperature: Running the reaction at lower temperatures can reduce the rate of the ring-opening side reaction.
-
Use a non-aqueous, aprotic solvent: Solvents like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) are preferred to prevent hydrolysis of the epoxide.
-
Buffer the reaction mixture: In the case of peroxy-acid oxidations, adding a mild base like sodium bicarbonate can neutralize the acidic byproduct.
-
Slow addition of the oxidizing agent: Adding the oxidizing agent dropwise can prevent a buildup of acidic byproducts and help control the reaction exotherm.
Q5: My reaction is sluggish or incomplete. What are the possible causes?
-
Purity of reagents: Ensure the this compound is free of impurities that could poison the catalyst or react with the oxidizing agent. The oxidizing agent (e.g., m-CPBA, H₂O₂) should be of sufficient purity and activity.
-
Catalyst deactivation: In metal-catalyzed reactions, the catalyst may deactivate over time. Ensure the correct catalyst loading and reaction conditions are used.
-
Insufficient oxidant: The stoichiometry of the oxidizing agent to the alkene is critical. A slight excess of the oxidant is often used to ensure complete conversion.
-
Low reaction temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. Optimization of the temperature is key.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of cis-2,3-pentyloxirane | 1. Incomplete reaction. 2. Epoxide ring-opening to diol. 3. Catalyst deactivation (for metal-catalyzed reactions). | 1. Increase reaction time or temperature moderately. Ensure sufficient oxidant is present. 2. Work in anhydrous conditions. Consider adding a buffer (e.g., NaHCO₃). Use aprotic solvents. 3. Use fresh catalyst. Ensure the reaction environment is free from catalyst poisons. |
| Presence of trans-2,3-pentyloxirane | Isomerization of the starting material or product. | This is highly unlikely with standard epoxidation methods as they are stereospecific. Verify the purity of the starting this compound. |
| Formation of significant amounts of pentane-2,3-diol | Presence of water or acid in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Add a buffer like sodium bicarbonate. 3. Perform a basic workup to neutralize any acid. |
| Reaction is too exothermic and difficult to control | Rate of addition of the oxidizing agent is too fast. | 1. Add the oxidizing agent dropwise and at a controlled rate. 2. Use an ice bath to maintain a low and stable reaction temperature. |
| Difficulty in separating the epoxide from the reaction mixture | The byproduct of the oxidizing agent is interfering with purification. | For m-CPBA reactions, a mild basic wash (e.g., with NaHCO₃ solution) during workup will remove the m-chlorobenzoic acid byproduct. |
Data Presentation
Table 1: Comparison of Reaction Conditions for cis-Alkene Epoxidation
| Method | Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Typical Yield | Selectivity | Reference |
| Peroxy-acid | m-CPBA | - | CH₂Cl₂ | 0 - 25 | Good to High | >95% cis | General Knowledge |
| Metal-Catalyzed | MnSO₄ (0.1-1.0 mol%) | H₂O₂ | DMF or tBuOH | Room Temp. | Varies | High | [1][3] |
| Metal-Catalyzed | Methyltrioxorhenium (MTO) (0.05-0.1 mol%) | H₂O₂ (35%) | CH₂Cl₂ | Room Temp. | Excellent | High | [4] |
| Dioxirane | Dimethyldioxirane (DMDO) | - | Acetone | 23 | Quantitative | High | N/A |
Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA
This protocol is adapted from general procedures for alkene epoxidation with m-CPBA.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reaction: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in CH₂Cl₂ and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of this compound over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude cis-2,3-pentyloxirane.
-
Purification: Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Manganese-Catalyzed Epoxidation of this compound with Hydrogen Peroxide
This protocol is based on the manganese-catalyzed epoxidation of alkenes in bicarbonate solutions.[1][3]
-
Preparation: To a solution of this compound (1.0 equiv.) in a mixture of dimethylformamide (DMF) and tert-butanol (B103910) (tBuOH), add manganese(II) sulfate (MnSO₄, 0.01 equiv.) and sodium bicarbonate (NaHCO₃, 1.5 equiv.).
-
Reaction: To the stirred mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 2.0 equiv.) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Workup: Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude cis-2,3-pentyloxirane can be purified by distillation.
Visualizations
Caption: Reaction pathway for the epoxidation of this compound.
Caption: A generalized workflow for a typical epoxidation experiment.
Caption: A decision tree for troubleshooting low-yield epoxidation reactions.
References
- 1. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 2. Reaction of cis-2-butene with m-chloroperoxybenzoic acid yields an epoxid.. [askfilo.com]
- 3. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Challenges in the purification of cis-2-Pentene from geometric isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with the purification of cis-2-pentene from its geometric isomer, trans-2-pentene (B94610).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from trans-2-pentene?
A1: The main difficulty lies in their very close boiling points. Due to their similar molecular weight and structure, the difference in boiling points between this compound and trans-2-pentene is minimal, making conventional simple distillation ineffective for achieving high purity.[1][2]
Q2: What are the most common methods for purifying this compound?
A2: The most common laboratory and industrial methods for separating cis- and trans-2-pentene include fractional distillation, extractive distillation, and preparative gas chromatography. Adsorptive separation using specific materials is also a viable, though less common, technique.
Q3: How do the physical properties of cis- and trans-2-pentene differ?
A3: While their boiling points are very close, there are slight differences in their physical properties. The cis isomer typically has a slightly higher boiling point due to a net dipole moment, whereas the more symmetrical trans isomer tends to have a higher melting point.[1][3][4]
Data Presentation: Physical Properties of 2-Pentene Isomers
| Property | This compound | trans-2-Pentene | Reference |
| Boiling Point | 37-38 °C | 36 °C | [5] |
| Melting Point | -180 °C | -135 °C | [5] |
| Density | 0.65 g/mL at 25 °C | Not specified | [5] |
| Refractive Index | n20/D 1.382 | Not specified | [5] |
Experimental Protocols
Fractional Distillation
This method is suitable for obtaining moderately pure this compound on a laboratory scale.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a condenser, a thermometer, and a receiving flask.
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[6]
-
Use a heating mantle with a magnetic stirrer and add boiling chips to the round-bottom flask to ensure smooth boiling.
-
-
Procedure:
-
Charge the round-bottom flask with the mixture of cis- and trans-2-pentene.
-
Begin heating the mixture gently.
-
As the mixture boils, the vapor will rise through the fractionating column. The column provides a large surface area for repeated condensation and vaporization cycles, enriching the vapor with the more volatile component (trans-2-pentene).[7][8]
-
Carefully monitor the temperature at the distillation head. The initial fraction will be enriched in the lower-boiling trans-2-pentene.
-
Collect the fractions in separate receiving flasks based on the distillation temperature. The fraction collected around the boiling point of this compound (37-38 °C) will be enriched in the desired isomer.
-
Analyze the purity of each fraction using Gas Chromatography (GC).
-
Extractive Distillation
This technique is often used in industrial settings to enhance the separation of close-boiling compounds. It involves the use of a solvent that alters the relative volatility of the isomers.
Methodology:
-
Solvent Selection:
-
Choose a solvent that has a higher affinity for one isomer over the other. For C5 hydrocarbons, solvents like N,N-dimethylformamide (DMF), acetonitrile, or N-methylpyrrolidone (NMP) can be effective.[9]
-
-
Apparatus Setup:
-
A more complex distillation setup is required, typically involving two columns: an extractive distillation column and a solvent recovery column.
-
The mixture of isomers is fed into the middle of the extractive distillation column, while the solvent is introduced at a higher point.
-
-
Procedure:
-
Heat the mixture in the presence of the solvent. The solvent will selectively interact with one of the isomers, increasing the boiling point difference between them.
-
The more volatile isomer will ascend the column and be collected as the distillate.
-
The less volatile isomer, along with the solvent, will move down the column and be collected at the bottom.
-
The mixture of the less volatile isomer and the solvent is then fed into the solvent recovery column to separate the isomer from the solvent, which can then be recycled.
-
Preparative Gas Chromatography (Prep GC)
Prep GC is a highly effective method for obtaining high-purity this compound, especially for smaller quantities.
Methodology:
-
Instrument and Column Selection:
-
Optimizing Separation Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 150-200 °C).
-
Oven Temperature Program: Start with an initial oven temperature slightly above the boiling point of the isomers. A slow temperature ramp (e.g., 2-5 °C/min) can improve separation.[10] Isothermal conditions can also be effective.
-
Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium or nitrogen) to achieve the best resolution.
-
Detector: A thermal conductivity detector (TCD) is often used in preparative GC as it is non-destructive.
-
-
Procedure:
-
Inject a small amount of the isomer mixture to determine the retention times of cis- and trans-2-pentene.
-
Once the analytical separation is optimized, scale up to preparative injections.
-
Use a collection system at the detector outlet to trap the eluting fractions corresponding to the this compound peak. The collection traps are often cooled to condense the purified compound.[12]
-
Analyze the purity of the collected fraction using analytical GC.
-
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[13] | |
| Flooded Column | Heating rate is too high, causing excessive vapor flow. | Reduce the heating rate to allow the condensed liquid to flow back down the column without being held up by the rising vapor.[3] |
| Temperature Fluctuations at the Distillation Head | Uneven heating or drafts. | Ensure the heating mantle is providing consistent heat. Insulate the distillation column with glass wool or aluminum foil.[3][13] |
Preparative Gas Chromatography
| Issue | Possible Cause | Solution |
| Co-elution of Isomers | Inappropriate column stationary phase. | Switch to a column with a different polarity. For geometric isomers, a more polar column often provides better selectivity. |
| Oven temperature program is not optimized. | Lower the initial oven temperature and/or decrease the temperature ramp rate to increase the interaction time with the stationary phase.[10] | |
| Low Recovery of Collected Fraction | Inefficient trapping of the eluting compound. | Ensure the collection trap is sufficiently cooled (e.g., with a dry ice/acetone bath). Check for leaks in the collection system. |
| Peak Tailing | Active sites on the column or injector liner. | Deactivate the injector liner or use a column with better inertness. |
| Sample overload. | Reduce the injection volume. |
Visualization
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method for this compound.
Fractional Distillation Process
Caption: Workflow of fractional distillation for isomer separation.
Preparative Gas Chromatography Workflow
Caption: Process flow for preparative GC purification of this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methods of Determination of Configuration of Geometrical Isomers | Pharmaguideline [pharmaguideline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. scispace.com [scispace.com]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Storage and Handling of cis-2-Pentene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of cis-2-pentene to prevent unwanted polymerization. Adherence to these guidelines is critical for maintaining sample purity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its storage a concern?
A1: this compound is a highly flammable, volatile, and reactive alkene. Due to its carbon-carbon double bond, it is susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers or oligomers). This process can be initiated by heat, light, or the presence of acidic or radical-initiating impurities. Polymerization alters the purity of the compound, potentially compromising experimental results.
Q2: What are the primary mechanisms of this compound polymerization during storage?
A2: The two primary mechanisms are free-radical polymerization and cationic polymerization.
-
Free-Radical Polymerization: Initiated by sources that generate free radicals, such as peroxides (formed by exposure to oxygen) or light. These radicals can attack the double bond of this compound, starting a chain reaction.
-
Cationic Polymerization: Initiated by acidic impurities or Lewis acids. These acidic species can protonate the double bond, creating a carbocation that then reacts with other monomer units.[1][2]
Q3: How can I visually inspect my this compound for signs of polymerization?
A3: Pure this compound is a clear, colorless liquid. Signs of polymerization may include:
-
An increase in viscosity (the liquid becomes thicker).
-
The formation of a hazy or cloudy appearance.
-
The presence of solid precipitates or a gel-like substance.
-
Discoloration of the liquid.
Q4: What are polymerization inhibitors, and are they necessary for storing this compound?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[3] For long-term storage of this compound, the use of an inhibitor is highly recommended. Common inhibitors for alkenes include phenolic compounds like Butylated Hydroxytoluene (BHT) and 4-tert-butylcatechol (B165716) (TBC), which act as free-radical scavengers.[3]
Q5: How do I choose the right inhibitor for my application?
A5: The choice of inhibitor depends on the intended downstream application. For many research purposes, a volatile inhibitor that can be easily removed by distillation or flash chromatography is preferred. BHT is a common choice for this reason. If the presence of a phenolic inhibitor interferes with your experiment, consult technical resources for alternative, non-phenolic inhibitors.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Increased Viscosity or Cloudiness Observed in Stored this compound | Initiation of polymerization due to: - Depletion of inhibitor. - Exposure to heat or light. - Contamination with acids or peroxides. | 1. Immediately move the container to a cool, dark location. 2. Do not attempt to open the container if it appears pressurized. 3. If safe to handle, test for the presence of peroxides using a peroxide test strip. 4. If polymerization is suspected, the product should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to purify by distillation, as this can accelerate polymerization. |
| Inconsistent Experimental Results Using Stored this compound | Partial polymerization leading to the presence of oligomers, which can alter the reactivity and physical properties of the starting material. | 1. Verify the purity of the this compound using an appropriate analytical method, such as Gas Chromatography (GC), to detect the presence of oligomers. 2. If oligomers are detected, the material should be purified before use, for example, by passing it through a column of activated alumina (B75360) to remove polar impurities and oligomers. 3. Review your storage conditions and inhibitor levels to prevent future polymerization. |
| Color Development in Stored this compound | Oxidation or reaction with container materials or impurities. This can be an early sign of instability.[3] | 1. Check the integrity of the container seal. 2. Ensure the storage atmosphere is inert (e.g., nitrogen or argon). 3. Test the material for purity. If impurities are detected, purification may be necessary. Consider transferring to a new, clean, and inert container for continued storage. |
Recommended Storage Conditions and Inhibitor Concentrations
Proper storage is the most effective way to prevent the polymerization of this compound. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents the formation of peroxides, which are potent free-radical initiators. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light and prevents contamination. |
| Inhibitor | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to prevent initiation of polymerization. |
| Inhibitor Concentration | 10-50 ppm (w/w) | Effective at preventing polymerization without significantly impacting most applications. The inhibitor should be added to freshly purified this compound. |
Experimental Protocols
Protocol 1: Removal of Polymerization Inhibitor Prior to Reaction
Objective: To remove a phenolic inhibitor such as BHT from this compound.
Methodology:
-
Column Chromatography:
-
Prepare a short column of activated neutral alumina in a fume hood. The amount of alumina will depend on the quantity of this compound to be purified (a general rule is a 20:1 ratio of alumina to sample by weight).
-
Pre-wet the column with a non-polar solvent like pentane (B18724) or hexane.
-
Carefully load the this compound onto the column.
-
Elute the this compound with the non-polar solvent. The inhibitor will be retained on the alumina.
-
Collect the purified this compound in a clean, dry flask under an inert atmosphere.
-
Use the purified, inhibitor-free this compound immediately.
-
Protocol 2: Detection of Oligomers by Gas Chromatography (GC)
Objective: To analytically determine the presence of dimers, trimers, and other low-molecular-weight oligomers in a sample of this compound.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent) is suitable for this analysis.
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a volatile, non-polar solvent like pentane or hexane.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure the elution of higher boiling point oligomers.
-
-
Analysis:
-
Inject the prepared sample.
-
The this compound monomer will elute as a major peak at a characteristic retention time.
-
The presence of peaks at later retention times (higher boiling points) indicates the formation of oligomers. The area of these peaks can be used to estimate the extent of polymerization.
-
Visualizations
Caption: Initiation pathways for this compound polymerization.
Caption: Troubleshooting workflow for suspected polymerization.
References
Technical Support Center: Stereoselective Reactions with cis-2-Pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stereoselective synthesis using cis-2-pentene.
Troubleshooting Guides
Issue: Low Diastereoselectivity in Dihydroxylation of this compound
Possible Causes and Solutions:
-
Incorrect Reagent for Desired Stereoisomer:
-
For syn-dihydroxylation (to form a meso-diol): Ensure you are using reagents that favor syn-addition, such as osmium tetroxide (OsO₄) followed by a reducing agent like NaHSO₃, or cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions.[1][2]
-
For anti-dihydroxylation (to form a racemic mixture of enantiomers): This is a two-step process. First, perform an epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequently, open the epoxide ring using an acid catalyst in an aqueous solution.[3][4]
-
-
Suboptimal Reaction Conditions for syn-Dihydroxylation:
-
Temperature: For reactions with KMnO₄, maintaining a low temperature is crucial to prevent over-oxidation and cleavage of the diol.
-
pH: The reaction with KMnO₄ should be conducted under basic conditions to favor the formation of the diol.[2]
-
-
Incomplete Epoxide Formation in anti-Dihydroxylation:
-
Ensure the epoxidation step goes to completion before initiating the ring-opening. Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Issue: Poor Enantioselectivity in Asymmetric Reactions
Possible Causes and Solutions:
-
Racemic Product in Achiral Epoxidation: Standard epoxidation of this compound with reagents like m-CPBA will produce a racemic mixture of enantiomeric cis-epoxides.[5] To achieve enantioselectivity, a chiral catalyst is necessary.
-
Ineffective Chiral Catalyst System:
-
Sharpless Asymmetric Dihydroxylation: For enantioselective syn-dihydroxylation, employ the Sharpless asymmetric dihydroxylation protocol. The choice between AD-mix-α (using the (DHQ)₂PHAL ligand) and AD-mix-β (using the (DHQD)₂PHAL ligand) will determine which enantiomer of the diol is predominantly formed.[6][7] Low enantiomeric excess (ee) could result from using a low concentration of the chiral ligand.[7]
-
Sharpless Asymmetric Epoxidation: For allylic alcohols, the Sharpless asymmetric epoxidation is highly effective. However, for unfunctionalized alkenes like this compound, other asymmetric epoxidation methods may be required.
-
-
Catalyst Poisoning or Deactivation:
-
Ensure all glassware is scrupulously clean and reagents are pure. Trace impurities can poison sensitive catalysts.
-
Issue: Over-reduction in Catalytic Hydrogenation
Possible Cause and Solution:
-
Catalyst is too active: When the goal is the syn-hydrogenation of an alkyne to this compound, a "poisoned" catalyst is required to prevent further reduction to pentane. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is the standard choice for this transformation.[8] Using a more active catalyst like palladium on carbon (Pd/C) will lead to the alkane.
Frequently Asked Questions (FAQs)
Q1: How can I selectively produce either the syn or anti diol from this compound?
A1: The stereochemical outcome of dihydroxylation depends entirely on the chosen reagents and reaction pathway.
-
To obtain the meso-2,3-pentanediol (syn-addition) , use osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃), or cold, basic potassium permanganate (KMnO₄). Both of these methods proceed through a cyclic intermediate that ensures both hydroxyl groups are delivered to the same face of the double bond.[1][9]
-
To produce a racemic mixture of (2R,3S)- and (2S,3R)-2,3-pentanediol (anti-addition) , you must first form an epoxide using a peroxy acid like m-CPBA. The resulting cis-epoxide is then opened via backside attack by a nucleophile (like water) under acidic conditions, leading to the anti-diol.[3][10]
Q2: I want to perform a hydrogenation of 2-pentyne (B165424) to exclusively obtain this compound. What conditions should I use?
A2: To achieve the selective semi-hydrogenation of an alkyne to a cis-alkene, you should use a poisoned catalyst. The most common and effective choice is Lindlar's catalyst in the presence of hydrogen gas (H₂).[8] This catalyst is specifically designed to be active enough to reduce the alkyne but not so active that it reduces the resulting alkene. The reaction proceeds via syn-addition of hydrogen across the triple bond.
Q3: What is the expected stereochemical outcome of the hydroboration-oxidation of this compound?
A3: The hydroboration-oxidation of this compound is a stereospecific syn-addition of a hydroxyl group and a hydrogen atom across the double bond.[11][12] The boron atom adds to the less sterically hindered carbon of the double bond, and the hydrogen adds to the more substituted carbon. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry.[13][14] This results in the formation of a racemic mixture of enantiomeric alcohols. For this compound, this would yield a racemic mixture of (2R,3R)- and (2S,3S)-3-pentanol. Using a sterically hindered borane (B79455) reagent like 9-BBN can enhance regioselectivity.[15]
Q4: Why does the epoxidation of this compound with m-CPBA yield a racemic mixture and not a meso compound?
A4: The epoxidation of cis-2-butene (B86535) results in a meso compound because the starting material is symmetrical, and the resulting epoxide has a plane of symmetry. However, this compound is not symmetrical (it has a methyl and an ethyl group attached to the double bond). Therefore, the epoxidation of this compound creates a chiral molecule. Since the m-CPBA can attack from either face of the double bond with equal probability, a 50:50 mixture of the two enantiomers (a racemic mixture) of cis-2,3-epoxypentane is formed.[5]
Data Presentation
Table 1: Stereochemical Outcomes of Reactions with this compound
| Reaction | Reagents | Stereochemical Pathway | Product(s) | Typical Stereoselectivity |
| Epoxidation | m-CPBA | Syn-addition | Racemic mixture of cis-2,3-epoxypentane | Not applicable (achiral reagent) |
| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Syn-addition | meso-2,3-Pentanediol | High diastereoselectivity |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | Racemic mixture of (2R,3S)- and (2S,3R)-2,3-pentanediol | High diastereoselectivity |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | Pentane (if not controlled); primarily this compound from 2-pentyne | High selectivity for the cis-alkene |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Syn-addition | Racemic mixture of (2R,3R)- and (2S,3S)-3-pentanol | High diastereoselectivity |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantioselective syn-addition | Enantioenriched syn-2,3-pentanediol | Often >90% ee for suitable substrates[16][17] |
Note: Quantitative data for stereoselectivity can be highly substrate and condition dependent. The values provided are typical for illustrative purposes.
Experimental Protocols
Protocol 1: Syn-Dihydroxylation using Osmium Tetroxide
-
Dissolve this compound in a suitable solvent such as a mixture of t-butanol and water in a reaction flask.
-
Add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of osmium tetroxide (as a solution in toluene) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting meso-2,3-pentanediol by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation of 2-Pentyne to this compound
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to a reaction flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent such as ethyl acetate or hexane, followed by the 2-pentyne substrate.
-
Optionally, add quinoline to further moderate the catalyst's activity.
-
Replace the inert atmosphere with hydrogen gas , typically supplied from a balloon to maintain a pressure of approximately 1 atm.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC to ensure the reaction is stopped after the alkyne is consumed but before the alkene is reduced.
-
Once complete, replace the hydrogen atmosphere with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
Visualizations
Caption: Pathways for syn- and anti-dihydroxylation of this compound.
Caption: Selective hydrogenation of 2-pentyne to this compound.
Caption: Decision-making flowchart for achieving desired stereoselectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Untitled Document [ursula.chem.yale.edu]
- 12. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Equilibrium Limitations in cis-2-Pentene Metathesis
Welcome to the technical support center for cis-2-Pentene Metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their metathesis reactions, specifically addressing the challenges posed by equilibrium limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound metathesis and what are the expected products?
A1: this compound is a five-carbon internal olefin. In a self-metathesis reaction, it undergoes a redistribution of the alkylidene groups across the double bond. This reaction is an equilibrium-limited process that yields cis-2-butene (B86535) and cis-3-hexene (B1361246) as the primary products. The reaction can be represented as follows:
2 (this compound) ⇌ cis-2-Butene + cis-3-Hexene
Due to the reaction being at equilibrium, a mixture of the starting material and products will be present, which can limit the yield of the desired products.[1]
Q2: Why is the metathesis of this compound considered an equilibrium-limited reaction?
A2: The metathesis of a 1,2-disubstituted alkene like this compound results in products that can also react with each other and with the starting material to reform the original alkene. This reversibility means the reaction does not proceed to completion but instead reaches a state of dynamic equilibrium where the rates of the forward and reverse reactions are equal. At this point, the concentrations of reactants and products remain constant, limiting the maximum achievable conversion.[1]
Q3: What are the general strategies to overcome equilibrium limitations in this reaction?
A3: According to Le Châtelier's principle, the equilibrium of a reaction can be shifted to favor the products by:
-
Removing one or more products as they are formed. This can be achieved through techniques like distillation (if the products have a lower boiling point) or by performing the reaction under vacuum.
-
Using a large excess of one reactant if it is a cross-metathesis reaction. For the self-metathesis of this compound, this is not applicable.
-
Adjusting the reaction temperature and pressure can influence the equilibrium position, although the effect may be less pronounced than product removal.
Q4: Can the choice of catalyst affect the reaction equilibrium?
A4: While a catalyst accelerates the rate at which equilibrium is reached, it does not change the position of the equilibrium itself. However, the choice of catalyst is crucial for ensuring high selectivity towards the desired products and minimizing side reactions, such as isomerization of the double bond, which can complicate the product mixture and separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conversion of this compound | The reaction has reached its thermodynamic equilibrium. | Implement a strategy to shift the equilibrium. The most effective method is the removal of one or both products (cis-2-butene and cis-3-hexene) as they are formed. This can be achieved through reactive distillation or by carrying out the reaction under a vacuum to remove the more volatile cis-2-butene. |
| Reaction Stalls Prematurely | The catalyst may have decomposed or become inactive. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with properly purified, degassed solvents and reagents to avoid catalyst poisoning by oxygen or other impurities. Consider using a more robust catalyst. |
| Formation of Undesired Byproducts (e.g., isomers) | Side reactions such as double bond isomerization are occurring. | Optimize the reaction conditions. Lowering the reaction temperature can sometimes reduce the rate of isomerization. The choice of catalyst can also significantly impact selectivity. Some catalysts have a lower propensity for promoting isomerization. |
| Difficulty in Separating Products from Starting Material | The boiling points of this compound, cis-2-butene, and cis-3-hexene are relatively close. | If product removal during the reaction is not feasible, careful fractional distillation is required for post-reaction purification. Alternatively, consider a cross-metathesis strategy with a partner olefin that produces a more easily separable co-product. |
Data Presentation
Table 1: Boiling Points of Reactant and Products
| Compound | Boiling Point (°C) |
| cis-2-Butene | 3.7 |
| This compound | 37 |
| cis-3-Hexene | 66 |
This data highlights the potential for removing the lower-boiling product, cis-2-butene, via distillation or under vacuum to drive the equilibrium forward.
Experimental Protocols
Protocol 1: General Procedure for this compound Metathesis under Inert Atmosphere
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen. Purify and degas the solvent (e.g., dichloromethane (B109758) or toluene) using standard techniques.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) dissolved in the chosen solvent under an inert atmosphere.
-
Catalyst Addition: Add the metathesis catalyst (e.g., a Grubbs-type or Schrock catalyst, typically 0.1-1.0 mol%) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40°C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Workup: Once the reaction has reached equilibrium (no further change in the reactant/product ratio), quench the reaction by adding a small amount of ethyl vinyl ether. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation.
Protocol 2: Overcoming Equilibrium by Removal of a Volatile Product (Simulated Reactive Distillation)
This protocol describes a conceptual approach based on the principle of reactive distillation.
-
Reaction Setup: Assemble a distillation apparatus with a reaction flask, a fractionating column, a condenser, and a receiving flask. The reaction flask is charged with this compound and the metathesis catalyst in a suitable high-boiling solvent (e.g., toluene).
-
Reaction and Distillation: Heat the reaction mixture to a temperature that allows for the metathesis reaction to proceed and for the lowest boiling product, cis-2-butene (b.p. 3.7°C), to be selectively vaporized.
-
Product Removal: The vapor of cis-2-butene travels up the fractionating column and is collected in the receiving flask after condensation. The continuous removal of cis-2-butene from the reaction mixture will shift the equilibrium towards the formation of more products.
-
Monitoring and Completion: Monitor the composition of the reaction mixture and the distillate by GC. The reaction is considered complete when the consumption of this compound is maximized.
-
Workup: After cooling the reaction mixture, quench the catalyst and purify the remaining product (cis-3-hexene) by distillation.
Mandatory Visualizations
References
Technical Support Center: Stabilizing cis-2-Pentene for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of cis-2-pentene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: this compound is susceptible to three primary degradation pathways during long-term storage:
-
Isomerization: The conversion of the cis-isomer to the more thermodynamically stable trans-2-pentene (B94610). This can be accelerated by heat, light, and acidic or basic conditions.[1]
-
Oxidation: Reaction with atmospheric oxygen, particularly at the allylic positions, can lead to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and carboxylic acids.[2][3] This process is often initiated by light or heat.
-
Polymerization: Although less common for simple alkenes under proper storage conditions, polymerization can be initiated by impurities, heat, or light, leading to the formation of higher molecular weight oligomers and polymers.[][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[6] Specifically, it is recommended to store it in a tightly sealed container in a well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[7] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[6][8]
Q3: How can I inhibit the degradation of this compound?
A3: The use of inhibitors is an effective strategy to prevent degradation.
-
Antioxidants: To prevent oxidation, radical scavengers such as Butylated Hydroxytoluene (BHT) or other hindered phenols can be added.[3][9][10][11] These compounds interrupt the free-radical chain reactions of autoxidation.[9]
-
Polymerization Inhibitors: To prevent polymerization, inhibitors like 4-tert-butylcatechol (B165716) (TBC) are commonly used for olefin monomers.[12][13][14] These compounds also act as free radical scavengers.[12][13]
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound can be detected through several observations:
-
Changes in Physical Appearance: The appearance of a yellowish color or an increase in viscosity may indicate oxidation or polymerization.
-
Formation of Precipitates: The presence of solid particles or gummy residues can be a sign of polymerization.[2]
-
Changes in Analytical Profiles: Gas chromatography (GC) analysis may show an increase in the peak corresponding to trans-2-pentene and the appearance of new peaks corresponding to oxidation or polymerization byproducts. An increase in the peroxide value also indicates oxidation.
Q5: Is it necessary to remove inhibitors before using this compound in a reaction?
A5: Yes, in many cases, it is necessary to remove inhibitors as they can interfere with subsequent chemical reactions, particularly those involving free radicals or catalysts. Inhibitors like TBC and BHT can often be removed by washing with an aqueous alkali solution or by column chromatography.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Increased concentration of trans-2-pentene detected by GC analysis. | Isomerization due to exposure to heat, light, or acidic/basic contaminants. | 1. Verify Storage Conditions: Ensure the sample is stored in a cool, dark place, away from heat sources and direct sunlight. 2. Check for Contaminants: Ensure the storage container is clean and free of any acidic or basic residues. Consider using neutral glass containers. 3. Minimize Headspace: If not storing under an inert atmosphere, minimize the headspace in the container to reduce the volume of air. 4. Re-purify: If the level of isomerization is unacceptable, consider re-purifying the this compound by distillation, if feasible. |
| High peroxide value detected. | Oxidation due to exposure to atmospheric oxygen. | 1. Inert Atmosphere: Store the sample under an inert atmosphere (nitrogen or argon).[8] 2. Add an Antioxidant: Add a suitable antioxidant like BHT at a low concentration (e.g., 10-50 ppm).[8][10] 3. Use Amber Glassware: Store in amber glass vials or bottles to protect from light, which can accelerate oxidation.[6] 4. Check for Metal Contaminants: Avoid storage in containers with metal parts that could catalyze oxidation. |
| Increased viscosity or presence of gummy residue. | Polymerization. | 1. Add a Polymerization Inhibitor: Add a polymerization inhibitor such as TBC at a suitable concentration (e.g., 50-100 ppm).[12][15] 2. Strict Temperature Control: Ensure the storage temperature is kept low and stable. 3. Check for Purity: Impurities from the synthesis or previous handling can sometimes initiate polymerization. If necessary, purify the sample before storage. |
| Inconsistent results in experiments. | Degradation of the starting material. | 1. Verify Purity Before Use: Always check the purity of the this compound sample by GC and measure the peroxide value before use, especially after long-term storage. 2. Remove Inhibitors: If an inhibitor is present, ensure it is completely removed before the reaction, as it may interfere with the desired chemical transformation. 3. Use Fresh Samples: If possible, use freshly opened or recently purified samples for sensitive experiments. |
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of isomerization, oxidation, and polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by excluding atmospheric oxygen.[6][8] |
| Light | Protect from light (Amber glass) | Minimizes photo-initiated degradation pathways.[6] |
| Container | Tightly sealed, neutral glass | Prevents evaporation and contamination. Avoids potential reactions with container materials. |
| Inhibitors | Antioxidant (e.g., BHT, 10-50 ppm) Polymerization Inhibitor (e.g., TBC, 50-100 ppm) | Scavenges free radicals to prevent oxidation and polymerization.[9][10][12][15] |
Illustrative Stability Data for this compound Under Various Storage Conditions
Disclaimer: The following data is illustrative and intended to demonstrate the relative effects of different storage conditions. Actual degradation rates should be determined experimentally.
| Storage Condition | Atmosphere | Temperature | Purity of this compound after 6 months (%) | Peroxide Value (meq/kg) after 6 months |
| Ideal | Inert (N₂) + BHT (20 ppm) | 4°C | > 99 | < 1 |
| Standard | Air | 4°C | ~ 98 | ~ 5 |
| Sub-optimal | Air | 25°C | ~ 95 | ~ 20 |
| Poor | Air | 25°C, exposed to light | < 90 | > 50 |
Experimental Protocols
Protocol 1: Purity and Isomerization Analysis by Gas Chromatography (GC)
Objective: To determine the purity of this compound and quantify the percentage of trans-2-pentene.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-PLOT Al₂O₃ "M" deactivated or similar).[16]
-
Helium or Hydrogen as carrier gas.
-
Syringe for liquid injection.
-
Sample of this compound.
-
High-purity standards of this compound and trans-2-pentene.
-
Solvent for dilution (e.g., hexane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (B92381) (e.g., 1% v/v).
-
GC Conditions:
-
Inlet Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
Identify the peaks for this compound and trans-2-pentene by comparing their retention times with those of the pure standards.
-
Integrate the peak areas for all components in the chromatogram.
-
-
Calculation:
-
Calculate the percentage of each isomer using the following formula (assuming equal response factors for the isomers):
-
% this compound = (Area of this compound peak / Total area of all peaks) x 100
-
% trans-2-pentene = (Area of trans-2-pentene peak / Total area of all peaks) x 100
-
-
Protocol 2: Determination of Peroxide Value
Objective: To quantify the concentration of peroxides in a sample of this compound as a measure of oxidation. This protocol is based on standard methods for determining peroxide value in organic substances.[17][18][19][20][21]
Reagents and Materials:
-
Acetic acid-chloroform solution (3:2 v/v).
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
1% Starch indicator solution.
-
Deionized water.
-
250 mL Erlenmeyer flask with a stopper.
-
Burette.
-
Pipettes.
-
Analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Reaction:
-
Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
-
Titration:
-
Add 30 mL of deionized water to the flask.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.
-
-
Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.
-
Calculation:
-
Calculate the peroxide value (PV) in milliequivalents of active oxygen per kilogram of sample (meq/kg) using the following formula:
-
PV (meq/kg) = [ (S - B) x N x 1000 ] / W
-
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample titration (mL).
-
B = Volume of Na₂S₂O₃ solution used for the blank titration (mL).
-
N = Normality of the Na₂S₂O₃ solution.
-
W = Weight of the sample (g).
-
-
-
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Light Stabilizer 770 White Powder Or Granular For Olefin Copolymers [anhuiderun.com]
- 8. benchchem.com [benchchem.com]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 13. nbinno.com [nbinno.com]
- 14. Polymerization inhibitor TBC [dingxinchem.com]
- 15. ankersmid.com [ankersmid.com]
- 16. agilent.com [agilent.com]
- 17. store.astm.org [store.astm.org]
- 18. ASTM E0299-17A - Standard Test Method for Trace Amounts of Peroxides In Organic Solvents [en-standard.eu]
- 19. infinitalab.com [infinitalab.com]
- 20. store.astm.org [store.astm.org]
- 21. scribd.com [scribd.com]
Technical Support Center: Spectroscopic Analysis of cis-2-Pentene
Welcome to the technical support center for the spectroscopic analysis of cis-2-Pentene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common pitfall when analyzing this compound?
A1: The most significant challenge in the spectroscopic analysis of this compound is effectively distinguishing it from its geometric isomer, trans-2-Pentene. Due to their structural similarities, their spectra, particularly ¹H NMR and Mass Spectra, can be very similar, leading to potential misidentification.[1][2] Careful examination of subtle differences in ¹H NMR coupling constants and specific IR absorption bands is crucial for accurate identification.
Q2: My ¹H NMR spectrum of 2-pentene (B8815676) is difficult to interpret. How can I confirm the presence of the cis isomer?
A2: Differentiating cis and trans isomers via ¹H NMR relies on the coupling constant (J-value) between the vinylic protons. For this compound, the coupling constant between the two protons on the double bond is typically in the range of 6-14 Hz. In contrast, the coupling constant for the trans isomer is larger, usually between 11-18 Hz. High-resolution NMR instrumentation is often necessary to resolve these small differences in coupling constants.
Q3: The IR spectrum of my sample shows a weak C=C stretching peak. Is this normal for this compound?
A3: Yes, this can be a characteristic feature. The C=C stretching vibration in cis-alkenes can be weak or even absent in the IR spectrum due to a small change in the dipole moment during the vibration. A more reliable diagnostic peak for this compound is the C-H out-of-plane bending vibration, which appears around 675-730 cm⁻¹.[3]
Q4: I am seeing a molecular ion peak at m/z 70 in the mass spectrum. How can I be sure it's this compound and not an isomer?
A4: The mass spectra of cis- and trans-2-Pentene are very similar because they are stereoisomers and often produce identical fragmentation patterns under electron ionization (EI) conditions.[2] The molecular ion peak at m/z 70 corresponds to the molecular formula C₅H₁₀.[2] The base peak for both isomers is typically at m/z 55, corresponding to the loss of a methyl group.[2] Therefore, mass spectrometry alone is generally insufficient to distinguish between the cis and trans isomers. It is essential to use this data in conjunction with NMR and IR spectroscopy for unambiguous identification.
Troubleshooting Guides
¹H NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Overlapping signals in the vinyl region (around 5.4 ppm). | Insufficient magnetic field strength or poor shimming. | 1. Use a higher field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. 2. Carefully shim the magnetic field to improve resolution.[4] 3. Consider using a different deuterated solvent, as solvent effects can sometimes alter chemical shifts.[5] |
| Inaccurate integration of peaks. | Presence of impurities (e.g., residual solvent, other isomers). | 1. Ensure the sample is pure by using a complementary technique like Gas Chromatography (GC). 2. Check for common solvent impurities (e.g., acetone, ethyl acetate).[5] 3. Acquire the spectrum with a longer relaxation delay (d1) to ensure full relaxation of all protons. |
| Broad peaks. | Sample concentration is too high, presence of paramagnetic impurities, or poor shimming. | 1. Prepare a more dilute sample.[5] 2. Filter the sample to remove any particulate matter. 3. Re-shim the instrument.[4] |
FTIR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| No distinct C=C stretching peak observed. | Inherent weak dipole moment change for the cis isomer. This is a characteristic of the molecule. | Focus on identifying the C-H out-of-plane bending vibration for the cis alkene, which should be present and strong in the 675-730 cm⁻¹ region.[3] |
| Broad O-H peak around 3300 cm⁻¹ is obscuring part of the spectrum. | Water contamination in the sample or on the salt plates. | 1. Ensure the sample is anhydrous. 2. Dry the salt plates (e.g., KBr, NaCl) in an oven before use. 3. Handle the sample and plates in a low-humidity environment.[6] |
| Baseline is not flat. | Incorrect background subtraction or sample is too concentrated. | 1. Run a new background spectrum. 2. Prepare a thinner film of the liquid sample on the salt plate. |
Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Inability to distinguish between cis- and trans-2-Pentene. | Isomers have very similar fragmentation patterns. | 1. Use a high-resolution capillary GC column designed for separating volatile isomers. A polar stationary phase is often effective.[3] 2. Optimize the GC temperature program with a slow ramp rate to maximize separation.[3] 3. Rely on the retention time difference from the GC separation for identification, with the mass spectrometer confirming the mass. |
| Weak or absent molecular ion peak (m/z 70). | High ionization energy causing extensive fragmentation. | 1. Use a "softer" ionization technique if available, such as Chemical Ionization (CI), which results in less fragmentation. 2. Lower the electron ionization energy (if adjustable on your instrument). |
| Presence of unexpected peaks. | Contamination from the GC column, injection port, or sample handling. | 1. Run a blank solvent injection to check for system contamination. 2. Ensure all glassware and syringes are scrupulously clean. |
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CH₃-C= | ~1.60 | Doublet of triplets | ~6.8, ~1.8 |
| =CH- | ~5.38 | Multiplet | - |
| =CH-CH₂ | ~5.40 | Multiplet | - |
| -CH₂- | ~2.04 | Quintet | ~7.5 |
| -CH₃ | ~0.96 | Triplet | ~7.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (alkenyl) | 3000-3100 | Medium |
| C-H stretch (alkyl) | 2850-3000 | Strong |
| C=C stretch | ~1658 | Weak to Medium |
| C-H bend (alkyl) | 1375-1465 | Medium |
| C-H out-of-plane bend (cis) | 675-730 | Strong |
Note: The C-H out-of-plane bend is a key diagnostic peak for the cis isomer.[3]
Table 3: Major Mass Spectrometry Fragments for 2-Pentene
| m/z | Relative Intensity | Possible Fragment Ion | Neutral Loss |
| 70 | Moderate | [C₅H₁₀]⁺˙ (Molecular Ion) | - |
| 55 | 100 (Base Peak) | [C₄H₇]⁺ | CH₃ |
| 42 | High | [C₃H₆]⁺ | C₂H₄ |
| 41 | High | [C₃H₅]⁺ | C₂H₅ |
| 39 | Moderate | [C₃H₃]⁺ | C₂H₇ |
| 29 | Moderate | [C₂H₅]⁺ | C₃H₅ |
| 27 | Moderate | [C₂H₃]⁺ | C₃H₇ |
Note: The fragmentation pattern is very similar for both cis and trans isomers.[2]
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]
-
Ensure the sample is fully dissolved and the solution is homogeneous. If particulates are present, filter the solution through a small cotton plug into the NMR tube.[8]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving fine coupling patterns.[4]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all peaks and measure the coupling constants for the vinylic protons.
-
Protocol 2: FTIR Sample Preparation and Analysis (Neat Liquid)
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Polish if necessary.
-
Place a small drop of the neat this compound liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
-
Instrument Setup:
-
Place the prepared salt plates into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty spectrometer.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Label the significant peaks, paying close attention to the C-H out-of-plane bending region.
-
Protocol 3: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[3]
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Install a high-resolution capillary column suitable for separating volatile isomers (e.g., a polar DB-WAX or equivalent).
-
Set the injector temperature to a value appropriate for volatile compounds (e.g., 250 °C).[3]
-
Set a temperature program with a slow ramp rate (e.g., 2-5 °C/min) to enhance separation.
-
-
Mass Spectrometer (MS):
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Set the mass scan range from m/z 35 to 100 to cover the expected fragments.
-
Include a solvent delay to prevent the filament from turning on while the solvent is eluting.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the data.
-
Analyze the resulting chromatogram to determine the retention times of the components.
-
Examine the mass spectrum for each eluting peak to confirm the identity and fragmentation pattern.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting logic for ¹H NMR analysis of this compound.
References
- 1. labindia-analytical.com [labindia-analytical.com]
- 2. C5H10 mass spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene fragmentation pattern of m/z m/e ions for analysis and identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. organomation.com [organomation.com]
- 8. How To [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for cis-2-Pentene Hydroformylation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of catalyst loading in the hydroformylation of cis-2-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydroformylation?
The hydroformylation of this compound, an internal alkene, primarily yields a mixture of linear (n-hexanal) and branched (2-methylpentanal and 2-ethylbutanal) aldehydes. A common preceding step is the isomerization of this compound to 1-pentene (B89616), which then predominantly forms n-hexanal and 2-methylpentanal.[1][2] The ratio of these products is highly dependent on the catalyst system and reaction conditions.
Q2: Which catalyst systems are most effective for the hydroformylation of internal alkenes like this compound?
Rhodium and cobalt-based catalysts are the most commonly used.[3]
-
Rhodium catalysts (e.g., HRh(CO)(PPh₃)₃, Wilkinson's catalyst) are highly active under milder conditions (lower temperatures and pressures) and are generally more selective towards the formation of linear aldehydes when used with appropriate ligands.[4][5][6]
-
Cobalt catalysts (e.g., Co₂(CO)₈) are less expensive but typically require more severe conditions (higher temperatures and pressures).[7] They are known to be effective for the isomerization of internal to terminal alkenes, which can be advantageous for achieving higher yields of linear aldehydes.[3]
The choice of ligand (e.g., phosphines, phosphites) is crucial for controlling both activity and regioselectivity.[8]
Q3: How does catalyst loading affect the conversion and selectivity of the reaction?
Catalyst loading, or concentration, directly impacts the reaction rate. Generally, increasing the catalyst concentration will increase the rate of aldehyde formation.[9] However, the effect on regioselectivity (the ratio of linear to branched products, or n/iso ratio) can be more complex. For some systems, a higher catalyst concentration can lead to a decrease in the n/iso ratio.[9] It is crucial to optimize the catalyst loading to balance reaction speed with the desired product selectivity and to minimize the use of expensive metals like rhodium.
Q4: What is the typical range for catalyst loading in a laboratory setting?
In a laboratory setting, the catalyst loading is often expressed as a substrate-to-catalyst molar ratio (S/C). For rhodium-catalyzed reactions, this ratio can range from 1000:1 to 10,000:1 or even higher, depending on the activity of the catalyst and the desired reaction time. For initial optimization experiments, starting with a higher catalyst loading (e.g., S/C of 1000:1) is common to ensure a reasonable reaction rate.
Q5: What are the main side reactions to be aware of during this compound hydroformylation?
The primary side reactions include:
-
Alkene Isomerization: Migration of the double bond within the pentene isomers. While isomerization of 2-pentene (B8815676) to 1-pentene is often desired to obtain linear aldehydes, further isomerization can lead to a more complex product mixture.[1][2]
-
Hydrogenation: Saturation of the alkene double bond to form pentane, or reduction of the aldehyde products to form alcohols (e.g., hexanol).[10]
-
Aldol Condensation: Self-condensation of the aldehyde products, leading to the formation of higher molecular weight byproducts.[10]
-
Ligand Degradation: Decomposition of the phosphorus-based ligands, which can lead to catalyst deactivation.[7][10]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Question: My hydroformylation reaction shows very low or no conversion of the starting alkene. What are the likely causes and how can I fix this?
| Possible Cause | Recommended Solution(s) |
| Inactive or Deactivated Catalyst | The catalyst may not have been properly activated or may have deactivated during the reaction. Active rhodium catalysts are typically straw-colored; a black appearance can indicate deactivation.[11] Ensure all reactants and solvents are free of impurities like oxygen or peroxides, which can poison the catalyst.[12] Consider preparing a fresh catalyst solution or implementing a regeneration procedure. |
| Insufficient Syngas Pressure | The dissolution of carbon monoxide (CO) and hydrogen (H₂) into the reaction medium is critical. Low pressure leads to insufficient gas concentration in the liquid phase. Ensure the reactor is properly sealed and pressurized to the recommended range for your catalyst system (typically 10-100 atm).[7] |
| Incorrect Reaction Temperature | The reaction temperature may be too low, resulting in slow kinetics. Gradually increase the temperature within the optimal range for your catalyst (e.g., 60-120°C for many rhodium systems). Be aware that excessively high temperatures can negatively impact selectivity and promote side reactions. |
| Poor Gas-Liquid Mass Transfer | Inefficient stirring can limit the dissolution of syngas into the liquid phase. Increase the stirring speed to improve gas-liquid mixing. |
Issue 2: Poor Regioselectivity (Undesirable n/iso Aldehyde Ratio)
Question: I am obtaining a poor ratio of linear (n-hexanal) to branched aldehydes. How can I improve the selectivity for the linear product?
| Possible Cause | Recommended Solution(s) |
| Suboptimal Ligand Choice or Concentration | The structure and concentration of the ligand are critical for controlling regioselectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands generally favor the formation of the linear aldehyde due to steric hindrance.[10] Increasing the ligand-to-rhodium ratio can also enhance selectivity for the linear product, though it may decrease the overall reaction rate. |
| Incorrect CO Partial Pressure | The partial pressure of carbon monoxide can significantly influence the n/iso ratio. For many rhodium-based systems, a higher CO partial pressure favors the formation of the linear aldehyde.[10] However, this can also decrease the overall reaction rate, so a balance must be found. |
| High Reaction Temperature | Higher temperatures can sometimes decrease the selectivity for the linear product.[10] If conversion is acceptable, try reducing the reaction temperature to improve the n/iso ratio. |
| Inefficient Isomerization | For internal alkenes like this compound, efficient isomerization to the terminal alkene (1-pentene) is key to achieving high linear aldehyde selectivity. Your catalyst system may be hydroformylating the internal alkene faster than it isomerizes it. Consider using a ligand system known to promote isomerization or a catalyst system, like certain cobalt catalysts, that is more effective at isomerization.[1][3] |
Issue 3: Catalyst Deactivation and Stability
Question: My reaction starts well but then slows down or stops completely. How can I address catalyst deactivation?
| Possible Cause | Recommended Solution(s) |
| Ligand Degradation | Phosphine or phosphite ligands can be susceptible to oxidation or hydrolysis, especially in the presence of impurities.[10][13] Ensure your alkene feedstock is free of peroxides by passing it through an alumina (B75360) column.[10] Use high-purity, oxygen-free syngas. |
| Formation of Inactive Rhodium Clusters | Over time, active monomeric rhodium species can form inactive clusters.[4] This can sometimes be mitigated by using an excess of the phosphine ligand, which helps to stabilize the active mononuclear complexes. |
| Rhodium Leaching | In heterogeneous or biphasic systems, the rhodium may leach from the support or the catalyst phase, leading to a loss of activity. This can be more pronounced at lower syngas pressures.[14] |
| Catalyst Regeneration | For deactivated rhodium catalysts, regeneration procedures have been developed. These often involve controlled oxidation of the catalyst solution to convert inactive rhodium species and degraded ligands (e.g., phosphine oxides), followed by removal of the ligand oxides and re-reduction of the rhodium complex under syngas.[11][15][16] |
Quantitative Data on Reaction Parameters
The following tables provide an overview of the quantitative impact of various reaction parameters on hydroformylation performance, based on literature data for representative alkenes.
Table 1: Effect of Catalyst Loading on Hydroformylation of Hex-1-ene
| Catalyst Concentration (mol/L) | Aldehyde Formation (%) | n/iso Ratio |
| Low | Lower | Highest |
| Medium | Higher | Intermediate |
| High | Highest | Lowest |
| Data derived from qualitative trends presented in the literature.[9] |
Table 2: Effect of Ligand-to-Metal Ratio and Pressure on Styrene Hydroformylation
| Ligand (PPh₃) to Rh Ratio | Syngas Pressure (bar) | Conversion (%) | Branched:Linear Ratio |
| 1:1 | 25 | High | 85:15 |
| >1:1 | 25 | High | up to 92:8 |
| >1:1 | <25 | Modest | Lower Selectivity |
| Data derived from trends observed in continuous flow hydroformylation of styrene.[17] |
Table 3: General Influence of Reaction Conditions on Regioselectivity
| Parameter Change | Effect on n/iso Ratio |
| Increase Temperature | Generally Decreases |
| Increase CO Partial Pressure | Generally Increases |
| Increase Ligand Bulkiness | Generally Increases |
| General trends observed across various rhodium-catalyzed hydroformylation systems.[10] |
Experimental Protocols
Detailed Methodology for this compound Hydroformylation
This protocol is adapted from a general procedure for the rhodium-catalyzed hydroformylation of alkenes in a high-pressure reactor.[18]
1. Materials and Reagents:
-
This compound (purified by passing through activated alumina)
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂])
-
Phosphine or phosphite ligand (e.g., triphenylphosphine (B44618) - PPh₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., n-decane)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-purity nitrogen or argon
2. Catalyst Stock Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium precursor and the ligand in the chosen solvent. For example, to achieve a 1000:1 substrate-to-catalyst ratio and a 10:1 ligand-to-rhodium ratio for a 10 mmol substrate reaction, dissolve the appropriate amounts of [Rh(acac)(CO)₂] (0.01 mmol) and PPh₃ (0.1 mmol) in a known volume of solvent.
3. Reactor Setup and Reaction Execution:
-
Ensure the high-pressure reactor (e.g., a Parr autoclave) is clean and dry.
-
Purge the reactor vessel thoroughly with nitrogen or argon.
-
Add the desired amount of solvent and the internal standard to the reactor.
-
Using a gas-tight syringe, transfer the required volume of the catalyst stock solution to the reactor.
-
Add the purified this compound to the reactor.
-
Seal the reactor and purge it several times with syngas to remove the inert atmosphere.
-
Pressurize the reactor to the desired initial pressure with the 1:1 CO/H₂ mixture (e.g., 20 bar).
-
Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 80°C).
-
Maintain a constant pressure throughout the reaction by supplying syngas from a reservoir as it is consumed.
-
Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) or run for a predetermined time.
4. Reaction Quench and Product Analysis:
-
After the desired reaction time, stop the heating and cool the reactor to room temperature using an ice bath.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the liquid sample.
-
Analyze the product mixture by Gas Chromatography (GC) using a suitable column (e.g., HP-5).
-
Identify and quantify the products (n-hexanal, 2-methylpentanal, remaining this compound, and any side products like pentane) by comparing their retention times and peak areas to those of authentic standards and the internal standard.
Visualizations
Caption: Experimental workflow for this compound hydroformylation.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Simplified reaction pathway for this compound hydroformylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. technology.matthey.com [technology.matthey.com]
- 5. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydroformylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Continuous flow hydroformylation of alkenes in supercritical fluid-ionic liquid biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 16. US5290743A - Process for regenerating a deactivated rhodium hydroformylation catalyst system - Google Patents [patents.google.com]
- 17. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of cis-2-Pentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cis-2-pentene. The focus is on the safe management of exothermic events, a critical aspect of process safety and control.
Troubleshooting Guide
The following section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing common industrial methods such as the dehydration of 2-pentanol (B3026449) or catalytic cracking of larger hydrocarbons.
Q1: We are observing a rapid and unexpected temperature increase during the acid-catalyzed dehydration of 2-pentanol. What are the immediate steps to take?
A1: An unexpected temperature rise during the acid-catalyzed dehydration of 2-pentanol could indicate a potential thermal runaway. Immediate actions are critical to regain control of the reaction.
-
Stop Reagent Addition: Immediately cease the addition of the acid catalyst and any other reactants.
-
Enhance Cooling: Maximize the cooling capacity of the reactor. This may involve increasing the flow of coolant to the reactor jacket or activating an emergency cooling system.
-
Ensure Agitation: Verify that the reactor's agitator is functioning correctly to ensure uniform temperature distribution and efficient heat transfer to the cooling surfaces.
-
Monitor Reactor Pressure: Keep a close watch on the reactor pressure. A rapid increase in pressure can indicate boiling of the solvent or decomposition of reactants.
-
Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate the emergency shutdown procedure, which may include quenching the reaction with a pre-determined quenching agent or venting the reactor to a safe location.[1]
Q2: Our process involves the catalytic cracking of a C5 feed to produce 2-pentene (B8815676) isomers. We are experiencing localized hotspots in the reactor bed. What could be the cause and how can we mitigate this?
A2: Localized hotspots in a catalytic cracking reactor can lead to catalyst deactivation, reduced product selectivity, and in severe cases, a thermal runaway.
-
Cause Analysis:
-
Non-uniform Feed Distribution: Poor distribution of the feed can lead to areas of high reactant concentration and consequently, higher reaction rates and heat generation.
-
Catalyst Deactivation: Deactivated catalyst can lead to uneven flow patterns and localized areas of high reactivity on the remaining active sites.
-
Insufficient Heat Removal: The design of the cooling system may be inadequate to handle the heat generated in specific zones of the reactor.
-
-
Mitigation Strategies:
-
Optimize Feed Injection: Ensure that the feed injectors are providing a uniform spray pattern across the catalyst bed.
-
Catalyst Management: Implement a robust catalyst regeneration and replacement schedule to maintain uniform activity.
-
Improve Heat Transfer: Evaluate the efficiency of the reactor's cooling system. In some cases, redesigning the cooling channels or using a catalyst with higher thermal conductivity may be necessary.
-
Fluidization (for fluid catalytic cracking): Ensure proper fluidization of the catalyst bed to promote uniform temperature distribution.
-
Q3: We are planning to scale up the synthesis of this compound via the dehydration of 2-pentanol. How can we proactively assess and manage the potential exotherm?
A3: Proactive thermal hazard assessment is crucial for a safe scale-up.
-
Calorimetric Studies: Conduct reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise for your specific process conditions.
-
Process Simulation: Use process simulation software to model the thermal behavior of the reaction on a larger scale. This can help in designing an adequate cooling system and identifying potential operational risks.
-
Semi-batch Operation: For large-scale synthesis, a semi-batch process where one of the reactants (e.g., the acid catalyst) is added gradually allows for better control over the rate of heat generation.
-
Emergency Planning: Develop a detailed emergency response plan that outlines the steps to be taken in the event of a thermal runaway. This should include clear instructions for operators and the availability of necessary safety equipment.[1]
Frequently Asked Questions (FAQs)
Q1: Is the dehydration of 2-pentanol to 2-pentene an exothermic or endothermic reaction?
A1: The overall enthalpy of the dehydration of an alcohol to an alkene is generally considered to be endothermic. However, the process is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid. The hydration of the sulfuric acid is a highly exothermic process, which can contribute significantly to the overall heat generated in the reactor.[2][3] Therefore, while the core reaction may be endothermic, the overall process can be exothermic and requires careful temperature control.
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a highly flammable liquid and vapor.[4] Key safety concerns include:
-
Flammability: It has a low flash point and can be easily ignited by heat, sparks, or open flames.
-
Vapor Inhalation: Inhalation of vapors can cause respiratory irritation, dizziness, and other central nervous system effects.
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.
-
Peroxide Formation: Like other alkenes, it may form explosive peroxides upon prolonged exposure to air.
Always handle this compound in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: What are the key parameters to monitor for controlling an exothermic reaction?
A3: Continuous monitoring of critical parameters is essential for maintaining control over an exothermic reaction. These include:
-
Temperature: Monitor the temperature of the reaction mixture and the cooling jacket.
-
Pressure: Monitor the reactor pressure for any unexpected increases.
-
Reagent Addition Rate: Control the rate of addition of the limiting reagent to control the rate of heat generation.
-
Agitation Speed: Ensure consistent and effective mixing.
-
Coolant Flow Rate and Temperature: Monitor the performance of the cooling system.
Data Presentation
Due to the lack of specific, publicly available quantitative data for the heat of reaction for the large-scale synthesis of this compound, the following table provides general parameters for managing exothermic reactions in a chemical synthesis context.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | Dependent on specific process | Should be maintained within a safe operating window determined by calorimetry and kinetic studies. |
| Maximum Allowable Temperature | Defined by safety assessment | The temperature at which emergency procedures must be initiated to prevent thermal runaway. |
| Rate of Reagent Addition | Controlled | The rate should be slow enough to allow the cooling system to remove the generated heat effectively. |
| Heat Transfer Coefficient (U) | As high as practicable | A higher U-value indicates more efficient heat transfer from the reactor to the cooling medium. |
| Cooling Medium Temperature | Sufficiently low | The temperature difference between the reaction and the coolant drives heat transfer. |
| Emergency Quench Volume | Pre-calculated | A sufficient volume of a suitable quenching agent should be readily available to stop the reaction if necessary. |
Experimental Protocols
Generalized Protocol for Managing Exotherms in the Large-Scale Dehydration of 2-Pentanol
This protocol outlines a general procedure for the acid-catalyzed dehydration of 2-pentanol to produce 2-pentene, with a focus on managing the potential exotherm.
-
Reactor Setup and Pre-run Checks:
-
Ensure the reactor is clean, dry, and properly assembled with a condenser, temperature probe, pressure gauge, and an addition funnel for the catalyst.
-
Verify that the cooling system is operational and the coolant is at the desired starting temperature.
-
Calibrate all monitoring equipment (temperature, pressure).
-
Have an emergency quench solution readily available.
-
-
Charging the Reactor:
-
Charge the reactor with 2-pentanol and any solvent if required.
-
Begin agitation to ensure the contents are well-mixed.
-
-
Initiating the Reaction:
-
Slowly begin the addition of the acid catalyst (e.g., concentrated sulfuric acid) through the addition funnel at a pre-determined rate.
-
Continuously monitor the internal temperature of the reactor.
-
-
Temperature Control:
-
Maintain the reaction temperature within the desired range by adjusting the catalyst addition rate and the flow of the cooling medium.
-
If the temperature exceeds the set point, immediately stop the catalyst addition and increase cooling.[1]
-
Do not resume catalyst addition until the temperature is back within the safe operating range.
-
-
Reaction Monitoring and Completion:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., GC).
-
Once the reaction is complete, cool the reactor to a safe temperature before proceeding with workup.
-
-
Emergency Procedure:
-
In the event of a thermal runaway (uncontrolled temperature rise), immediately stop all feeds, maximize cooling, and if necessary, initiate the emergency shutdown procedure, which may involve adding the quench solution.[1]
-
Mandatory Visualization
References
Technical Support Center: Solvent Selection for cis-2-Pentene Reactions
This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate selection of solvents for reactions involving cis-2-pentene. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a nonpolar hydrocarbon.[1][2] Following the principle of "like dissolves like," it is readily soluble in nonpolar organic solvents and insoluble in polar solvents, most notably water.
Q2: Which solvents are recommended for general handling and storage of this compound?
For general handling and storage, it is advisable to use nonpolar, aprotic solvents. Good choices include alkanes such as hexane (B92381) and heptane, or aromatic hydrocarbons like toluene. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are also suitable.
Q3: Can I use protic solvents like alcohols for reactions with this compound?
Using protic solvents such as water or alcohols is generally discouraged unless the desired outcome is the incorporation of the solvent into the product. In the presence of an acid catalyst, these nucleophilic solvents can react with the carbocation intermediate formed during electrophilic addition, leading to the formation of alcohols or ethers, respectively.
Troubleshooting Solvent-Related Reaction Issues
Q1: My electrophilic addition reaction (e.g., hydrohalogenation) is giving a low yield of the desired alkyl halide and forming an alcohol or ether byproduct. What is the likely cause?
This issue typically arises from the use of a nucleophilic solvent, such as residual water or an alcohol-based solvent. These solvents can compete with the halide anion to attack the carbocation intermediate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use.
-
Solvent Choice: Switch to an inert, non-nucleophilic solvent. Dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are common choices for these reactions.[3]
-
Purify Reactants: Ensure your this compound and acid reagent are free from water or alcohol contamination.
Q2: My reaction is proceeding very slowly. Can a change in solvent increase the reaction rate?
Yes, the polarity of the solvent can influence the rate of reactions that proceed through polar or ionic intermediates. For electrophilic additions that form a carbocation, increasing the solvent polarity can stabilize this intermediate and accelerate the reaction.
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a very nonpolar solvent like hexane, consider switching to a more polar, aprotic solvent such as dichloromethane or acetonitrile.
-
Temperature Adjustment: Gently warming the reaction mixture can also increase the rate, but be cautious of potential side reactions.
Q3: I am trying to perform an epoxidation on this compound, but the reaction is not proceeding cleanly. What is the best solvent for this reaction?
For epoxidations using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), a relatively non-polar, aprotic solvent is ideal. Dichloromethane is a commonly used and effective solvent for this transformation.[4][5] Hydrogen-bonding solvents should be avoided as they can interfere with the transition state of the reaction.[4]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Type | Polarity | Solubility |
| Water | Polar Protic | High | Insoluble[1] |
| Methanol | Polar Protic | High | Soluble |
| Hexane | Nonpolar | Low | Highly Soluble[1][2] |
| Toluene | Nonpolar | Low | Highly Soluble[2] |
| Diethyl Ether | Polar Aprotic | Low | Highly Soluble[1] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Intermediate | Soluble |
| Acetonitrile | Polar Aprotic | High | Soluble |
Key Experimental Protocols
Protocol 1: Hydrobromination of this compound in an Inert Solvent
This protocol describes the addition of hydrogen bromide (HBr) to this compound in a non-participating solvent to yield 3-bromopentane (B47287) and 2-bromopentane.
Materials:
-
This compound
-
Anhydrous Hydrogen Bromide (gas or solution in acetic acid)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube (if using gaseous HBr)
-
Drying tube
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Protocol 2: Epoxidation of this compound using m-CPBA
This protocol details the stereospecific synthesis of cis-2,3-epoxypentane from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Add solid m-CPBA portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Wash the organic solution successively with a 10% sodium sulfite (B76179) solution (to destroy excess peroxide), saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.
-
If necessary, purify the cis-2,3-epoxypentane by distillation or column chromatography.
Visualizations
Caption: Decision workflow for selecting a solvent for this compound reactions.
References
Validation & Comparative
Stability Showdown: Trans-2-Pentene Emerges as the More Stable Isomer Over Its Cis Counterpart
A detailed comparison of the thermodynamic stability of cis-2-pentene and trans-2-pentene (B94610) reveals that the trans isomer exists in a lower energy state, a finding supported by experimental data on related alkenes. This enhanced stability is primarily attributed to reduced steric hindrance in the trans configuration.
For researchers and professionals in drug development, understanding the relative stability of geometric isomers is crucial, as it can influence reaction equilibria, product distribution, and the overall energy profile of synthetic pathways. The case of cis- and trans-2-pentene provides a classic example of how spatial arrangement of substituent groups around a double bond dictates molecular stability.
Quantitative Comparison of Alkene Stability
The most common method for quantifying the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation signifies a more stable alkene, as less energy is released, indicating that the starting molecule was already in a more favorable, lower energy state.[1][2][3]
While specific experimental values for cis- and trans-2-pentene are not as commonly cited as those for the butene isomers, the principles and relative differences are directly comparable. The data for cis- and trans-2-butene serve as an excellent illustrative example.
| Isomer | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| cis-2-Butene | -119 | Less Stable |
| trans-2-Butene | -115 | More Stable |
| Difference | 4 |
Data based on cis- and trans-2-butene, which is structurally analogous and demonstrates the same stability principles as 2-pentene (B8815676).[4]
The trans isomer is more stable than the cis isomer by approximately 4 kJ/mol.[4] This energy difference arises from the steric strain present in the cis isomer.
The Impact of Steric Hindrance on Stability
The fundamental reason for the greater stability of trans-2-pentene lies in the concept of steric hindrance. In this compound, the methyl and ethyl groups attached to the double-bonded carbons are located on the same side of the double bond. This proximity leads to electronic repulsion and van der Waals strain between the bulky alkyl groups, forcing the molecule into a higher energy state.[5][6][7] Conversely, in trans-2-pentene, these alkyl groups are positioned on opposite sides of the double bond, minimizing their interaction and resulting in a more stable, lower-energy conformation.[5][6]
The following diagram illustrates the structural difference and the resulting steric strain in the cis isomer compared to the trans isomer.
Figure 1. Steric Hindrance and Relative Energy of 2-Pentene Isomers.
Experimental Protocol: Catalytic Hydrogenation
The determination of the heat of hydrogenation is a fundamental experiment in thermochemistry to assess alkene stability.
Objective: To measure and compare the heats of hydrogenation of this compound and trans-2-pentene to determine their relative stabilities.
Materials:
-
This compound
-
Trans-2-pentene
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst
-
A reaction calorimeter
-
Solvent (e.g., ethanol (B145695) or ethyl acetate)
Procedure:
-
A precisely measured amount of the alkene isomer (either cis- or trans-2-pentene) is dissolved in a suitable solvent within a reaction calorimeter.
-
A catalytic amount of a hydrogenation catalyst, such as palladium on carbon or platinum(IV) oxide, is introduced to the solution.[2]
-
The system is purged with an inert gas and then filled with hydrogen gas at a known pressure.
-
The hydrogenation reaction is initiated, typically by stirring or shaking to ensure proper mixing of the reactants and catalyst.
-
The temperature change of the reaction mixture is carefully monitored and recorded by the calorimeter as the exothermic hydrogenation reaction proceeds.
-
The reaction is considered complete when there is no further uptake of hydrogen gas.
-
The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the moles of the alkene reacted.
-
The procedure is repeated for the other isomer under identical conditions to ensure a valid comparison.
The experimental workflow can be visualized as follows:
Figure 2. Experimental Workflow for Determining Heat of Hydrogenation.
References
- 1. Video: Relative Stabilities of Alkenes [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of cis- and trans-2-Pentene Reactivity in Epoxidation
Published: December 18, 2025
This guide provides a detailed comparison of the reactivity of cis- and trans-2-pentene (B94610) in epoxidation reactions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to highlight the differences in reaction rates, stereochemical outcomes, and underlying mechanistic principles.
Executive Summary
The epoxidation of alkenes is a fundamental reaction in organic synthesis, yielding valuable epoxide intermediates. When comparing the geometric isomers of 2-pentene (B8815676), namely cis-2-pentene and trans-2-pentene, distinct differences in reactivity and product stereochemistry are observed. The epoxidation is a stereospecific syn-addition, meaning the geometry of the starting alkene is retained in the epoxide product.[1][2][3] Generally, cis-alkenes exhibit greater reactivity towards epoxidation than their trans counterparts, a trend attributed to steric factors in the transition state.
Comparative Reactivity Data
| Alkene Isomer | Epoxidizing Agent | Relative Reactivity | Product | Stereochemistry |
| This compound | Peroxy Acids (e.g., m-CPBA) | Generally Higher | cis-2,3-Epoxypentane | Racemic mixture (d,l)[3] |
| trans-2-Pentene | Peroxy Acids (e.g., m-CPBA) | Generally Lower | trans-2,3-Epoxypentane | Racemic mixture (d,l)[3] |
Table 1: Comparison of Reactivity and Products in the Epoxidation of 2-Pentene Isomers.
Mechanistic Rationale for Reactivity Differences
The epoxidation of an alkene with a peroxy acid proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[2] In this single-step process, the oxygen atom is transferred from the peroxy acid to the double bond of the alkene.
The difference in reactivity between cis- and trans-2-pentene can be explained by the steric interactions present in the transition state. For trans-2-pentene, the alkyl substituents (a methyl and an ethyl group) are on opposite sides of the double bond. In the transition state leading to the epoxide, these groups can sterically hinder the approach of the bulky peroxy acid reagent. In contrast, the alkyl groups in this compound are on the same side of the double bond, which can lead to a more sterically accessible pathway for the peroxy acid to approach the double bond from the less hindered face of the molecule.
Stereochemical Outcomes
The epoxidation of both cis- and trans-2-pentene is stereospecific. This means that the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting epoxide.
-
Epoxidation of this compound: This reaction yields cis-2,3-epoxypentane as a racemic mixture of its two enantiomers. The oxygen atom adds to the same face of the double bond, preserving the cis relationship of the methyl and ethyl groups.[3]
-
Epoxidation of trans-2-Pentene: This reaction produces trans-2,3-epoxypentane, also as a racemic mixture of its enantiomers. The trans relationship of the alkyl groups is maintained in the epoxide product.[3]
Experimental Protocols
Below is a general experimental protocol for the epoxidation of an alkene using m-CPBA, which can be adapted for both cis- and trans-2-pentene.
Materials:
-
Alkene (cis- or trans-2-pentene)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of m-CPBA: Cool the solution in an ice bath. To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 5-10 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purification (if necessary): The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the epoxidation of cis- and trans-2-pentene.
Caption: Epoxidation of this compound.
Caption: Epoxidation of trans-2-Pentene.
Conclusion
In the epoxidation of 2-pentene isomers, this compound is generally more reactive than trans-2-pentene due to reduced steric hindrance in the transition state. The reaction is stereospecific, with the geometric configuration of the starting alkene being retained in the epoxide product. Both reactions yield racemic mixtures of the corresponding epoxides. This understanding of the relative reactivity and stereochemical outcomes is crucial for the strategic design of synthetic pathways in chemical research and drug development.
References
Hydrogenation of 2-Pentene Isomers: A Comparative Analysis of Reaction Rates
A comprehensive guide for researchers, scientists, and drug development professionals on the differential hydrogenation rates of cis- and trans-2-pentene (B94610), supported by experimental data and detailed protocols.
The catalytic hydrogenation of alkenes is a fundamental process in organic synthesis, with wide-ranging applications in the pharmaceutical, petrochemical, and food industries. The stereochemistry of the alkene substrate can significantly influence the rate of hydrogenation. This guide provides a detailed comparison of the hydrogenation rates of cis- and trans-2-pentene, offering insights into the underlying mechanistic principles and providing practical experimental guidance.
Comparative Hydrogenation Rates
Experimental evidence consistently demonstrates that cis-2-pentene undergoes catalytic hydrogenation at a faster rate than its trans isomer.[1][2][3] This phenomenon is primarily attributed to the higher ground-state energy of the cis isomer resulting from steric strain between the alkyl substituents on the same side of the double bond.[4][5][6] This inherent instability means that this compound requires a lower activation energy to reach the transition state for hydrogenation compared to the more thermodynamically stable trans isomer.
A study utilizing a 1% Pd/alumina (B75360) catalyst in the liquid phase provided quantitative data on the individual and competitive hydrogenation rates of pentene isomers. The observed order of reactivity was this compound > 1-pentene (B89616) > trans-2-pentene.[1][2][3]
| Isomer | Individual Rate Constant (min⁻¹) |
| This compound | 0.035 |
| trans-2-Pentene | 0.003 |
| Table 1: Individual hydrogenation rate constants for cis- and trans-2-pentene over a 1% Pd/alumina catalyst. Data sourced from competitive hydrogenation studies.[3] |
Experimental Protocols
The following is a representative protocol for the catalytic hydrogenation of 2-pentene (B8815676) isomers, synthesized from established procedures for alkene hydrogenation.[3][7]
Materials:
-
This compound or trans-2-Pentene
-
Palladium on alumina (Pd/Al₂O₃) or Palladium on carbon (Pd/C) catalyst (e.g., 1-5 wt%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., round-bottom flask or a specialized hydrogenation reactor)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or gas cylinder with regulator
-
Filtration apparatus (e.g., Celite or a syringe filter)
-
Analytical instrument for monitoring the reaction (e.g., Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Catalyst Preparation and Handling:
-
Under an inert atmosphere of nitrogen or argon, carefully weigh the desired amount of the palladium catalyst and add it to the reaction vessel containing a magnetic stir bar.
-
Caution: Palladium catalysts, particularly Pd/C, can be pyrophoric. It is crucial to handle them in an inert atmosphere and avoid exposure to air, especially when dry.
-
-
Reaction Setup:
-
Add the chosen solvent to the reaction vessel to create a slurry with the catalyst.
-
Add the alkene substrate (cis- or trans-2-pentene) to the reaction mixture.
-
Seal the reaction vessel with a septum.
-
-
Hydrogenation:
-
Purge the reaction vessel by applying a vacuum and then backfilling with an inert gas. Repeat this cycle three times to remove any oxygen.
-
Introduce hydrogen gas to the reaction vessel. For lab-scale reactions, this can be done using a hydrogen-filled balloon attached to a needle inserted through the septum. For larger scales or higher pressures, a hydrogen cylinder connected via a regulator and appropriate tubing should be used.
-
Commence vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid reactants/solvent, and gaseous hydrogen).
-
The reaction is typically carried out at room temperature, although gentle heating can be applied to increase the rate if necessary.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.
-
The aliquots should be immediately filtered through a short plug of Celite or a syringe filter to remove the catalyst and quench the reaction.
-
Analyze the filtered samples by GC or ¹H NMR to determine the consumption of the starting material and the formation of the pentane (B18724) product. The rate of reaction can be determined by plotting the concentration of the reactant versus time.
-
-
Work-up:
-
Once the reaction is complete (as determined by the monitoring method), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the entire reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the hydrogenated product (pentane) in the solvent. The solvent can be removed by distillation or rotary evaporation if the pure product is desired.
-
Reaction Mechanism and Visualization
The catalytic hydrogenation of alkenes is generally understood to proceed via the Horiuti-Polanyi mechanism.[8] This mechanism involves the following key steps:
-
Adsorption of Reactants: Both the alkene and molecular hydrogen adsorb onto the surface of the metal catalyst.
-
Dissociation of Hydrogen: The H-H bond in the adsorbed hydrogen molecule is broken, forming individual hydrogen atoms bound to the catalyst surface.
-
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate (an alkyl group attached to the catalyst).
-
Second Hydrogen Addition: A second hydrogen atom is then transferred to the other carbon atom of the original double bond.
-
Desorption of Product: The resulting alkane is desorbed from the catalyst surface, regenerating the active site for the next catalytic cycle.
The addition of the two hydrogen atoms typically occurs on the same face of the double bond, a process known as syn-addition.[9][10]
Figure 1: Catalytic hydrogenation workflow and energy comparison.
This guide provides a foundational understanding of the factors influencing the hydrogenation rates of cis- and trans-2-pentene. For specific applications, further optimization of reaction conditions such as catalyst type, solvent, temperature, and pressure may be necessary to achieve desired outcomes in terms of reaction rate and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Showdown: Differentiating cis- and trans-2-Pentene
In the realm of organic chemistry, the subtle yet significant differences between geometric isomers can have profound impacts on chemical reactivity and physical properties. For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between such isomers is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the differentiation of cis-2-pentene and trans-2-pentene (B94610), supported by experimental data and detailed analytical protocols.
The key to distinguishing these isomers lies in how their different spatial arrangements of atoms interact with electromagnetic radiation. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy each provide a unique fingerprint of the molecule, allowing for clear identification.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Key Differentiating Feature | This compound | trans-2-Pentene |
| Infrared (IR) Spectroscopy | C-H Out-of-Plane Bending | ~730-665 cm⁻¹ | ~980-960 cm⁻¹[1] |
| ¹H NMR Spectroscopy | Vicinal Coupling Constant (J) of Vinylic Protons | ~10 Hz | ~15 Hz[2] |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Allylic CH₃ Carbon | ~12 ppm | ~18 ppm |
| Raman Spectroscopy | C=C Stretching Vibration | Expected to be strong | Expected to be weaker than cis |
Spectroscopic Data Comparison
The following tables summarize the key experimental data for the differentiation of cis- and trans-2-pentene.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for distinguishing between cis and trans isomers due to the differences in their vibrational modes. The most telling difference is in the "out-of-plane" bending vibrations of the C-H bonds on the double bond.
| Isomer | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| This compound | 1620-1680 (stronger absorption)[1] | 3040-3100[1] | 665-730[1] |
| trans-2-Pentene | 1620-1680 (weaker absorption)[1] | 3040-3100[1] | 960-980[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule. For cis- and trans-2-pentene, both ¹H and ¹³C NMR offer clear points of differentiation.
The key differentiator in the proton NMR spectrum is the coupling constant (J) between the two vinylic protons (the hydrogens on the double bond). The dihedral angle between these protons is different in the cis and trans isomers, leading to a significant difference in the J value. The trans isomer exhibits a larger coupling constant.[2]
| Isomer | Vinylic Protons (δ, ppm) | Allylic CH₂ Protons (δ, ppm) | Allylic CH₃ Protons (δ, ppm) | Vinylic H-H Coupling Constant (Hz) |
| This compound | ~5.3-5.5 | ~2.0 | ~1.60 | ~10 |
| trans-2-Pentene | ~5.4-5.6 | ~1.9-2.0 | ~1.64 | ~15[3] |
In the carbon-13 NMR spectrum, the chemical shifts of the carbons, particularly the sp² hybridized carbons of the double bond and the allylic methyl carbon, are distinct for each isomer.
| Isomer | C1 (CH₃) | C2 (=CH) | C3 (=CH) | C4 (CH₂) | C5 (CH₃) |
| This compound | ~12.9 | ~123.3 | ~132.6 | ~20.7 | ~14.2 |
| trans-2-Pentene | ~17.8 | ~124.2 | ~133.5 | ~25.8 | ~13.7 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Raman Spectroscopy Data
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication of these results.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and the instrument has stabilized.
-
Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol (B130326) and a lint-free wipe. Record a background spectrum of the clean, dry crystal.
-
Sample Application: Place one to two drops of the neat liquid sample (cis- or trans-2-pentene) directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of the alkene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) can be added (0.03% v/v).
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Spectrum Acquisition: Acquire the ¹H or ¹³C NMR spectrum using standard pulse sequences. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR will likely require multiple scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for differentiating between cis- and trans-2-pentene using the spectroscopic methods described.
Caption: Workflow for the spectroscopic differentiation of cis- and trans-2-pentene.
References
A Comparative Analysis of cis-2-Pentene and 1-Pentene Polymerization: A Guide for Researchers
Introduction
In the realm of polymer chemistry, the seemingly subtle difference in the location of a double bond within a monomer can profoundly influence its reactivity and the properties of the resulting polymer. This guide provides a comparative analysis of the polymerization behavior of two C5 isomers: 1-pentene (B89616), an alpha-olefin (α-olefin), and cis-2-pentene, an internal olefin. For researchers, scientists, and professionals in drug development, understanding these differences is crucial for catalyst selection, reaction design, and ultimately, for tailoring polymer architecture to specific applications.
Generally, α-olefins like 1-pentene are readily polymerized using established methods such as Ziegler-Natta catalysis due to the accessibility of the terminal double bond. In contrast, the internal double bond of this compound presents significant steric hindrance, making it a challenging monomer for traditional coordination polymerization. However, advancements in catalysis, particularly in the field of olefin metathesis, are opening new avenues for the polymerization of internal olefins.
Polymerization of 1-Pentene
1-Pentene is a classic example of an α-olefin that undergoes efficient polymerization, most notably through Ziegler-Natta catalysis. This method, which earned Karl Ziegler and Giulio Natta the Nobel Prize in Chemistry in 1963, utilizes a catalyst system typically composed of a transition metal halide and an organoaluminum compound.[1]
Experimental Protocol: Ziegler-Natta Polymerization of 1-Pentene
The following is a representative experimental protocol for the homopolymerization of 1-pentene using a Ziegler-Natta catalyst.
Materials:
-
Catalyst: Titanium tetrachloride (TiCl₄)
-
Cocatalyst: Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Monomer: 1-pentene (high purity, dried over molecular sieves)
-
Solvent: Anhydrous toluene (B28343) or heptane
-
Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
A Schlenk flask or a stirred-glass reactor is rendered inert by repeated cycles of vacuum and backfilling with high-purity nitrogen.
-
Anhydrous solvent is introduced into the reactor via cannula transfer.
-
The desired amount of the cocatalyst (e.g., triethylaluminum solution in toluene) is added to the reactor.
-
The catalyst (e.g., titanium tetrachloride solution in toluene) is then added dropwise to the stirred cocatalyst solution at a controlled temperature (e.g., 0 °C or 25 °C). The formation of a precipitate indicates the formation of the active catalyst complex.
-
The catalyst mixture is typically aged for a specific period (e.g., 30 minutes) to ensure the formation of active sites.
-
The monomer, 1-pentene, is then introduced into the reactor. Polymerization is an exothermic process, so the temperature should be carefully monitored and controlled.
-
The reaction is allowed to proceed for a predetermined time.
-
Polymerization is terminated by the addition of a quenching agent, such as acidified methanol. This deactivates the catalyst and precipitates the polymer.
-
The resulting poly(1-pentene) is collected by filtration, washed repeatedly with methanol to remove catalyst residues, and dried under vacuum to a constant weight.
Data Presentation: Polymerization of α-Olefins
While direct data for 1-pentene polymerization under a single set of conditions is sparse in the provided literature, the following table summarizes typical findings for the polymerization of higher α-olefins using Ziegler-Natta and metallocene-type catalysts, which are applicable to 1-pentene.
| Catalyst System | Monomer | Polymerization Conditions | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Activity | Reference |
| CpTiCl₂(OC₆H₄Cl)/MAO | Ethylene (B1197577)/1-pentene copolymerization | - | Decreased with 1-pentene addition | - | Lower than with 1-butene | [2] |
| [Ph₂C(Cp)(2,7-tert-Bu₂Flu)]ZrCl₂/MAO | 1-Pentene | Toluene, 0°C | - | - | - | [3] |
| Ni(II)-based-α-diimine/MAO | 1-Octene | Room Temperature | 100,000 - 400,000 | 1.3 - 1.5 | - | [3] |
MAO: Methylaluminoxane
Polymerization of this compound
The polymerization of internal olefins such as this compound is generally not feasible with conventional Ziegler-Natta or radical polymerization methods due to the steric hindrance around the internal double bond. However, olefin metathesis, particularly Acyclic Diene Metathesis (ADMET) polymerization, offers a promising route.[4] ADMET typically involves the polymerization of α,ω-dienes with the release of ethylene. While this compound is not a diene, the principles of olefin metathesis can be applied, and specialized catalysts have been developed that can polymerize internal olefins.[5]
Another potential pathway is monomer-isomerization polymerization, where the catalyst first isomerizes the internal olefin to a terminal olefin, which then undergoes polymerization.[6]
Experimental Protocol: Acyclic Diene Metathesis (ADMET) Polymerization of a Diene (as a model for internal olefin polymerization)
The following is a generalized protocol for ADMET polymerization, which could be adapted for internal olefins with a suitable catalyst.
Materials:
-
Catalyst: Grubbs' catalyst (e.g., first, second, or third generation) or a specialized catalyst for internal olefins.
-
Monomer: A high-purity α,ω-diene (for a model system).
-
Solvent: Anhydrous and degassed solvent such as toluene or chlorobenzene.
-
Inert Gas: High-purity argon.
Procedure:
-
The reaction is set up in a Schlenk flask or a glovebox under an inert atmosphere.
-
The monomer is dissolved in the anhydrous, degassed solvent.
-
The metathesis catalyst is added to the monomer solution.
-
The reaction mixture is heated to a specific temperature (e.g., 50-80 °C) and subjected to a dynamic vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization equilibrium towards the polymer.
-
The reaction is monitored for an increase in viscosity.
-
After the desired reaction time, the polymerization is quenched, often by adding ethyl vinyl ether.
-
The polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
Data Presentation: ADMET Polymerization of Dienes
The table below presents representative data from ADMET polymerization of dienes, illustrating the types of results that can be obtained with this method.
| Catalyst | Monomer | Polymerization Conditions | Molecular Weight (Mn, g/mol ) | PDI | Cis/Trans Ratio | Reference |
| Ru-1 | Terminal Diene | 1,2,4-trichlorobenzene, 50°C, 16h | 13,100 | 2.61 | 23% cis | [5] |
| Ru-3 | Methyl-capped diene | Room Temperature | 13,500 | 1.88 | >99% cis | [5] |
| HG2 | Bio-based diene (M2) | [Hmim]TFSI, 50°C, in vacuo | 39,200 | 1.95 | - | [7] |
HG2: Hoveyda-Grubbs 2nd Generation Catalyst
Comparative Summary
| Feature | 1-Pentene (α-Olefin) | This compound (Internal Olefin) |
| Polymerizability | Readily polymerizable | Difficult to polymerize with traditional methods. |
| Primary Polymerization Method | Ziegler-Natta Catalysis, Metallocene Catalysis | Olefin Metathesis (e.g., ADMET-type), Monomer-Isomerization Polymerization |
| Typical Catalysts | TiCl₄/Al(C₂H₅)₃, Zirconocenes | Ruthenium-based (e.g., Grubbs' catalysts), Molybdenum-based catalysts |
| Driving Force | Chain-growth addition | Polycondensation with removal of a small molecule (e.g., ethylene in ADMET) |
| Polymer Structure | Saturated polyolefin backbone | Unsaturated polyolefin backbone (can be hydrogenated) |
| Stereocontrol | Can be controlled to produce isotactic or syndiotactic polymers with appropriate catalysts. | Cis/trans stereochemistry of the double bonds in the polymer backbone can be controlled with specialized catalysts. |
Visualization of Polymerization Mechanisms
Ziegler-Natta Polymerization of 1-Pentene
The following diagram illustrates the simplified Cossee-Arlman mechanism for the coordination polymerization of an α-olefin like 1-pentene on a titanium-based Ziegler-Natta catalyst.
Caption: Ziegler-Natta polymerization mechanism for 1-pentene.
Olefin Metathesis Catalytic Cycle
This diagram shows the general catalytic cycle for olefin metathesis, which is the underlying mechanism for ADMET polymerization.
Caption: General catalytic cycle for olefin metathesis.
The polymerization behaviors of 1-pentene and this compound are markedly different, primarily due to the location of the double bond. 1-Pentene, as an α-olefin, is readily polymerized by well-established coordination polymerization techniques like the Ziegler-Natta process. In contrast, the internal double bond of this compound necessitates more advanced catalytic systems, such as those employed in olefin metathesis, to achieve successful polymerization. This comparative analysis underscores the importance of monomer structure in dictating the choice of polymerization strategy and provides a foundational understanding for researchers aiming to synthesize polyolefins with tailored properties.
References
- 1. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters | MDPI [mdpi.com]
- 5. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Structure of cis-2-Pentene: A Comparative Guide Using 2D NMR Techniques
In the realm of chemical research and drug development, the precise structural elucidation of molecules is paramount. Even subtle differences in stereochemistry, such as the distinction between cis and trans isomers, can lead to vastly different biological activities and physical properties. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous validation of the structure of cis-2-pentene, contrasting its spectral data with those of its isomers.
1D and 2D NMR Analysis of this compound
Two-dimensional NMR spectroscopy provides through-bond correlation information that is often not discernible from one-dimensional (1D) spectra alone. The key experiments for elucidating the carbon skeleton and proton environments of small molecules are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Structure of this compound:
Homonuclear Correlation Spectroscopy (COSY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations are expected:
-
The vinylic proton at C2 (H2) will show a correlation with the methyl protons at C1 (H1) and the other vinylic proton at C3 (H3).
-
The vinylic proton at C3 (H3) will show a correlation with the vinylic proton at C2 (H2) and the methylene (B1212753) protons at C4 (H4).
-
The methylene protons at C4 (H4) will show a correlation with the vinylic proton at C3 (H3) and the methyl protons at C5 (H5).
-
The methyl protons at C5 (H5) will show a correlation with the methylene protons at C4 (H4).
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the carbon framework of a molecule. For this compound, key HMBC correlations would include:
-
The methyl protons at C1 (H1) correlating to the vinylic carbons C2 and C3.
-
The vinylic proton at C2 (H2) correlating to carbons C1, C3, and C4.
-
The vinylic proton at C3 (H3) correlating to carbons C1, C2, C4, and C5.
-
The methylene protons at C4 (H4) correlating to carbons C2, C3, and C5.
-
The methyl protons at C5 (H5) correlating to carbons C3 and C4.
Comparison with Isomeric Pentenes
The true power of 2D NMR lies in its ability to distinguish between closely related isomers.
-
trans-2-Pentene: The primary distinguishing feature between the cis and trans isomers in the ¹H NMR spectrum is the coupling constant (³JHH) between the vinylic protons (H2 and H3). For this compound, this coupling is typically in the range of 9-12 Hz, while for trans-2-pentene, it is larger, around 12-18 Hz. There are also subtle but consistent differences in the ¹³C chemical shifts.
-
1-Pentene: This isomer is readily distinguished by the presence of terminal vinyl protons (=CH₂) which have characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum will also show a terminal vinyl carbon signal.
-
2-Methyl-1-butene and 2-Methyl-2-butene (B146552): These branched isomers will exhibit different numbers of signals and distinct splitting patterns in both ¹H and ¹³C NMR spectra due to their different symmetry and connectivity. For instance, 2-methyl-2-butene has a quaternary carbon, which will be evident in the ¹³C NMR spectrum as a signal with no corresponding proton in the HSQC spectrum.
Data Presentation
The following tables summarize the expected NMR data for this compound and its isomers, providing a clear basis for comparison.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts of Pentene Isomers
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | 1 | ~1.60 | ~12.5 |
| 2 | ~5.38 | ~123.3 | |
| 3 | ~5.40 | ~132.8 | |
| 4 | ~2.05 | ~20.7 | |
| 5 | ~0.96 | ~14.1 | |
| trans-2-Pentene | 1 | ~1.64 | ~17.8 |
| 2 | ~5.40 | ~124.3 | |
| 3 | ~5.47 | ~133.5 | |
| 4 | ~1.97 | ~25.8 | |
| 5 | ~0.96 | ~13.8 | |
| 1-Pentene | 1 | ~4.97 | ~115.1 |
| 2 | ~5.81 | ~138.3 | |
| 3 | ~2.02 | ~35.8 | |
| 4 | ~1.43 | ~22.3 | |
| 5 | ~0.91 | ~13.7 | |
| 2-Methyl-1-butene | 1 | ~4.68 | ~108.6 |
| 2 | - | ~147.7 | |
| 3 (CH₃) | ~1.72 | ~22.4 | |
| 4 | ~1.98 | ~30.8 | |
| 5 | ~1.03 | ~12.4 | |
| 2-Methyl-2-butene | 1 (CH₃) | ~1.68 | ~25.7 |
| 2 | - | ~131.5 | |
| 3 | ~5.19 | ~121.2 | |
| 4 (CH₃) | ~1.60 | ~17.3 | |
| 5 (CH₃) | ~1.56 | ~13.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Proton (δ ppm) | Correlating Atom(s) (δ ppm) |
| COSY | H1 (~1.60) | H2 (~5.38) |
| H2 (~5.38) | H1 (~1.60), H3 (~5.40) | |
| H3 (~5.40) | H2 (~5.38), H4 (~2.05) | |
| H4 (~2.05) | H3 (~5.40), H5 (~0.96) | |
| H5 (~0.96) | H4 (~2.05) | |
| HSQC | H1 (~1.60) | C1 (~12.5) |
| H2 (~5.38) | C2 (~123.3) | |
| H3 (~5.40) | C3 (~132.8) | |
| H4 (~2.05) | C4 (~20.7) | |
| H5 (~0.96) | C5 (~14.1) | |
| HMBC | H1 (~1.60) | C2 (~123.3), C3 (~132.8) |
| H2 (~5.38) | C1 (~12.5), C3 (~132.8), C4 (~20.7) | |
| H3 (~5.40) | C1 (~12.5), C2 (~123.3), C4 (~20.7), C5 (~14.1) | |
| H4 (~2.05) | C2 (~123.3), C3 (~132.8), C5 (~14.1) | |
| H5 (~0.96) | C3 (~132.8), C4 (~20.7) |
Experimental Protocols
Sample Preparation
A sample for NMR analysis should be prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
NMR Data Acquisition
The following table provides typical acquisition parameters for 2D NMR experiments on a 400 MHz spectrometer.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsp | hmbcgplpndqf |
| Number of Scans (ns) | 2-4 | 2-4 | 8-16 |
| Number of Increments (F1) | 256 | 256 | 256 |
| Spectral Width (F2 - ¹H) | 10-12 ppm | 10-12 ppm | 10-12 ppm |
| Spectral Width (F1 - ¹H/¹³C) | 10-12 ppm | 160-200 ppm | 200-220 ppm |
| Relaxation Delay (d1) | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
Workflow for Structural Validation
The logical progression for validating the structure of this compound using 2D NMR is illustrated in the following workflow diagram.
Caption: Workflow for the validation of this compound structure using 2D NMR.
Conclusion
The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural validation of this compound. By establishing the proton-proton and carbon-proton connectivity, these techniques allow for the complete assignment of all ¹H and ¹³C NMR signals. Furthermore, a comparative analysis of the 2D NMR data with that of its isomers, particularly the measurement of the vinylic proton coupling constant to distinguish from the trans isomer, enables unambiguous confirmation of the molecule's identity and stereochemistry. This comprehensive approach is indispensable for ensuring the purity and correct structural assignment of chemical compounds in research and development.
A Comparative Guide to the Computational Analysis of the Cis-Trans Energy Barrier in 2-Pentene
The isomerization of cis- and trans-2-pentene (B94610) represents a fundamental example of rotational energy barriers around a carbon-carbon double bond. Understanding and accurately predicting this energy barrier is crucial for modeling chemical kinetics and reaction mechanisms. This guide provides a comparative overview of computational methods used to determine the cis-trans energy barrier in 2-pentene (B8815676), supported by experimental data for analogous systems.
Relative Stability of 2-Pentene Isomers
The thermodynamic stability difference between the cis and trans isomers is a key parameter. Experimental data for 2-pentene indicates that the trans isomer is more stable than the cis isomer. The standard free energy change (ΔG°) for the cis to trans isomerization at 400 K is -3.67 kJ/mol (approximately -0.88 kcal/mol). This is consistent with data for the closely related molecule, 2-butene, where the trans isomer is also found to be more stable by about 1.0 kcal/mol. This increased stability is generally attributed to the reduction of steric strain between the alkyl groups in the trans configuration.
Computational Approaches to Determining the Energy Barrier
The energy barrier for isomerization corresponds to the energy of the transition state relative to the ground state of the cis isomer. Various computational chemistry methods can be employed to calculate this barrier, each with a different balance of accuracy and computational cost. Below is a comparison of common approaches.
Table 1: Comparison of Computational Methods for Alkene Isomerization Barriers
| Method | Description | Typical Basis Set | Pros | Cons |
| Density Functional Theory (DFT) | A widely used method that approximates the electron correlation energy using functionals of the electron density. B3LYP and M06-2X are common functionals. | 6-311+G(d,p), aug-cc-pVTZ | Good balance of accuracy and computational cost. | Accuracy is dependent on the choice of the functional. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that accounts for electron correlation by treating it as a perturbation to the Hartree-Fock solution. | 6-311+G(d,p), cc-pVTZ | Often more accurate than DFT for non-covalent interactions. | Higher computational cost than DFT. |
| Coupled Cluster (CC) | A high-level ab initio method that provides very accurate results. CCSD(T) includes single, double, and perturbative triple excitations. | cc-pVTZ, aug-cc-pVTZ | Considered the "gold standard" for accuracy in computational chemistry. | Very high computational cost, often impractical for larger molecules. |
| Complete Basis Set (CBS) Methods | Composite methods, such as CBS-QB3, that combine results from calculations with different levels of theory and basis sets to extrapolate to the complete basis set limit. | N/A | High accuracy, often comparable to high-level CC methods. | Can be computationally demanding, though often less so than high-level CC. |
Experimental and Computational Data for a Model System
Experimental and Computational Protocols
Representative Computational Protocol for Rotational Barrier Calculation
The following protocol is a typical workflow for calculating the cis-trans energy barrier of an alkene like 2-pentene using Density Functional Theory (DFT).
-
Geometry Optimization:
-
The initial structures of cis-2-pentene, trans-2-pentene, and the transition state are built.
-
Geometry optimization is performed for the cis and trans isomers to find their minimum energy structures. A common level of theory for this step is B3LYP with a 6-31G(d) basis set.
-
-
Transition State Search:
-
A transition state optimization is performed, starting from a structure where the dihedral angle of the double bond is approximately 90 degrees.
-
Methods like the Berny algorithm are used to locate the first-order saddle point on the potential energy surface, which corresponds to the transition state.
-
-
Frequency Calculation:
-
Vibrational frequency calculations are performed on all optimized structures (cis, trans, and transition state) at the same level of theory.
-
A true minimum energy structure will have all real (positive) frequencies.
-
A true transition state will have exactly one imaginary frequency, corresponding to the rotation around the C=C bond.
-
-
Energy Calculation and Correction:
-
Single-point energy calculations are often performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p) or CCSD(T)/aug-cc-pVTZ) for greater accuracy.
-
The electronic energies are corrected with the zero-point vibrational energies (ZPVE) obtained from the frequency calculations.
-
-
Barrier Height Calculation:
-
The energy barrier is calculated as the difference between the ZPVE-corrected energy of the transition state and the ZPVE-corrected energy of the cis isomer.
-
Experimental Protocol: Gas-Phase Kinetic Studies
Experimental determination of the activation energy for thermal isomerization typically involves gas-phase kinetic studies.
-
A sample of the pure cis (or trans) isomer is introduced into a heated reaction vessel at a known temperature and pressure.
-
The reaction is allowed to proceed for a set amount of time.
-
The reaction is quenched, and the composition of the mixture is analyzed using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
This process is repeated at various temperatures.
-
The rate constants (k) at different temperatures are used to construct an Arrhenius plot (ln(k) vs. 1/T).
-
The activation energy (Ea) is determined from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).
Workflow Visualization
The following diagram illustrates the computational workflow for determining the cis-trans isomerization energy barrier.
Caption: Computational workflow for determining the cis-trans energy barrier.
Experimental Verification of the Criegee Mechanism in Alkene Ozonolysis: A Comparative Guide Focused on cis-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental verification of the Criegee mechanism for the ozonolysis of cis-2-pentene. Due to a notable gap in publicly available literature detailing specific quantitative product yields for this compound, this document leverages data from the closely related compound, cis-2-butene (B86535), to provide an experimentally grounded illustration of the Criegee mechanism. The fundamental steps of this mechanism are widely accepted and are expected to be analogous for this compound.
The Criegee Ozonolysis Mechanism: A Foundational Pathway
The reaction between ozone and alkenes, such as this compound, is a cornerstone of atmospheric chemistry and synthetic organic chemistry. The most widely accepted pathway for this reaction is the Criegee mechanism, first proposed by Rudolf Criegee. This mechanism involves a series of steps leading to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds.
The ozonolysis of an unsymmetrical alkene like this compound is expected to proceed as follows:
-
Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition to the double bond of this compound, forming an unstable five-membered ring intermediate known as a primary ozonide or molozonide.
-
Decomposition of the Primary Ozonide: The molozonide is highly unstable and rapidly decomposes through a retro-1,3-dipolar cycloaddition. This cleavage can occur in two ways, yielding two different pairs of a carbonyl compound and a Criegee intermediate (also known as a carbonyl oxide). For this compound, this would result in:
-
Pathway A: Acetaldehyde (B116499) (CH₃CHO) and the propanal Criegee intermediate (CH₃CH₂CHOO).
-
Pathway B: Propanal (CH₃CH₂CHO) and the acetaldehyde Criegee intermediate (CH₃CHOO).
-
-
Formation of the Secondary Ozonide: The carbonyl and the Criegee intermediate can then recombine in a 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide.
-
Further Reactions of the Criegee Intermediate: Stabilized Criegee intermediates (sCIs) can also react with other atmospheric species or undergo unimolecular decay, influencing the formation of secondary organic aerosols and hydroxyl radicals. The branching ratio between the different decomposition pathways of the primary ozonide and the fate of the resulting Criegee intermediates are key parameters in understanding the full impact of alkene ozonolysis.
Experimental Data: A Case Study of cis-2-Butene Ozonolysis
Table 1: Yield of Stabilized Criegee Intermediate from cis-2-Butene Ozonolysis
| Alkene | Stabilized Criegee Intermediate (sCI) | Experimental Method | Pressure (Torr) | sCI Yield | Reference |
| cis-2-Butene | Acetaldehyde oxide (CH₃CHOO) | Cavity Ring-Down Spectroscopy (CRDS) with SO₂ titration | 4-20 | Decreased with decreasing pressure, reaching 0.05 ± 0.04 at the zero-pressure limit. | Campos-Pineda and Zhang, 2018 |
This data is crucial for understanding the fraction of Criegee intermediates that are stabilized and can subsequently participate in bimolecular reactions, a key factor in atmospheric modeling.
Experimental Protocols: A Representative Methodology
The following is a summary of the experimental protocol typically employed for studying the gas-phase ozonolysis of alkenes, based on methodologies used for similar compounds.
Experimental Setup:
-
Reaction Chamber: Experiments are often conducted in a flow tube or a simulation chamber. For low-pressure studies, a fast-flow reactor is commonly used.
-
Reagent Introduction: A carrier gas (e.g., nitrogen or synthetic air) is passed through an ozone generator to produce a stable concentration of ozone. The alkene of interest is introduced into the main flow from a separate calibrated source.
-
Detection and Quantification:
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for in-situ monitoring of the concentrations of reactants and products. Characteristic infrared absorption bands of each species are used for their identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the separation and identification of reaction products, providing detailed molecular information.
-
Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique used for detecting and quantifying transient species like Criegee intermediates, often in conjunction with a chemical scavenger like sulfur dioxide (SO₂).
-
General Procedure:
-
The reaction chamber is passivated to minimize wall reactions.
-
A stable flow of the carrier gas and ozone is established, and the initial ozone concentration is measured.
-
The alkene is introduced into the reactor, initiating the ozonolysis reaction.
-
The concentrations of the alkene, ozone, and reaction products are monitored over time using the analytical techniques described above.
-
For studies involving Criegee intermediates, a scavenger gas (e.g., SO₂) is added to the system to react with the stabilized CIs, and the change in concentration of the scavenger or a reaction product is monitored.
-
Product yields are determined by plotting the concentration of a formed product against the consumed concentration of the reactant alkene. The slope of this plot gives the product yield.
-
Rate constants can be determined by monitoring the decay of the reactants under pseudo-first-order conditions.
Visualizing the Criegee Mechanism for this compound Ozonolysis
The following diagrams, generated using the DOT language, illustrate the key steps in the Criegee mechanism for the ozonolysis of this compound.
Conclusion and Future Directions
The Criegee mechanism provides a robust framework for understanding the ozonolysis of alkenes. While direct experimental verification for this compound with quantitative product yields is currently lacking in the scientific literature, studies on analogous compounds like cis-2-butene strongly support the proposed mechanistic pathways. The primary products of this compound ozonolysis are confidently predicted to be acetaldehyde and propanal, formed via the decomposition of a primary ozonide and the subsequent reactions of Criegee intermediates.
Future research should focus on conducting detailed experimental studies on the gas-phase ozonolysis of this compound to determine the precise product branching ratios, rate constants, and stabilized Criegee intermediate yields. Such data would be invaluable for refining atmospheric chemistry models and for a more complete understanding of the atmospheric fate of this particular volatile organic compound. This would also allow for a more direct and robust comparison with alternative reaction mechanisms, should they be proposed.
A comparative study of catalysts for cis-2-Pentene isomerization
A Comparative Guide to Catalysts for cis-2-Pentene Isomerization
The isomerization of this compound to its trans isomer and other structural isomers is a pivotal reaction in both industrial and academic settings, driven by the higher thermodynamic stability of the trans configuration. The choice of catalyst is paramount, as it dictates the reaction rate, selectivity towards the desired isomer, and the required operating conditions. This guide provides a comparative analysis of various catalysts employed for this transformation, supported by experimental data and mechanistic insights.
Due to a scarcity of direct comparative studies on this compound, this guide leverages data from the closely related and extensively studied isomerization of butene isomers, which is widely accepted as a reliable analogue.
Performance Comparison of Catalyst Systems
The efficacy of a catalyst for this compound isomerization is evaluated based on its activity (conversion of the reactant) and selectivity towards the desired products, primarily trans-2-pentene (B94610) and, in some cases, 1-pentene. The following table summarizes the performance of representative catalyst classes.
| Catalyst System | Catalyst Example | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Findings & Citations |
| Noble Metal | Pd/Al₂O₃ | 1-Butene (B85601) | 100 | >95 | trans-2-butene: ~70, cis-2-butene: ~25, n-butane: <5 | Isomerization is significantly faster than hydrogenation. The product distribution is largely governed by thermodynamic equilibrium.[1] |
| Transition Metal Complex | CpRu(PN) | 1-Alkenes | 30 | >95 | >99 (E-isomer) | Demonstrates exceptionally high kinetic selectivity for the formation of the trans (E) isomer from terminal alkenes.[2] |
| Solid Acid | Zeolite (e.g., H-ZSM-5) | Light Alkenes | 150-300 | Variable | Governed by carbenium ion stability and thermodynamics | Isomerization occurs as a key step in oligomerization and cracking reactions, proceeding through carbenium ion intermediates.[3] |
| Homogeneous Iodine | I₂ | 1,2-disubstituted alkenes | Variable | Equilibrium | Thermodynamic mixture | A common laboratory method to achieve thermodynamic equilibrium between cis and trans isomers via a radical mechanism.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for gas-phase and liquid-phase isomerization reactions.
Gas-Phase Isomerization over a Heterogeneous Catalyst (e.g., Pd/Al₂O₃)
-
Catalyst Preparation and Activation: A known quantity of the catalyst (e.g., 0.5 g of 1% Pd/Al₂O₃) is placed in a fixed-bed reactor. The catalyst is then pre-treated, typically by heating under a flow of an inert gas (e.g., N₂ or He) to remove adsorbed impurities, followed by reduction under a hydrogen flow at an elevated temperature (e.g., 300°C) to activate the metal sites.
-
Reaction Setup: The reactor is brought to the desired reaction temperature (e.g., 100°C) under a continuous flow of an inert carrier gas.
-
Isomerization Reaction: A feed gas mixture containing a known concentration of this compound (or a suitable analogue like cis-2-butene) diluted in the inert gas is introduced into the reactor at a specific flow rate.
-
Product Analysis: The effluent gas stream from the reactor is periodically sampled and analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the concentrations of reactants and products.
-
Data Analysis: Conversion of this compound and selectivity to trans-2-pentene and other isomers are calculated based on the GC analysis results.
Liquid-Phase Isomerization using a Homogeneous Catalyst (e.g., Ru Complex)
-
Reactor Setup: A Schlenk flask or a similar glass reactor is dried under vacuum and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture Preparation: A solution of the catalyst (e.g., a CpRu(PN) complex at a specific molar loading, such as 0.1 mol%) is prepared in a suitable anhydrous solvent (e.g., acetone (B3395972) or toluene) inside the reactor.
-
Initiation of Reaction: this compound is injected into the catalyst solution with vigorous stirring. The reaction is maintained at a constant temperature (e.g., 25°C).
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe. These samples are typically quenched (e.g., by cooling or adding a deactivating agent) to stop the reaction.
-
Product Analysis: The composition of each sample is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to quantify the amounts of this compound, trans-2-pentene, and any other isomers.
-
Data Interpretation: The conversion and selectivity are plotted as a function of time to determine the reaction kinetics and the catalyst's performance.
Reaction Mechanisms and Pathways
The isomerization of this compound can proceed through different mechanisms depending on the catalyst employed. The following diagrams illustrate the key steps in three common catalytic systems.
Figure 1: Isomerization via a metal hydride mechanism, common for many transition metal catalysts.
Figure 2: Carbenium ion mechanism for isomerization on solid acid catalysts.
Figure 3: A generalized workflow for catalyst performance evaluation.
References
A Comparative Guide to Quantifying Steric Hindrance in cis-2-Pentene
In the realm of organic chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its physical and chemical properties. Steric hindrance, the congestion caused by the physical presence of atoms or groups of atoms, can significantly impact a molecule's reactivity, stability, and conformational preferences. This guide provides a quantitative comparison of the steric hindrance in cis-2-pentene, contrasting it with its geometric isomer, trans-2-pentene, and other relevant alkenes. The data presented herein is crucial for researchers, scientists, and professionals in drug development for understanding and predicting molecular behavior.
Quantifying Steric Hindrance through Heats of Hydrogenation
A reliable and experimentally accessible method for quantifying the relative stability of alkenes, and by extension the steric hindrance within them, is through the measurement of their heats of hydrogenation (ΔH° hydrog). This technique measures the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A more stable alkene, having a lower potential energy, will release less heat upon hydrogenation. The difference in the heats of hydrogenation between isomers can be directly attributed to differences in their stability, with steric strain being a major contributing factor in molecules like this compound.
In this compound, the ethyl and methyl groups are on the same side of the double bond, leading to steric repulsion between them. This repulsion destabilizes the molecule relative to trans-2-pentene, where these groups are on opposite sides, minimizing steric strain.[1][2] This difference in stability is reflected in their heats of hydrogenation.
Comparative Data on Alkene Stability
The following table summarizes the heats of hydrogenation for this compound and its isomers, providing a quantitative measure of their relative stabilities.
| Alkene | Structure | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |
| This compound | (Z)-pent-2-ene | -28.1[3] | -117.6[3] |
| trans-2-Pentene | (E)-pent-2-ene | -27.2[3] | -113.8[3] |
| 1-Pentene | Pent-1-ene | -30.0[3] | -125.5[3] |
Data sourced from the NIST Webbook and Oregon State University's compilation of alkene heats of hydrogenation.[3][4]
The data clearly indicates that this compound is less stable than trans-2-pentene, as evidenced by its more exothermic heat of hydrogenation. The energy difference of 0.9 kcal/mol (3.8 kJ/mol) between the two isomers is a direct quantification of the steric strain present in the cis configuration. Both disubstituted pentenes are more stable than the monosubstituted isomer, 1-pentene, which is consistent with the general trend of increasing alkene stability with increasing substitution.[5]
Experimental Protocol: Catalytic Hydrogenation of Alkenes
The determination of heats of hydrogenation is typically carried out using a calorimeter. The following is a generalized protocol for this experiment.
Objective: To measure and compare the heats of hydrogenation of this compound and trans-2-pentene.
Materials:
-
This compound
-
trans-2-Pentene
-
Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst
-
High-purity hydrogen gas
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Calorimeter
-
High-pressure hydrogenation apparatus
Procedure:
-
A known mass of the alkene is accurately weighed and dissolved in a specific volume of the chosen solvent.
-
A catalytic amount of Pd/C or PtO₂ is added to the solution.
-
The reaction vessel is placed within the calorimeter and connected to the hydrogenation apparatus.
-
The system is purged with hydrogen gas to remove any air.
-
The reaction is initiated by pressurizing the vessel with a known amount of hydrogen gas and initiating stirring.
-
The temperature change inside the calorimeter is monitored and recorded until the reaction is complete (i.e., hydrogen uptake ceases).
-
The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene hydrogenated.
-
The procedure is repeated for the other isomer under identical conditions to ensure a valid comparison.
Visualization of Steric Hindrance and Energy Differences
The following diagrams illustrate the concepts of steric hindrance and the relative energy levels of the 2-pentene (B8815676) isomers.
Caption: Steric strain in this compound vs. trans-2-pentene.
Caption: Energy diagram for the hydrogenation of 2-pentene isomers.
References
A Comparative Guide to the Cross-Metathesis of cis-2-Pentene with Other Olefins
For Researchers, Scientists, and Drug Development Professionals
The olefin cross-metathesis (CM) reaction is a powerful and versatile tool in organic synthesis for the formation of new carbon-carbon double bonds. This guide provides a comparative analysis of the cross-metathesis of cis-2-pentene, a common internal olefin, with various olefin partners. The performance of these reactions is highly dependent on the nature of the coupling partner and the catalyst employed. This document summarizes expected outcomes based on established principles of olefin metathesis and provides supporting data from relevant studies.
Performance Comparison
The success of the cross-metathesis of this compound is largely dictated by the relative reactivity of the olefin partner and the propensity for self-metathesis (homodimerization). Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for their functional group tolerance and broad applicability.[1][2] Generally, the reaction equilibrium can be driven forward by the removal of a volatile byproduct, such as ethylene (B1197577), which is formed when a terminal olefin is used as a partner.[3]
Below is a summary of the expected outcomes for the cross-metathesis of this compound with different classes of olefins.
| Olefin Partner Class | Representative Example | Expected Yield of Cross-Product | Expected Selectivity (E/Z) | Key Considerations |
| Terminal Olefin | 1-Octene | Moderate to High | Predominantly E-isomer | The reaction is driven by the formation of volatile ethylene. The product will be a mixture of constitutional isomers. |
| Internal Olefin (Symmetrical) | cis-3-Hexene | Low to Moderate | Statistical mixture of E/Z isomers | The reaction is often a statistical mixture of reactants and products, making purification challenging. |
| Electron-Deficient Olefin | Methyl Acrylate | Moderate to High | High E-selectivity | These reactions often exhibit high selectivity for the cross-product over homodimerization of the electron-deficient olefin.[3] |
| Styrenic Olefin | Styrene | Moderate | Predominantly E-isomer | Styrene and its derivatives are generally good partners in cross-metathesis. |
| Functionalized Olefin (Allylic) | Allyl Bromide | Moderate | Predominantly E-isomer | Functional groups in the allylic position can influence catalyst activity and selectivity. |
| Vinyl Silane | Vinyltrimethylsilane | Moderate to High | High E-selectivity | Vinyl silanes are effective partners, often leading to high stereoselectivity. |
Experimental Protocols
A general procedure for the cross-metathesis of an internal olefin is provided below. This protocol is adapted from studies on the cross-metathesis of internal olefins and can be applied to the reaction of this compound with a suitable olefin partner.[4]
Representative Protocol: Cross-Metathesis of this compound with a Terminal Olefin
Materials:
-
This compound
-
Terminal olefin (e.g., 1-octene)
-
Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the terminal olefin (1.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (to achieve a concentration of 0.1-0.2 M).
-
Add this compound (1.2-2.0 equiv) to the solution.
-
In a separate vial, weigh the second-generation Grubbs catalyst (0.01-0.05 mmol, 1-5 mol%) under an inert atmosphere and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the flask containing the olefins.
-
The reaction mixture is stirred at room temperature to 40 °C and monitored by TLC or GC-MS. The reaction progress can be observed by the evolution of ethylene gas if a terminal olefin is used.
-
Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-metathesis product.
Visualizations
Logical Relationship of Cross-Metathesis Products
Caption: General outcome of a cross-metathesis reaction.
Experimental Workflow for Cross-Metathesis
Caption: A typical experimental workflow for cross-metathesis.
References
A Comparative Guide to the Stereochemistry of Addition Reactions to cis-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereochemical outcomes of various addition reactions performed on cis-2-pentene. Understanding the stereospecificity and stereoselectivity of these reactions is fundamental in synthetic organic chemistry, particularly in the context of drug development where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This document outlines the mechanisms, products, and experimental considerations for several common addition reactions, supported by established chemical principles.
Introduction to Stereochemistry in Alkene Reactions
The planar nature of the carbon-carbon double bond in alkenes presents two faces for an incoming reagent to attack: the top face and the bottom face. The stereochemical outcome of an addition reaction is determined by the relative orientation of the newly formed bonds.
-
Syn-addition: Both new substituents add to the same face of the double bond.
-
Anti-addition: The two new substituents add to opposite faces of the double bond.
The stereochemistry of the starting alkene, in this case, this compound, plays a crucial role in determining the stereochemistry of the product, especially in stereospecific reactions where a particular stereoisomer of the reactant yields a specific stereoisomer of the product.
Comparison of Addition Reactions
The following sections detail the stereochemical outcomes of various addition reactions with this compound.
Halogenation: Addition of Bromine (Br₂)
The addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ion, leading to an overall anti-addition .
For this compound, this anti-addition results in the formation of a racemic mixture of (2R,3S)-2,3-dibromopentane and (2S,3R)-2,3-dibromopentane. These two products are enantiomers.[1] In contrast, the bromination of trans-2-pentene (B94610) would yield a meso compound, highlighting the stereospecific nature of this reaction.[1]
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. This reaction is a concerted syn-addition , meaning the oxygen atom is added to both carbons of the double bond at the same time and from the same face.[2][3][4]
The epoxidation of this compound retains the cis stereochemistry of the starting material, producing cis-2,3-epoxypentane. Since the attack of the peroxy acid can occur from either the top or bottom face of the alkene with equal probability, a racemic mixture of the two enantiomeric cis-epoxides is formed.[2][3][5]
Hydroboration-Oxidation
This two-step reaction sequence achieves an overall anti-Markovnikov syn-addition of water across the double bond.[6] In the first step, borane (B79455) (BH₃) adds to the alkene in a concerted manner, with the boron and hydrogen atoms adding to the same face of the double bond (syn-addition).[7][8][9] The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[6][10]
For this compound, the syn-addition of BH₃ followed by oxidation leads to the formation of a racemic mixture of (2R,3S)-pentan-3-ol and (2S,3R)-pentan-3-ol.
Catalytic Hydrogenation
The catalytic hydrogenation of an alkene involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). This reaction is a syn-addition , where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst.[11]
Hydrogenation of this compound results in the formation of pentane (B18724).[12] Since pentane is an achiral molecule and no new stereocenters are created, the concept of a specific stereoisomeric product is not applicable in this case.
Oxymercuration-Demercuration
This is another method for the Markovnikov addition of water across a double bond. The first step, oxymercuration, involves the anti-addition of a hydroxyl group and a mercury-containing group across the alkene.[13][14][15] However, the second step, demercuration with sodium borohydride (B1222165) (NaBH₄), is not stereospecific and proceeds through a radical mechanism, which can lead to a scrambling of the stereochemistry at the carbon where the mercury was attached.[14]
Due to the lack of stereospecificity in the demercuration step, the reaction of this compound will produce a racemic mixture of 2-pentanol.[16]
Hydrohalogenation
The addition of a hydrogen halide (HX) to an alkene proceeds through a carbocation intermediate. The initial protonation of the double bond can occur from either face. The resulting planar carbocation can then be attacked by the halide ion from either face. This lack of a concerted mechanism means the reaction is generally not stereospecific , leading to a mixture of syn and anti-addition products.[17][18][19]
For the reaction of this compound with HBr, for instance, two constitutional isomers, 2-bromopentane (B28208) and 3-bromopentane (B47287), are formed.[20] Since 2-bromopentane is chiral, it will be formed as a racemic mixture. 3-bromopentane is also chiral and will also be produced as a racemic mixture.
Ozonolysis
Ozonolysis involves the cleavage of the double bond with ozone (O₃), followed by a workup step. This reaction does not create new stereocenters at the carbons of the original double bond but instead breaks the bond between them to form two carbonyl compounds.[21] Therefore, the initial stereochemistry of the alkene is irrelevant to the stereochemistry of the final products.
Ozonolysis of this compound, followed by a reductive workup (e.g., with zinc or dimethyl sulfide), yields propanal and ethanal.[22]
Data Presentation
| Reaction | Reagents | Mechanism | Stereochemistry | Product(s) from this compound |
| Halogenation | Br₂ | Anti-addition | Stereospecific | Racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromopentane |
| Epoxidation | mCPBA | Syn-addition | Stereospecific | Racemic mixture of cis-2,3-epoxypentane |
| Hydroboration-Oxidation | 1. BH₃/THF 2. H₂O₂, NaOH | Syn-addition | Stereospecific | Racemic mixture of (2R,3S)- and (2S,3R)-pentan-3-ol |
| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition | Stereospecific | Pentane (achiral) |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Anti-addition (step 1) | Not stereospecific | Racemic mixture of 2-pentanol |
| Hydrohalogenation | HBr | Carbocation intermediate | Not stereospecific | Racemic mixtures of 2-bromopentane and 3-bromopentane |
| Ozonolysis | 1. O₃ 2. Zn, H₂O or (CH₃)₂S | Oxidative cleavage | Stereochemistry lost | Propanal and Ethanal |
Experimental Protocols
General Note: These are representative protocols and may require optimization based on specific laboratory conditions and desired scale. Appropriate safety precautions should always be taken.
4.1. Bromination of this compound
-
Dissolve this compound in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue addition until a faint orange color persists.
-
Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
4.2. Epoxidation of this compound
-
Dissolve this compound in a suitable solvent like dichloromethane (CH₂Cl₂) in a flask.
-
Add a solution of meta-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield the epoxide.
Visualizing Reaction Pathways
Caption: Stereochemical pathways of key addition reactions to this compound.
References
- 1. gauthmath.com [gauthmath.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Untitled Document [ursula.chem.yale.edu]
- 11. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 12. brainly.com [brainly.com]
- 13. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 14. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. LON-CAPA Sn2 [s10.lite.msu.edu]
- 18. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. The ozonolysis of pent-2-ene results in the formation of two products - askIITians [askiitians.com]
- 22. m.youtube.com [m.youtube.com]
Boiling Point Discrepancies Between cis- and trans-2-Pentene: An Analysis of Intermolecular Forces
A detailed comparison of the boiling points of cis- and trans-2-pentene (B94610) reveals a subtle but significant difference, which can be directly attributed to the variance in their intermolecular forces stemming from their distinct molecular geometries. This guide provides an objective analysis of this phenomenon, supported by experimental data and protocols, for researchers, scientists, and professionals in drug development.
The seemingly minor structural difference between cis- and trans-2-pentene—the spatial arrangement of alkyl groups around the carbon-carbon double bond—leads to a measurable variance in their physical properties, most notably their boiling points. The cis isomer generally exhibits a slightly higher boiling point than its trans counterpart. This is a direct consequence of the small dipole moment present in the cis-2-pentene molecule, which is absent in the symmetrical trans-2-pentene.
Comparative Analysis of Physical Properties
A summary of the key physical properties of cis- and trans-2-pentene is presented below, highlighting the difference in their boiling points.
| Property | This compound | trans-2-Pentene |
| Boiling Point | 37 °C (310.15 K)[1][2][3] | 36 °C (309.15 K)[4] |
| Melting Point | -151 °C[2] | -140 °C |
| Molecular Formula | C₅H₁₀ | C₅H₁₀ |
| Molecular Weight | 70.13 g/mol [5][6] | 70.13 g/mol [5][6] |
The Role of Intermolecular Forces
The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. In the case of the 2-pentene (B8815676) isomers, the primary intermolecular forces at play are London dispersion forces. However, the geometry of the cis isomer introduces a slight polarity.
In this compound, the two alkyl groups (a methyl and an ethyl group) are located on the same side of the double bond. This arrangement results in a net dipole moment, making the molecule weakly polar. This slight polarity leads to dipole-dipole interactions between adjacent this compound molecules, which are stronger than the London dispersion forces alone.
Conversely, in trans-2-pentene, the alkyl groups are on opposite sides of the double bond. This symmetrical arrangement causes the individual bond dipoles to cancel each other out, resulting in a nonpolar molecule. Therefore, the only intermolecular forces present in trans-2-pentene are the weaker London dispersion forces.
The additional energy required to overcome the dipole-dipole interactions in this compound results in its slightly higher boiling point compared to trans-2-pentene.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of the 2-pentene isomers and their resulting boiling points.
Caption: Relationship between molecular geometry, intermolecular forces, and boiling points for cis- and trans-2-pentene.
Experimental Protocol: Determination of Boiling Point by Fractional Distillation
Given the close boiling points of the cis and trans isomers of 2-pentene, fractional distillation is the recommended method for both their separation and the determination of their individual boiling points.[7][8][9][10]
Objective: To determine the boiling points of this compound and trans-2-pentene using fractional distillation.
Materials:
-
A mixture of cis- and trans-2-pentene
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer (-10 to 110 °C range)
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stand
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place a few boiling chips in the distillation flask and add the 2-pentene isomer mixture.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Vapor Ascent: As the mixture heats, the vapor will begin to rise through the fractionating column. The temperature at the top of the column should be monitored closely with the thermometer.
-
Equilibrium and First Fraction: The vapor will undergo multiple condensation and vaporization cycles on the surface of the packing material in the fractionating column, enriching the vapor with the more volatile component (trans-2-pentene). When the temperature at the thermometer stabilizes, this indicates the boiling point of the first isomer. Collect this fraction in the receiving flask.
-
Second Fraction: After the first isomer has distilled, the temperature will begin to rise again. When the temperature stabilizes at a new, higher point, this indicates the boiling point of the second, less volatile isomer (this compound). Change the receiving flask to collect this second fraction.
-
Data Recording: Record the stable temperature plateaus for both fractions. These temperatures correspond to the boiling points of trans-2-pentene and this compound, respectively.
Safety Precautions: 2-pentene is a flammable liquid. Ensure the distillation is performed in a well-ventilated fume hood, away from any open flames or sparks. Wear appropriate personal protective equipment, including safety goggles and gloves.
References
- 1. gasmet.com [gasmet.com]
- 2. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 627-20-3 [m.chemicalbook.com]
- 4. trans-2-Pentene, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-2-Pentene | C5H10 | CID 5326161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vernier.com [vernier.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of cis-2-Pentene: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential safety and logistical information for the proper disposal of cis-2-Pentene, a highly flammable and hazardous substance. The following procedures are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] It also causes skin and eye irritation and may cause respiratory irritation.[1] Strict adherence to safety protocols is crucial during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing. In case of a splash, immediately remove all contaminated clothing and rinse the skin with water/shower.[3]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][4]
II. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, critical for its safe handling and disposal.
| Property | Value | Source |
| Flash Point | -18 °C (-0.4 °F) - closed cup | |
| Boiling Point | 37-38 °C | |
| Density | 0.65 g/mL at 25 °C | |
| Flammability | Highly flammable liquid and vapor (Category 2) | [4] |
| Vapor Pressure | 8.17 psi at 20 °C | |
| Water Solubility | Insoluble | [4] |
| UN Number | UN1993 | [5] |
| Hazard Class | 3 (Flammable liquids) | [6] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[6] Never pour this compound down the drain or dispose of it with regular trash.[7][8]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste, Flammable Liquid: this compound."
-
Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Containerization:
-
Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tightly closing lid.[7][8]
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[7]
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][9]
-
Provide the waste disposal company with accurate information about the waste, including its composition and volume.[7]
-
Follow all instructions provided by the EHS department or the disposal company regarding packaging and labeling for transport.
-
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate action is required to mitigate risks.
-
Small Spills:
-
Eliminate all ignition sources.[9]
-
Ventilate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.[6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[6]
-
-
Large Spills:
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 627-20-3 | TCI AMERICA [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. triumvirate.com [triumvirate.com]
- 9. airgas.com [airgas.com]
Personal protective equipment for handling cis-2-Pentene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of cis-2-Pentene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Overview
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also be fatal if swallowed and enters the airways.[1] It is crucial to handle this chemical with appropriate safety measures to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Respiratory Protection: In areas with insufficient ventilation, use a full-face respirator with appropriate multi-purpose combination respirator cartridges.[2] For emergencies or situations with high vapor concentration, a self-contained breathing apparatus (SCBA) is required.[1][3]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][2]
-
Hand Protection: Use impervious chemical-resistant gloves.[1] Gloves should be inspected before each use and disposed of properly after handling the chemical.[2]
-
Body Protection: Wear flame-retardant and antistatic protective clothing.[2] An impervious chemical-resistant suit and protective boots may be necessary depending on the scale of the operation.[1]
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling and storage of this compound.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store this compound in a designated flammables storage area.[4][5]
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated.[6][7] Keep the container tightly closed.[6]
-
Ignition Sources: Ensure the storage area is free from heat, sparks, open flames, and any other potential ignition sources.[1][6]
-
Incompatible Materials: Store this compound away from strong oxidizing agents.[5]
3.2. Handling and Experimental Use
-
Ventilation: All handling procedures must be performed in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust ventilation.[1][7]
-
Grounding: Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge.[6]
-
Tools: Use only non-sparking, explosion-proof tools and equipment.[1][7]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[8]
-
Spill Prevention: Handle the chemical carefully to avoid spills. Have a spill response kit readily available.
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C5H10 |
| Molecular Weight | 70.13 g/mol |
| Appearance | Colorless liquid[4][9] |
| Odor | Disagreeable, hydrocarbon-like[4][9] |
| Melting Point | -180 °C[1] |
| Boiling Point | 37-38 °C |
| Flash Point | -18 °C (-0.4 °F) - closed cup[1] |
| Density | 0.65 g/mL at 25 °C |
| Vapor Pressure | 8.17 psi at 20 °C |
| Flammability Limits | Lower: 1.5%, Upper: 8.7%[1] |
| Solubility in Water | Insoluble[4] |
| Solubility in Solvents | Soluble in alcohol, benzene, and ether[4] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.
5.1. Spill Cleanup
-
Immediate Action: Eliminate all ignition sources from the area.[1]
-
Containment: For small spills, absorb the liquid with an inert material such as dry sand or earth.[1] For larger spills, dike the area to prevent spreading.[1]
-
Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[1][7]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
-
Environmental Protection: Prevent the spilled material from entering drains, sewers, or waterways.[1][6]
5.2. Waste Disposal
-
Waste Containers: All this compound waste, including contaminated materials, must be collected in properly labeled, sealed containers.
-
Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[10]
-
Disposal Method: The preferred methods of disposal are through a licensed chemical destruction facility or by controlled incineration.[7] Do not dispose of this compound down the drain.[7]
-
Empty Containers: Empty containers may still contain explosive vapors and should be handled with care.[10] They should be triple-rinsed or punctured before disposal to prevent reuse.[7]
Experimental Workflow Diagram
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. Gas detectors and respiratory protection equipments C5H10 (this compound), CAS number 627-20-3 [en.gazfinder.com]
- 4. This compound | 627-20-3 [chemicalbook.com]
- 5. This compound CAS#: 627-20-3 [m.chemicalbook.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. echemi.com [echemi.com]
- 8. wileyco.com [wileyco.com]
- 9. This compound | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
